molecular formula C33H44N4O10 B8068877 Riboflavin tetrabutyrate

Riboflavin tetrabutyrate

カタログ番号: B8068877
分子量: 656.7 g/mol
InChIキー: MJNIWUJSIGSWKK-BBANNHEPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Riboflavin butyrate is a flavin.

特性

IUPAC Name

[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIWUJSIGSWKK-BBANNHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046892
Record name Riboflavin tetrabutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752-56-7
Record name Hibon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riboflavin tetrabutyrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000752567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboflavin tetrabutyrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riboflavin tetrabutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboflavin, 2',3',4',5'-tetrabutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOFLAVIN TETRABUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F211C9MSGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2). This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed methodologies and comparative data for the preparation and purification of this compound.

Introduction

Riboflavin tetrabutyrate (C₃₃H₄₄N₄O₁₀, CAS RN®: 752-56-7) is a fat-soluble ester of riboflavin, which enhances its solubility in organic solvents and lipids compared to its parent compound.[1][2] This increased lipophilicity can improve its absorption and bioavailability, making it a compound of interest for various pharmaceutical and nutritional applications.[1] This guide details the established chemical synthesis route, purification methods, and analytical characterization of this compound.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the esterification of riboflavin with butyric anhydride (B1165640) using a strong acid catalyst, such as perchloric acid.[1][3] This reaction results in the formation of the 2',3',4',5'-tetrabutyrate ester.

Experimental Protocol: Perchloric Acid Catalyzed Esterification

This protocol is adapted from established patent literature.[1]

Materials:

  • Riboflavin

  • Butyric anhydride

  • 60% Perchloric acid (aqueous solution)

  • Deionized water

  • Ether, benzene, or ethanol (B145695) (for recrystallization)

Procedure:

  • In a suitable reaction vessel, add 1 gram of riboflavin to 10 cm³ of butyric anhydride.

  • With vigorous stirring at room temperature, carefully add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into 50 cm³ of water. An orange-yellow layer containing the product will separate.

  • Separate the orange-yellow organic layer and concentrate it under reduced pressure to remove excess butyric anhydride and water.

  • The resulting crude this compound can then be purified by recrystallization.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and the acid catalyst. The most commonly cited method is recrystallization.

Experimental Protocol: Recrystallization

Procedure:

  • Dissolve the crude this compound obtained from the synthesis step in a minimal amount of a suitable hot solvent. Solvents such as ether, benzene, or ethanol can be used.[1]

  • Once fully dissolved, allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

  • Further cooling in an ice bath can be employed to maximize the yield of the purified crystals.

  • Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to obtain the final product.

Alternative and Modern Purification Techniques

While recrystallization is a classic and effective method, modern chromatographic techniques can also be employed for the purification and analysis of this compound.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would likely be effective.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for both the analysis of purity and for preparative purification of riboflavin derivatives.[4][5] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) can be used.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and properties of this compound.

Parameter Value Reference
Molecular Formula C₃₃H₄₄N₄O₁₀[6]
Molecular Weight 656.72 g/mol [6]
Appearance Reddish-yellow, crystals - powder[2]
Melting Point 145 - 147 °C[1]
Solubility Soluble in methanol, ethanol, acetone, DMSO[2][7]

Table 1: Physical and Chemical Properties of this compound

Reactant Amount
Riboflavin1.0 g
Butyric Anhydride10 cm³
60% Perchloric Acid0.5 cm³
Product Yield
This compound1.5 g

Table 2: Reaction Yield for the Synthesis of this compound[1]

Element Calculated (%) Found (%)
Carbon (C)60.3560.31
Hydrogen (H)6.906.86
Nitrogen (N)8.538.62

Table 3: Elemental Analysis of this compound[1]

Parameter Specification Reference
Assay (Absorptiometry) 98.0 - 102.0%[6]
Storage Condition Keep at 2-10 °C[6]

Table 4: Commercial Product Specifications

Mandatory Visualizations

Synthesis and Purification Workflow

G Figure 1: Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification Riboflavin Riboflavin Reaction Esterification Reaction (Room Temperature) Riboflavin->Reaction ButyricAnhydride Butyric Anhydride ButyricAnhydride->Reaction PerchloricAcid Perchloric Acid (Catalyst) PerchloricAcid->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Recrystallization Recrystallization (Ether, Benzene, or Ethanol) CrudeProduct->Recrystallization PurifiedProduct Purified this compound Recrystallization->PurifiedProduct

Caption: Figure 1: Synthesis and Purification Workflow of this compound.

Logical Relationship of Reactants to Product

G Figure 2: Molecular Transformation in this compound Synthesis Riboflavin Riboflavin C₁₇H₂₀N₄O₆ Product {this compound | C₃₃H₄₄N₄O₁₀} Riboflavin->Product + 4x Butyric Anhydride - 4x Butyric Acid ButyricAnhydride Butyric Anhydride (C₄H₇O)₂O ButyricAnhydride->Product

Caption: Figure 2: Molecular Transformation in this compound Synthesis.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is recommended for the comprehensive characterization and purity assessment of synthesized this compound.

  • UV-Visible Spectroscopy: Riboflavin and its derivatives exhibit characteristic absorption spectra. The absorption spectrum of this compound can be recorded in various solvents to confirm its identity.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the esterification by identifying the characteristic carbonyl (C=O) stretching vibrations of the butyrate (B1204436) ester groups, which will be distinct from the hydroxyl groups of the starting riboflavin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The spectra of this compound would show characteristic signals for the butyrate groups, which would be absent in the spectra of riboflavin.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (656.72 g/mol ).[9]

  • High-Performance Liquid Chromatography (HPLC): As mentioned previously, HPLC is an excellent method for determining the purity of the final product.[4][5]

Conclusion

This technical guide has detailed a robust and well-established protocol for the synthesis of this compound via perchloric acid-catalyzed esterification of riboflavin with butyric anhydride. The guide also outlines the standard purification technique of recrystallization and suggests modern chromatographic methods for achieving high purity. The provided quantitative data and analytical methods will be valuable for researchers and professionals engaged in the synthesis, development, and analysis of this lipophilic vitamin B2 derivative.

References

An In-depth Technical Guide to Riboflavin Tetrabutyrate: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2), presents enhanced bioavailability and unique biological activities, making it a compound of significant interest in pharmaceutical and nutraceutical research. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and mechanism of action, with a focus on its antioxidant capabilities. Detailed experimental protocols and structured data are presented to facilitate further research and development.

Chemical Properties and Structure

Riboflavin tetrabutyrate is synthesized by the esterification of the four hydroxyl groups of the ribityl side chain of riboflavin with butyric acid. This structural modification significantly increases its lipid solubility compared to its parent compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReferences
Molecular Formula C₃₃H₄₄N₄O₁₀[1][2]
Molecular Weight 656.73 g/mol [1][2]
Appearance Yellow to orange crystalline powder[2]
Melting Point 149 °C[1]
Solubility DMSO (Slightly), Methanol (Sparingly), Insoluble in water[1]
LogP 3.72880[1]
pKa (Predicted) 9.83 ± 0.70[1]
CAS Number 752-56-7[1]
Chemical Structure

The chemical structure of this compound consists of the isoalloxazine ring of riboflavin with its ribityl side chain fully esterified with butyrate (B1204436) groups.

Canonical SMILES: CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC[1]

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of riboflavin with butyric anhydride (B1165640) in the presence of a catalyst.[1]

Experimental Protocol:

  • Reaction Setup: To 1 g of riboflavin, add 10 cm³ of butyric anhydride in a suitable reaction vessel.

  • Catalyst Addition: With vigorous stirring at room temperature, add 0.5 cm³ of a 60% aqueous solution of perchloric acid to the mixture.

  • Reaction Quenching: After the reaction is complete (monitor by TLC), pour the reaction mixture into 50 cm³ of water. An orange-yellow layer of this compound will separate.

  • Isolation: Concentrate the orange-yellow layer under reduced pressure.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ether, benzene, or ethanol.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Mechanism of Action: Antioxidant Activity

This compound exhibits potent antioxidant and lipid peroxide-removing activity.[2] Its mechanism of action is believed to be multifaceted, primarily leveraging the redox properties of the flavin moiety and potentially influencing endogenous antioxidant pathways.

Role in the Glutathione (B108866) Redox Cycle

Riboflavin is a precursor to flavin adenine (B156593) dinucleotide (FAD), a crucial coenzyme for glutathione reductase. This enzyme is essential for the regeneration of reduced glutathione (GSH), a key cellular antioxidant. By providing a source of riboflavin, this compound can support the glutathione redox cycle, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Glutathione_Redox_Cycle cluster_GR Activation of Glutathione Reductase cluster_Redox Glutathione Recycling cluster_Detox ROS Neutralization RTB This compound Riboflavin Riboflavin RTB->Riboflavin Hydrolysis FAD FAD Riboflavin->FAD Conversion GR_active Glutathione Reductase (Active) FAD->GR_active Coenzyme GR Glutathione Reductase (Inactive) GSSG Oxidized Glutathione (GSSG) GSH Reduced Glutathione (GSH) GSSG->GSH Reduction H2O H₂O GSH->H2O Detoxification ROS Reactive Oxygen Species (ROS) GPx Glutathione Peroxidase NADPH NADPH NADP NADP⁺ NADPH->NADP

Caption: Role of this compound in the Glutathione Redox Cycle.

Modulation of the Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. While direct evidence for this compound is emerging, riboflavin has been shown to influence the Nrf2 pathway. It is hypothesized that by reducing oxidative stress, this compound can promote the nuclear translocation of Nrf2, leading to the transcription of antioxidant response element (ARE)-dependent genes, including those for enzymes involved in glutathione synthesis and recycling.

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Translocation and Gene Expression RTB This compound ROS Reactive Oxygen Species (ROS) RTB->ROS Reduces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Keap1 Dissociation Ub Ubiquitination Nrf2_Keap1->Ub Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Maf Maf Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., GCLC, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Proposed Modulation of the Nrf2 Signaling Pathway by this compound.

Experimental Protocols: Assessment of Antioxidant Activity

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.

Experimental Workflow:

MDA_Assay_Workflow start Start sample Prepare Sample (e.g., tissue homogenate, cell lysate) start->sample treatment Treat with this compound or Vehicle Control sample->treatment induce_stress Induce Oxidative Stress (e.g., H₂O₂ treatment) treatment->induce_stress add_TBA Add Thiobarbituric Acid (TBA) Reagent induce_stress->add_TBA incubate Incubate at 95-100°C for 60 min add_TBA->incubate cool Cool on Ice incubate->cool centrifuge Centrifuge to Pellet Precipitate cool->centrifuge measure Measure Absorbance of Supernatant at 532 nm centrifuge->measure calculate Calculate MDA Concentration using a Standard Curve measure->calculate end End calculate->end

Caption: Experimental Workflow for the Malondialdehyde (MDA) Assay.

Detailed Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

  • Reaction Mixture: To 100 µL of the sample, add 100 µL of SDS lysis solution and 250 µL of TBA reagent.

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Cooling and Centrifugation: Cool the samples on ice for 5 minutes and then centrifuge at 10,000 x g for 15 minutes.

  • Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 532 nm.

  • Quantification: Determine the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

This compound is a promising lipophilic derivative of Vitamin B2 with enhanced properties that make it a valuable compound for further investigation. Its chemical characteristics, coupled with its significant antioxidant activity, suggest potential applications in the prevention and treatment of conditions associated with oxidative stress. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Solubility of Riboflavin Tetrabutyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2), in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both quantitative and qualitative data, detailed experimental methodologies, and relevant biological context.

Introduction to Riboflavin Tetrabutyrate

This compound (C₃₃H₄₄N₄O₁₀, Molar Mass: 656.72 g/mol ) is a synthetic ester of riboflavin. The addition of four butyrate (B1204436) groups significantly increases its lipophilicity compared to the parent riboflavin, leading to enhanced solubility in organic solvents and oils. This property is particularly advantageous in pharmaceutical and nutraceutical formulations where lipid-based delivery systems are employed to improve bioavailability.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall efficacy. The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

Quantitative Solubility Data
SolventSolubility (mg/mL)Molar Solubility (M)Temperature (°C)Citation
Dimethyl Sulfoxide (DMSO)≥ 100≥ 0.152Not Specified[1]
Ethanol330.050Not Specified[2]

Note: The notation "≥" indicates that the solubility is at least the specified value, but the saturation point was not reached in the cited experiment.

Qualitative Solubility Data
SolventSolubility DescriptionCitation
MethanolFreely Soluble[3][4]
AcetoneSoluble[3]
ChloroformFreely Soluble[3][4]
Diethyl EtherSlightly Soluble[3][4]
WaterInsoluble[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for formulation development. The following section outlines a standard experimental protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method. This is followed by a description of analytical methods for quantification.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., methanol, ethanol, acetone, chloroform)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the selected organic solvent. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After shaking, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification

HPLC is a precise and specific method for quantifying this compound.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is common.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (around 445 nm) is suitable.

  • Quantification: A calibration curve is generated using standard solutions of known this compound concentrations to determine the concentration of the unknown sample.

UV-Vis spectrophotometry offers a simpler and faster method for quantification, although it may be less specific than HPLC.

  • Wavelength: The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

  • Quantification: The concentration is calculated using a standard calibration curve prepared with known concentrations of this compound in the same solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (e.g., 24-72h at 25°C) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

Workflow for shake-flask solubility determination.
Biological Context: Riboflavin and Cellular Signaling

While the solubility of this compound is a physicochemical property, the biological activity of its parent compound, riboflavin, involves various cellular signaling pathways. Understanding these pathways provides a broader context for the importance of riboflavin in biological systems. One such pathway is the AMPK/PGC-1α/HO-1 signaling pathway, which is involved in cellular energy homeostasis and antioxidant defense. Riboflavin has been shown to ameliorate mitochondrial dysfunction through this pathway.

G cluster_pathway Riboflavin's Influence on the AMPK/PGC-1α/HO-1 Signaling Pathway Riboflavin Riboflavin AMPK AMPK (AMP-activated protein kinase) Riboflavin->AMPK Activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha) AMPK->PGC1a Activates HO1 HO-1 (Heme Oxygenase 1) PGC1a->HO1 Upregulates Mitochondrial_Function Amelioration of Mitochondrial Dysfunction HO1->Mitochondrial_Function Leads to

Riboflavin's role in the AMPK/PGC-1α/HO-1 pathway.

Conclusion

This technical guide provides a summary of the solubility of this compound in various organic solvents, detailed experimental protocols for its determination, and relevant biological context. The enhanced solubility of this compound in organic solvents makes it a promising candidate for formulation in lipid-based drug delivery systems. The provided methodologies offer a robust framework for researchers to accurately assess its solubility, a critical step in the development of effective and bioavailable formulations.

References

A Comparative Analysis of the Bioavailability of Riboflavin Tetrabutyrate versus Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620), or vitamin B2, is a crucial water-soluble vitamin essential for a myriad of metabolic processes. Its absorption, however, is limited by a saturable transport mechanism in the small intestine. To overcome this limitation and potentially enhance its therapeutic efficacy, lipophilic derivatives such as riboflavin 2',3',4',5'-tetrabutyrate have been developed. This technical guide provides a comprehensive comparison of the bioavailability of riboflavin tetrabutyrate and riboflavin, drawing upon available scientific literature. While direct, head-to-head comparative pharmacokinetic studies in humans are limited, this document synthesizes existing data on riboflavin pharmacokinetics, the metabolic fate of this compound, and the theoretical underpinnings for its potential for enhanced bioavailability. This guide also outlines detailed experimental protocols for future comparative studies and utilizes data visualization to illustrate key pathways and workflows.

Introduction to Riboflavin and its Tetrabutyrate Ester

Riboflavin is the precursor of the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are indispensable for a wide range of redox reactions vital for energy metabolism, cellular respiration, and the metabolism of other vitamins.[1][2] Dietary riboflavin is primarily found in the form of FMN and FAD, which are hydrolyzed to free riboflavin in the small intestine prior to absorption.[1] The intestinal absorption of riboflavin is a carrier-mediated process that is saturable, with a maximum absorption of approximately 27 mg from a single oral dose in healthy adults.[3][4]

This compound is a synthetic, lipophilic ester of riboflavin, where the four hydroxyl groups of the ribityl side chain are esterified with butyric acid.[5] This modification is intended to increase its lipid solubility, potentially leading to improved absorption and bioavailability compared to the hydrophilic free riboflavin.[5]

Comparative Bioavailability: A Review of the Evidence

Pharmacokinetics of Oral Riboflavin

A foundational human study provides detailed pharmacokinetic parameters for orally administered riboflavin.

Table 1: Pharmacokinetic Parameters of Oral Riboflavin in Healthy Humans

ParameterValueReference
Maximum Absorbable Dose27 mg[3][4]
Absorption Half-life (t½)1.1 hours[3][4]
Peak Plasma Concentration (Cmax)Dose-dependent[3][4]
Time to Peak Plasma Concentration (Tmax)Dose-dependent[3][4]
Elimination Half-lifeApproximately 1 hour[6]

Data from a study involving oral administration of 20, 40, and 60 mg of riboflavin to healthy male and female subjects.[3][4]

Metabolism and Putative Bioavailability of this compound

This compound is designed to be a prodrug of riboflavin. Its increased lipophilicity is hypothesized to allow for more efficient passive diffusion across the intestinal membrane.

Hydrolysis by Pancreatic Lipase (B570770): In the small intestine, this compound is hydrolyzed by pancreatic lipase, releasing free riboflavin and butyric acid.[1][3][7] This enzymatic cleavage is essential for the subsequent absorption of riboflavin.

Potential for Enhanced Absorption: The butyrate (B1204436) moieties not only increase lipophilicity but may also have a secondary effect on riboflavin absorption. Studies have shown that sodium butyrate can up-regulate the expression of the riboflavin transporter-3 (RFVT3) in intestinal epithelial cells, which could potentially enhance the uptake of the released riboflavin.[8][9]

A patent for this compound suggests that its administration leads to a slower rise in total riboflavin blood levels that remain at an effective concentration for a longer duration compared to free riboflavin, indicating a sustained-release profile.[4] However, this claim is not substantiated with detailed pharmacokinetic data in the public domain.

Experimental Protocols for a Comparative Bioavailability Study

To definitively compare the bioavailability of this compound and riboflavin, a randomized, crossover clinical trial is recommended.

Study Design

A single-dose, randomized, two-period, two-sequence crossover study in healthy adult volunteers.

Subjects

A minimum of 12 healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

Dosing Regimen
  • Treatment A: A single oral dose of riboflavin (e.g., 100 mg).

  • Treatment B: A single oral dose of this compound, molar equivalent to the riboflavin dose.

  • A washout period of at least one week between the two treatment periods.

Blood Sampling

Venous blood samples (e.g., 5 mL) to be collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

Analytical Method

Plasma concentrations of riboflavin and its major metabolites (FMN and FAD) to be determined using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.

Pharmacokinetic Analysis

The following pharmacokinetic parameters to be calculated for both treatments using non-compartmental analysis:

  • Cmax (Maximum plasma concentration)

  • Tmax (Time to reach Cmax)

  • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

  • AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)

  • t½ (Elimination half-life)

Statistical Analysis

Analysis of variance (ANOVA) to be performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) to determine if there are any statistically significant differences between the two formulations.

Visualizing the Pathways and Processes

Metabolic Pathway of this compound

Riboflavin_Tetrabutyrate_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream RTB Riboflavin Tetrabutyrate PL Pancreatic Lipase RTB->PL RF Riboflavin PL->RF Hydrolysis BA Butyric Acid PL->BA RFVT3 RFVT3 RF->RFVT3 Active Transport BA->RFVT3 Upregulates RF_in Riboflavin FMN FMN RF_in->FMN Riboflavin Kinase RF_blood Riboflavin RF_in->RF_blood Transport RFVT3->RF_in FAD FAD FMN->FAD FAD Synthetase

Caption: Proposed metabolic pathway of this compound in the intestine.

Experimental Workflow for Comparative Bioavailability Study

Bioavailability_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing (Period 1) cluster_sampling1 Pharmacokinetic Sampling (Period 1) cluster_washout Washout Period cluster_crossover Crossover Dosing (Period 2) cluster_sampling2 Pharmacokinetic Sampling (Period 2) cluster_analysis Analysis s1 Subject Recruitment s2 Inclusion/Exclusion Criteria s1->s2 s3 Informed Consent s2->s3 r1 Randomization s3->r1 d1 Group A: Riboflavin r1->d1 d2 Group B: This compound r1->d2 p1 Serial Blood Collection (0-24h) d1->p1 d2->p1 w1 1 Week p1->w1 c1 Group A: This compound w1->c1 c2 Group B: Riboflavin w1->c2 p2 Serial Blood Collection (0-24h) c1->p2 c2->p2 a1 HPLC Analysis of Plasma p2->a1 a2 Pharmacokinetic Modeling a1->a2 a3 Statistical Comparison a2->a3

Caption: Experimental workflow for a crossover bioavailability study.

Conclusion and Future Directions

This compound presents a promising lipophilic prodrug strategy to potentially enhance the oral bioavailability of riboflavin. The enzymatic hydrolysis by pancreatic lipase to release free riboflavin in the small intestine is a key metabolic step. While theoretical advantages and qualitative observations suggest improved absorption and a sustained-release profile for the tetrabutyrate ester, there is a clear need for well-controlled, head-to-head pharmacokinetic studies in humans to quantify these potential benefits. The experimental protocol outlined in this guide provides a framework for such a study. Future research should focus on generating robust comparative data on Cmax, Tmax, and AUC to definitively establish the bioavailability profile of this compound relative to riboflavin. Such data would be invaluable for drug development professionals seeking to optimize riboflavin delivery for various therapeutic applications.

References

An In-depth Technical Guide to the In Vitro Antioxidant Activity of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin Tetrabutyrate (RT), a lipophilic derivative of Riboflavin (Vitamin B2), has been recognized for its antioxidative and lipid peroxide-removing activities.[1][2] As a synthetic ester, RT offers enhanced solubility in organic solvents and oils compared to its parent compound, potentially improving its bioavailability and efficacy within cellular membranes.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants like RT play a crucial role in mitigating this cellular damage. This guide provides a comprehensive overview of the known in vitro antioxidant mechanisms of this compound, details standard experimental protocols for its evaluation, and visualizes key pathways and workflows.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound is its ability to inhibit lipid peroxidation, a destructive free-radical chain reaction that damages cell membranes.[1]

  • Hydrogen Atom Donation: RT exhibits its antioxidative action by abstracting hydrogen atoms from the active methylene (B1212753) groups of polyunsaturated fatty acids (PUFAs) within cell membranes.[1][2] By donating a hydrogen atom, RT effectively neutralizes lipid radicals, thereby terminating the peroxidation chain reaction and preserving membrane integrity.[1]

  • Broad-Spectrum Inhibition: The compound has demonstrated suppressive activity against both NADPH-coupled and ascorbate-induced microsomal lipid peroxidation, indicating its capacity to intervene in multiple oxidative pathways.[1][2]

As a derivative of Riboflavin, its function is also contextualized by the antioxidant roles of its parent molecule. Riboflavin is a precursor to the cofactors Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are essential for the function of oxidoreductases.[[“]][6] Notably, FAD is a critical cofactor for glutathione (B108866) reductase, an enzyme that regenerates the master antioxidant glutathione, a key scavenger of free radicals.[[“]][6]

ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane ROS->PUFA attacks LipidRadical Lipid Radical (PUFA-) PUFA->LipidRadical forms Peroxidation Chain Reaction: Lipid Peroxidation & Membrane Damage LipidRadical->Peroxidation propagates StablePUFA Stabilized PUFA LipidRadical->StablePUFA is neutralized to RT Riboflavin Tetrabutyrate (RT) RT->LipidRadical donates H atom OxidizedRT Oxidized RT RT->OxidizedRT is oxidized to G cluster_0 cluster_1 Riboflavin Riboflavin FAD FAD Riboflavin->FAD precursor to GR Glutathione Reductase FAD->GR activates GSSG Oxidized Glutathione (GSSG) GSH Reduced Glutathione (GSH) GSSG->GSH reduces GPx Glutathione Peroxidase GSH->GPx cofactor for H2O2 H₂O₂ (ROS) H2O 2H₂O H2O2->H2O reduces prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and Determine IC₅₀ measure->calculate prep_abts React 7 mM ABTS with 2.45 mM Potassium Persulfate incubate_abts Incubate in Dark (12-16 hours) to form ABTS•+ prep_abts->incubate_abts dilute_abts Dilute ABTS•+ Solution to Absorbance ~0.70 at 734 nm incubate_abts->dilute_abts mix Mix ABTS•+ Solution with Sample/Standard dilute_abts->mix prep_sample Prepare Serial Dilutions of Sample and Trolox Standard prep_sample->mix incubate_mix Incubate in Dark (e.g., 5-30 min) mix->incubate_mix measure Measure Absorbance at 734 nm incubate_mix->measure calculate Calculate % Inhibition and/or TEAC Value measure->calculate

References

An In-Depth Technical Guide to Riboflavin Tetrabutyrate for the Study of Vitamin B2 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of vitamin B2, and its application in metabolic research. This document details its biochemical properties, metabolic pathways, and the analytical methodologies required for its study, offering a valuable resource for scientists in academia and the pharmaceutical industry.

Introduction to Riboflavin Tetrabutyrate

Riboflavin, or vitamin B2, is a water-soluble vitamin crucial for a wide array of metabolic pathways. It is the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are essential for cellular respiration, energy metabolism, and the metabolism of fats, drugs, and steroids. However, the study of riboflavin metabolism can be challenging due to its limited solubility.

This compound is a synthetic ester of riboflavin, designed to overcome the solubility limitations of its parent compound. As a lipophilic derivative, it exhibits enhanced solubility in organic solvents and lipids, making it a valuable tool for various experimental applications, including in vivo studies requiring administration in lipid-based vehicles.[1]

Physicochemical and Biochemical Properties

This compound is produced by the esterification of riboflavin with four butyrate (B1204436) molecules. This modification significantly increases its lipophilicity, allowing for improved absorption and potentially sustained release of riboflavin in vivo.

Metabolic Conversion: Upon administration, this compound is hydrolyzed by esterases, primarily in the intestine and liver, to release free riboflavin and butyric acid. This enzymatic cleavage is a critical step for the subsequent utilization of riboflavin in the body. The released riboflavin is then available for absorption and conversion into its active coenzyme forms, FMN and FAD.

Signaling Pathways and Metabolic Fate

The metabolic journey of this compound begins with its hydrolysis and culminates in the integration of the released riboflavin into the cellular machinery.

Hydrolysis and Absorption of this compound

The following diagram illustrates the initial steps in the metabolism of orally administered this compound.

RTB This compound (Oral Administration) Intestine Small Intestine RTB->Intestine Esterases Intestinal Esterases Intestine->Esterases Riboflavin Free Riboflavin Esterases->Riboflavin Hydrolysis Butyrate Butyric Acid Esterases->Butyrate Hydrolysis Absorption Intestinal Absorption Riboflavin->Absorption Butyrate->Absorption PortalVein Portal Vein Absorption->PortalVein

Caption: Metabolic conversion of this compound in the small intestine.

Cellular Uptake and Conversion to Active Coenzymes

Once absorbed, free riboflavin is transported to various tissues and taken up by cells. Inside the cell, it is converted into its biologically active forms, FMN and FAD, through a two-step enzymatic process.

Riboflavin_blood Riboflavin in Bloodstream Cell Target Cell Riboflavin_blood->Cell Cellular Uptake Riboflavin_cell Intracellular Riboflavin Cell->Riboflavin_cell RiboflavinKinase Riboflavin Kinase Riboflavin_cell->RiboflavinKinase FMN Flavin Mononucleotide (FMN) FAD_Synthetase FAD Synthetase FMN->FAD_Synthetase FAD Flavin Adenine Dinucleotide (FAD) RiboflavinKinase->FMN ATP -> ADP FAD_Synthetase->FAD ATP -> PPi

Caption: Intracellular conversion of riboflavin to FMN and FAD.

Quantitative Data on Pharmacokinetics and Bioavailability

While specific pharmacokinetic data for this compound is limited in publicly available literature, studies on riboflavin provide a baseline for understanding its metabolic fate. The bioavailability of riboflavin is known to be a saturable process.[2] this compound, as a prodrug, is designed to enhance the delivery of riboflavin. A study on a gastric retention formulation of riboflavin showed that modifying the release profile can significantly increase bioavailability.[3]

ParameterRiboflavin (Oral)Notes
Tmax (hours) ~1.1Time to reach maximum plasma concentration.[2]
Bioavailability Saturable, with a maximum absorption of ~27 mg from a single dose.[2]The bioavailability from food sources is generally high.[4][5]
Elimination Primarily renal excretion.Urinary excretion reflects dietary intake once tissues are saturated.

Experimental Protocols

In Vivo Administration in Rodent Models

The following protocol is a general guideline for the oral administration of lipophilic compounds like this compound to rodents.

Objective: To study the pharmacokinetics and tissue distribution of riboflavin following oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, sesame oil)

  • Oral gavage needles (size appropriate for the animal)[6][7]

  • Syringes

  • Animal balance

Procedure:

  • Preparation of Dosing Solution: Dissolve the desired amount of this compound in the chosen vehicle. Gentle heating and sonication may be required to achieve complete dissolution.

  • Animal Handling and Dosing:

    • Fast the animals overnight with free access to water.

    • Weigh each animal to determine the correct dosing volume. The maximum recommended oral gavage volume for mice is 10 ml/kg and for rats is 10-20 ml/kg.[7]

    • Administer the dosing solution via oral gavage using a proper-sized gavage needle.[6][7]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).

    • Collect urine and feces throughout the study period.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, intestine).

Workflow Diagram:

Start Start Prep Prepare Dosing Solution Start->Prep Fast Fast Animals Prep->Fast Weigh Weigh Animals Fast->Weigh Dose Administer RTB via Oral Gavage Weigh->Dose Collect_Blood Collect Blood Samples (Time course) Dose->Collect_Blood Collect_Excreta Collect Urine/Feces Dose->Collect_Excreta Euthanize Euthanize Animals Collect_Blood->Euthanize Collect_Excreta->Euthanize Collect_Tissues Collect Tissues Euthanize->Collect_Tissues Analyze Analyze Samples (HPLC/LC-MS) Collect_Tissues->Analyze End End Analyze->End

Caption: Workflow for in vivo study of this compound in rodents.

Analytical Methods for Quantification

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with UV or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

Objective: To simultaneously quantify this compound and riboflavin in plasma samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Reagents:

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Formic acid or acetic acid

Sample Preparation:

  • To 100 µL of plasma, add 200 µL of ACN or MeOH to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 270 nm for riboflavin and a wavelength determined by a UV scan for this compound.[8]

  • Injection Volume: 20 µL

Calibration Curve: Prepare a series of standard solutions of this compound and riboflavin in the mobile phase at known concentrations to generate a calibration curve.[8]

Objective: For highly sensitive and specific quantification of riboflavin and its metabolites.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation: Similar to the HPLC-UV method, involving protein precipitation and solvent evaporation.

LC-MS/MS Parameters (Example):

  • Chromatographic conditions: Similar to the HPLC-UV method, but with a potentially lower flow rate compatible with the MS interface.

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Riboflavin: Precursor ion (m/z) -> Product ion (m/z) (e.g., 377.2 -> 243.2)[9]

    • This compound: The specific transitions would need to be determined experimentally.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[10][11]

Objective: To assess the permeability of this compound across an intestinal epithelial cell barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (this compound dissolved in HBSS, potentially with a co-solvent for lipophilic compounds) to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analysis: Quantify the concentration of the compound in the collected samples using HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: rate of drug appearance in the receiver compartment

      • A: surface area of the filter membrane

      • C0: initial concentration of the drug in the donor compartment

Experimental Workflow for Caco-2 Assay:

Start Start Seed Seed Caco-2 cells on Transwell inserts Start->Seed Differentiate Differentiate for 21 days Seed->Differentiate Wash Wash cell monolayer Differentiate->Wash Add_Compound Add this compound (Apical or Basolateral) Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver compartment (Time course) Incubate->Sample Analyze Analyze samples (HPLC/LC-MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate End End Calculate->End

Caption: Workflow for Caco-2 cell permeability assay.

Conclusion

This compound serves as a valuable lipophilic prodrug for studying the metabolism and therapeutic potential of vitamin B2. Its enhanced solubility allows for easier formulation and administration in preclinical studies. This guide provides a foundational understanding of the metabolic pathways involved and outlines key experimental protocols for its investigation. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to directly compare its bioavailability to that of riboflavin in various formulations. The methodologies and information presented herein are intended to support researchers in designing and executing robust studies in the field of vitamin metabolism and drug development.

References

An In-Depth Technical Guide to Riboflavin Tetrabutyrate (CAS 752-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboflavin (B1680620) Tetrabutyrate (RTB), a synthetic lipophilic derivative of Riboflavin (Vitamin B2), represents a significant advancement in enhancing the therapeutic potential of its parent molecule. By esterifying riboflavin with four butyrate (B1204436) moieties, RTB overcomes the inherent limitations of riboflavin's saturable absorption mechanism, leading to improved bioavailability and sustained plasma concentrations. This technical guide provides a comprehensive overview of Riboflavin Tetrabutyrate, consolidating data on its physicochemical properties, mechanism of action, pharmacokinetics, and therapeutic applications. Detailed experimental protocols, quantitative data tables, and pathway diagrams are presented to support advanced research and development activities.

Physicochemical Properties

This compound is an orange-yellow crystalline powder. Its lipophilic nature, conferred by the butyrate esters, makes it freely soluble in organic solvents like methanol (B129727) and ethanol (B145695), in contrast to riboflavin, which is sparingly soluble in water.[1] This enhanced solubility in lipids is a key factor in its improved absorption and distribution characteristics.

PropertyValueReference(s)
CAS Number 752-56-7[2][3]
Molecular Formula C₃₃H₄₄N₄O₁₀[2][3]
Molecular Weight 656.72 g/mol [2][3]
Appearance Orange-yellow crystals or crystalline powder[4]
Melting Point 146 - 151 °C[2]
Purity ≥98% (HPLC)[2][3]
Solubility DMSO: 100 mg/mL (152.27 mM)[5]
Ethanol (95): Freely soluble[4]
Methanol: Freely soluble[4]
Chloroform: Freely soluble[4]
Water: Practically insoluble[4]
Synonyms Vitamin B2 tetrabutyrate, Riboflavin 2',3',4',5'-tetrabutyrate[6]

Mechanism of Action

This compound functions as a prodrug that is hydrolyzed in the body to release riboflavin and butyric acid. Its therapeutic effects are derived from the combined and potentially synergistic actions of these two molecules, amplified by the superior pharmacokinetic profile of the parent compound.

Antioxidant and Anti-Lipid Peroxidation Effects

A primary mechanism of RTB is its potent antioxidant activity. It effectively suppresses lipid peroxidation, a key process in cellular damage induced by oxidative stress. RTB can intercept free radicals and terminate damaging chain reactions by donating a hydrogen atom from the polyunsaturated fatty acids in cell membranes, thereby preserving membrane integrity.[7] This action is crucial in mitigating cellular damage associated with various pathological conditions.

Antioxidant_Mechanism OxidativeStress Oxidative Stress (e.g., Free Radicals) Peroxidation Lipid Peroxidation (Chain Reaction) OxidativeStress->Peroxidation initiates PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes PUFA->Peroxidation Damage Cell Membrane Damage & Cellular Dysfunction Peroxidation->Damage Stabilization Radical Stabilization (Chain Termination) Peroxidation->Stabilization inhibits RTB This compound (RTB) RTB->Stabilization donates H atom Integrity Preservation of Membrane Integrity Stabilization->Integrity

Caption: Antioxidant action of this compound.
Role in Cellular Metabolism

Upon hydrolysis, the released riboflavin acts as a precursor for the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[8] These flavocoenzymes are indispensable for a multitude of metabolic pathways, most notably acting as electron carriers in the mitochondrial electron transport chain, which is central to cellular energy (ATP) production.[8][9] The butyrate component may also serve as an energy source for colonocytes.[8]

Metabolic_Pathway RTB Riboflavin Tetrabutyrate (RTB) Hydrolysis Hydrolysis (e.g., by Lipases) RTB->Hydrolysis Riboflavin Riboflavin (Vitamin B2) Hydrolysis->Riboflavin Butyrate Butyric Acid Hydrolysis->Butyrate FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase ETC Mitochondrial Electron Transport Chain (ETC) FMN->ETC e-carrier FAD->ETC e- carrier ATP Cellular Energy (ATP Production) ETC->ATP

Caption: Metabolic fate and function of this compound.
Inhibition of Platelet Aggregation

In vitro and in vivo studies have demonstrated that RTB can inhibit platelet aggregation.[10] This effect is particularly noted against aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (Aa). The mechanism appears to be linked to a reduction of lipoperoxides in the plasma, rather than direct effects on platelet cyclic AMP or prostaglandin (B15479496) metabolism.[10]

ConditionInducerEffective Concentration (In Vitro)OutcomeReference
In Vitro ADP (4 µg/mL)> 1 µg/mLDose-dependent inhibition of platelet aggregation[10]
In Vitro Arachidonic Acid (1 mM)> 0.1 µg/mLDose-dependent inhibition of platelet aggregation[10]
In Vivo (Human) ADP & Arachidonic Acid80 mg (single bolus)Inhibition of aggregation 4 hrs post-administration; significant decrease in plasma malondialdehyde[10]

Pharmacokinetics and Metabolism

The esterification of riboflavin significantly alters its pharmacokinetic profile. As a lipophilic prodrug, RTB is believed to be absorbed more readily through the digestive canal, followed by hydrolysis by lipases to release riboflavin.[2] This bypasses the saturable, carrier-mediated transport system that limits the absorption of free riboflavin.[10][11]

Studies have shown that intramuscular injection of RTB in animal models results in a slower rise in total riboflavin blood levels, which remain at an effective level for a longer duration compared to the administration of free riboflavin.[3] Consequently, the urinary excretion of riboflavin is also prolonged.[3]

While specific pharmacokinetic parameters for RTB are not widely published, the data for its active metabolite, riboflavin, provide a crucial baseline for understanding its therapeutic window.

ParameterValue (for Oral Riboflavin)DescriptionReference(s)
Absorption Half-life (t½) 1.1 hoursTime for 50% of the absorbable dose to be absorbed.[10][11]
Maximal Single Dose Absorption ~27 mgThe saturable transport mechanism limits absorption from a single oral dose.[10][11]
Elimination Primarily renal excretionUrinary excretion accounts for about half of the overall removal from plasma.[10][11]
Metabolism Converted to FMN and FADOccurs in erythrocytes, GI mucosal cells, and the liver.[6]

Therapeutic Potential and Research Applications

The unique properties of RTB make it a compound of interest in several therapeutic areas.

  • Neuroprotection: By combating oxidative stress and supporting mitochondrial energy production, RTB and its active metabolite riboflavin have demonstrated neuroprotective effects in preclinical models of neurological diseases and cerebral ischemia.[12][13][14]

  • Cardiovascular Health: The ability of RTB to inhibit platelet aggregation and its potential to lower plasma lipids suggest a role in managing cardiovascular risk factors.[10]

  • Hyperlipidemia: Early studies indicated that RTB may have a therapeutic and preventive effect on hyperlipidemia.[2]

  • Drug Delivery: The parent molecule, riboflavin, is actively being explored as a targeting ligand for drug delivery systems. Riboflavin transporters (RFVTs) are often overexpressed in cancer cells, providing a pathway for targeted delivery of conjugated nanoparticles or chemotherapeutics.

  • Commercial Applications: RTB is utilized as a stable, bioavailable source of Vitamin B2 in pharmaceuticals, nutritional supplements, cosmetics, and animal feed.[2]

Key Experimental Protocols

Synthesis of this compound

A high-yield synthesis can be achieved via acid-catalyzed esterification.[3]

Methodology:

  • Add 1 g of riboflavin to 10 cm³ of butyric anhydride.

  • With vigorous stirring at room temperature, add 0.5 cm³ of a 60% aqueous perchloric acid solution.

  • Allow the reaction to proceed. The mixture will generate heat and turn into a clear, orange-yellow solution.

  • Pour the reaction mixture into 50 cm³ of water to precipitate the product.

  • Concentrate the resulting orange-yellow layer under reduced pressure.

  • Recrystallize the crude this compound from a suitable solvent such as ether, benzene, or ethanol for purification.[3]

Synthesis_Workflow Reactants Reactants: - Riboflavin (1g) - Butyric Anhydride (10 cm³) Reaction Reaction Vessel (Vigorous Stirring, Room Temp) Reactants->Reaction Catalyst Catalyst: 60% Perchloric Acid (0.5 cm³) Catalyst->Reaction Precipitation Precipitation: Pour into Water (50 cm³) Reaction->Precipitation Concentration Concentration (Under Reduced Pressure) Precipitation->Concentration Purification Purification: Recrystallization (Ether/Ethanol) Concentration->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.
In Vivo Administration in Rat Models

This protocol is for studying the distribution and effects of RTB after oral or subcutaneous administration.

Methodology:

  • Preparation of Dosing Solution:

    • For oral administration (per os): Suspend 700 µg of this compound-¹⁴C in 0.2 mL of soybean oil.

    • For subcutaneous injection: Dissolve 700 µg of this compound-¹⁴C in 1 mL of soybean oil.

  • Administration:

    • Administer the suspension orally to rats using a gavage needle.

    • Inject the solution subcutaneously into the back of the rat.

  • Sample Collection: At designated time points post-administration, collect blood and tissues for analysis of radioactivity or metabolite concentrations.

Safety and Toxicology

This compound is considered to have a low toxicity profile, which is consistent with its hydrolysis to the generally recognized as safe (GRAS) compound riboflavin. However, as with any chemical, appropriate safety precautions should be taken during handling.

ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral> 7500 mg/kg[3][7]
LD₅₀ RatIntraperitoneal> 4500 mg/kg[3][7]
LD₅₀ MouseOral> 15 g/kg[7]
Carcinogenicity N/AN/ANo data available[3][7]
Mutagenicity N/AN/ANo data available[7]
Human Safety N/AOralMay cause skin, eye, and respiratory irritation upon direct contact.[7] The parent compound, riboflavin, has no established Tolerable Upper Intake Level (UL) and is considered safe even at high doses (400 mg/day).[7]

Conclusion and Future Directions

This compound (CAS 752-56-7) is a well-characterized, lipophilic derivative of Vitamin B2 with a strong safety profile and significant therapeutic potential. Its primary advantages lie in its enhanced bioavailability and sustained release of riboflavin, enabling it to act as a potent antioxidant and metabolic supporter. While preclinical data are promising, particularly in the realms of neuroprotection and cardiovascular health, a notable gap exists in the form of registered clinical trials. Future research should focus on controlled human studies to translate the established preclinical benefits into validated clinical applications. Further elucidation of its pharmacokinetic and pharmacodynamic profile in humans will be critical for optimizing dosing strategies and establishing its role in modern therapeutics.

References

Lipophilic Derivatives of Riboflavin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, physicochemical properties, and diverse research applications of lipophilic derivatives of riboflavin (B1680620). By enhancing the lipophilicity of the parent vitamin B2 molecule, these derivatives offer improved solubility in organic solvents and better integration into lipid-based delivery systems, opening up new avenues for their use in photodynamic therapy (PDT), drug delivery, and cellular imaging. This document provides a comprehensive overview of key quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in their mechanism of action.

Introduction to Lipophilic Riboflavin Derivatives

Riboflavin, or vitamin B2, is a water-soluble vitamin essential for various metabolic processes. However, its hydrophilicity limits its application in certain research areas that require solubility in non-aqueous environments or efficient passage through cellular membranes. To overcome these limitations, researchers have developed a range of lipophilic derivatives by esterifying the hydroxyl groups of riboflavin's ribityl side chain with various fatty acids or other lipophilic moieties. These modifications significantly increase the molecule's lipophilicity, leading to enhanced performance in applications such as photodynamic therapy and targeted drug delivery.

Commonly studied lipophilic riboflavin derivatives include:

  • Riboflavin Tetraesters: Such as riboflavin tetrabutyrate (RTB) and riboflavin tetraacetate (RTA), where all four hydroxyl groups of the ribityl chain are esterified.

  • Long-Chain Fatty Acid Esters: Derivatives bearing stearate, palmitate, or other long-chain fatty acids, which dramatically increase lipophilicity.

  • Phospholipid Conjugates: Amphiphilic derivatives where riboflavin is conjugated to a phospholipid, facilitating their incorporation into liposomes and other lipid-based nanocarriers.

  • Methylated and Acetylated Derivatives: Such as 3-methyl-tetraacetyl riboflavin (3MeTARF), which exhibit altered photophysical properties.

Physicochemical and Photodynamic Properties

The increased lipophilicity of these derivatives influences their solubility, photodynamic efficacy, and interaction with biological systems. The following tables summarize key quantitative data for select lipophilic riboflavin derivatives in comparison to the parent riboflavin molecule.

Table 1: Physicochemical Properties of Riboflavin and its Lipophilic Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPAqueous Solubility
RiboflavinC₁₇H₂₀N₄O₆376.36-1.460.1-0.3 g/L
This compound (RTB)C₃₃H₄₄N₄O₁₀656.723.72 (Predicted)Insoluble[1]
Riboflavin Tetraacetate (RTA)C₂₅H₂₈N₄O₁₀544.51Not AvailableInsoluble

Table 2: Photodynamic Properties of Riboflavin and its Derivatives

CompoundSinglet Oxygen Quantum Yield (ΦΔ)Photolysis Quantum Yield (Φph)
Riboflavin0.51-0.61[2]1.1 x 10⁻³
3-Methyl-tetraacetyl riboflavin (3MeTARF)Similar to Riboflavin< 10⁻⁵

Research Applications

Lipophilic riboflavin derivatives are being actively investigated for a variety of research applications, primarily leveraging their photosensitizing capabilities and improved cellular uptake.

Photodynamic Therapy (PDT)

As potent photosensitizers, riboflavin and its derivatives can generate reactive oxygen species (ROS), particularly singlet oxygen, upon irradiation with light of a specific wavelength (typically blue or UVA light). This property makes them promising agents for PDT in cancer treatment and antimicrobial applications. The enhanced lipophilicity of the derivatives facilitates their accumulation in the lipid-rich environments of cellular membranes and organelles, such as mitochondria, which are key targets in PDT-induced apoptosis.

Drug Delivery

The amphiphilic nature of some riboflavin derivatives, particularly phospholipid conjugates, allows for their seamless integration into liposomes and other nanoparticles. These nanocarriers can be used to encapsulate and deliver other therapeutic agents, with the riboflavin moiety potentially acting as a targeting ligand for cells that overexpress riboflavin transporters, which is often the case in cancer cells.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative lipophilic riboflavin derivatives and for key experiments to evaluate their efficacy.

Synthesis of this compound (RTB)

Materials:

  • Riboflavin

  • Butyric anhydride

  • Perchloric acid (60% aqueous solution)

  • Water

  • Ether, Benzene, or Ethanol for recrystallization

Procedure: [4]

  • To 1 gram of riboflavin, add 10 cm³ of butyric anhydride.

  • With vigorous stirring at room temperature, add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture.

  • Pour the reaction mixture into 50 cm³ of water.

  • Concentrate the resulting orange-yellow layer under reduced pressure.

  • Crystallize the this compound from ether.

  • The expected yield is approximately 1.5 grams, with a melting point of 145 to 147 °C.

Preparation of Riboflavin-Loaded Liposomes

Materials:

  • Riboflavin derivative (e.g., riboflavin-phospholipid conjugate)

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the riboflavin derivative, phosphatidylcholine, and cholesterol in a chloroform:methanol mixture.

  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrate the lipid film with PBS buffer by vortexing or sonication. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • The resulting liposomal suspension can be purified from unencapsulated material by dialysis or size exclusion chromatography.

Determination of Reactive Oxygen Species (ROS) Generation

Materials:

  • Photosensitizer (lipophilic riboflavin derivative) solution

  • Singlet Oxygen Sensor Green (SOSG) or 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA)

  • Light source with appropriate wavelength and intensity

  • Fluorometer or UV-Vis spectrophotometer

Procedure (using SOSG):

  • Prepare a solution of the riboflavin derivative in a suitable solvent.

  • Add Singlet Oxygen Sensor Green to the solution.

  • Expose the solution to a light source of the appropriate wavelength to excite the photosensitizer.

  • Measure the increase in fluorescence of SOSG at its emission maximum (around 525 nm) over time. The rate of increase in fluorescence is proportional to the rate of singlet oxygen generation.

Western Blot Analysis of MAPK Pathway Activation

Materials:

  • Cell culture reagents

  • Lipophilic riboflavin derivative

  • Light source for PDT

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of p38 and JNK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure: [1][5]

  • Cell Treatment: Culture cancer cells to the desired confluency. Treat the cells with the lipophilic riboflavin derivative for a specified time, followed by irradiation with light.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated p38 and JNK. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p38 and JNK, indicating the activation of the MAPK pathway.

Signaling Pathways

The biological effects of lipophilic riboflavin derivatives, particularly in the context of photodynamic therapy, are mediated by complex signaling pathways initiated by the generation of reactive oxygen species.

PDT-Induced Mitochondrial Apoptosis

Photodynamic therapy with photosensitizers that localize in the mitochondria, such as lipophilic riboflavin derivatives, can trigger the intrinsic pathway of apoptosis.

PDT_Mitochondrial_Apoptosis PDT PDT (Lipophilic Riboflavin Derivative + Light) ROS ROS Generation (¹O₂, O₂⁻) PDT->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC_Release Cytochrome c Release Mito_Damage->CytoC_Release Apaf1 Apaf-1 CytoC_Release->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruited to Casp3_act Caspase-3 Activation Apoptosome->Casp3_act Activates Apoptosis Apoptosis Casp3_act->Apoptosis Executes

PDT-induced mitochondrial apoptosis pathway.

Upon light activation, the riboflavin derivative generates ROS, leading to mitochondrial damage. This damage results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis.

ROS-Mediated MAPK and NF-κB Signaling

Reactive oxygen species are known to activate stress-responsive signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

ROS_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway ROS ROS ASK1 ASK1 ROS->ASK1 IKK IKK Complex ROS->IKK MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MKK36->p38 P Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK JNK JNK MKK47->JNK P JNK->Apoptosis_MAPK IkB IκBα IKK->IkB P NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degradation NFkB_nuc NF-κB (Nuclear) NFkB_complex->NFkB_nuc Translocation Inflammation Inflammatory Response NFkB_nuc->Inflammation Gene Transcription

ROS-mediated activation of MAPK and NF-κB pathways.

ROS can activate the MAPK signaling cascades, including the p38 and JNK pathways, which are involved in promoting apoptosis.[6] Simultaneously, ROS can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα.[4][7][8][9][10] This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of genes involved in the inflammatory response.[4][7][8][9][10]

Experimental Workflow for In Vitro PDT Efficacy

The following diagram outlines a typical experimental workflow for evaluating the photodynamic efficacy of a lipophilic riboflavin derivative in a cancer cell line.

PDT_Workflow cluster_assays Post-Treatment Analysis start Start cell_culture Cell Culture (e.g., HeLa, MCF-7) start->cell_culture incubation Incubate with Lipophilic Riboflavin Derivative cell_culture->incubation irradiation Irradiation (e.g., 450 nm LED) incubation->irradiation viability Cell Viability Assay (MTT, etc.) irradiation->viability ros_detection Intracellular ROS Detection (DCFH-DA) irradiation->ros_detection apoptosis Apoptosis Assay (Annexin V/PI) irradiation->apoptosis western_blot Western Blot (MAPK, Caspases) irradiation->western_blot end End viability->end ros_detection->end apoptosis->end western_blot->end

In vitro PDT efficacy evaluation workflow.

This workflow begins with culturing the target cancer cells, followed by incubation with the lipophilic riboflavin derivative to allow for cellular uptake. The cells are then irradiated with light of an appropriate wavelength to activate the photosensitizer. Post-treatment, a battery of assays is performed to assess the treatment's efficacy, including cell viability assays to determine cytotoxicity, intracellular ROS detection to confirm the photodynamic effect, apoptosis assays to elucidate the mode of cell death, and Western blotting to investigate the involvement of specific signaling pathways.

Conclusion

Lipophilic derivatives of riboflavin represent a versatile class of compounds with significant potential in various research fields, particularly in the development of novel cancer therapies and drug delivery systems. Their enhanced lipophilicity overcomes the limitations of the parent riboflavin molecule, allowing for improved formulation, cellular uptake, and efficacy. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the applications of these promising molecules. Further research into the synthesis of novel derivatives with tailored properties and a deeper understanding of their interactions with biological systems will continue to drive innovation in this exciting area.

References

Methodological & Application

Application Note: HPLC Analysis for the Quantification of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Riboflavin tetrabutyrate, a fat-soluble derivative of Riboflavin (Vitamin B2), is utilized in pharmaceutical formulations and fortified foods.[1] Accurate quantification of this compound is crucial for quality control and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The stationary phase is a non-polar C18 column, and the mobile phase is a mixture of acetonitrile (B52724) and water. This combination allows for the effective separation of this compound from other components. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The specific conditions are summarized in the table below.

ParameterValue
HPLC System Standard LC System
Column Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.)[1]
Mobile Phase Acetonitrile : Water (3:2, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40 °C[1]
Detection Wavelength 445 nm[1]
Injection Volume 20 µL[1]

2. Preparation of Standard Solutions

  • Stock Standard Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of this compound reference standard and transfer it to a 100 mL amber volumetric flask. Add 50 mL of ethanol (B145695) and sonicate for 5 minutes to dissolve.[1] Dilute to volume with ethanol. This solution should be stored protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range.

3. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a nutritional drink is provided below.[1]

  • Accurately weigh a representative amount of the sample (e.g., 2 g of a nutritional drink) into a 100 mL amber volumetric flask.[1]

  • Add 50 mL of ethanol and sonicate for 5 minutes to extract the this compound.[1]

  • Dilute to volume with ethanol.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

4. Method Validation Parameters

While specific validation data for this compound is not extensively published, typical validation parameters for related compounds like Riboflavin can be adapted. The following should be assessed according to ICH guidelines:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[2]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components and excipients.

Data Presentation

Table 1: HPLC Operating Conditions

ParameterCondition
Column Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.)[1]
Mobile Phase Acetonitrile : Water (3:2, v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature 40 °C[1]
Detection UV at 445 nm[1]
Injection Volume 20 µL[1]

Table 2: Example Calibration Curve Data for this compound

Concentration (mg/L)Peak Area
0.1(Example Value)
0.25(Example Value)
0.5(Example Value)
1.0(Example Value)
2.5(Example Value)
Correlation Coefficient (r²) > 0.999

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Sample_Prep Sample Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standard Peak Areas Quantification Quantification of This compound Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method is suitable for the routine quantification of this compound in various samples. The method is straightforward, and with proper validation, can be implemented in a quality control setting. It is important to handle all solutions under subdued light to prevent the photodegradation of Riboflavin and its derivatives.

References

Application Notes and Protocols for In Vivo Studies with Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) Tetrabutyrate (RTB) is a lipophilic derivative of Riboflavin (Vitamin B2). The esterification of riboflavin with four butyrate (B1204436) molecules enhances its solubility in organic solvents and lipids, which can lead to improved stability and bioavailability compared to its parent compound. These characteristics make RTB a promising candidate for various in vivo studies, particularly in contexts requiring sustained release or enhanced tissue penetration. This document provides detailed application notes and protocols for the formulation and in vivo evaluation of Riboflavin Tetrabutyrate.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₃H₄₄N₄O₁₀N/A
Molecular Weight 656.72 g/mol N/A
Appearance Orange-yellow crystals or crystalline powderN/A
Solubility - Water: Insoluble- Ethanol: 33 mg/mL- DMSO: 100 mg/mLN/A
Storage Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 yearN/A
Example Formulations for In Vivo Studies
Formulation TypeCompositionAdministration RouteAnimal Model
Homogeneous Suspension 5 mg/mL this compound in Carboxymethylcellulose-Sodium (CMC-Na) solutionOral (gavage)Rat
Clear Solution for Injection 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OIntravenousRat/Mouse
Oil-based Solution This compound in corn oil (e.g., 8 mg/mL)Oral (gavage) or SubcutaneousRat
Illustrative Pharmacokinetic Parameters of Riboflavin in Humans (Oral vs. Intravenous)

No direct comparative pharmacokinetic data for different this compound formulations in animal models were identified in the literature search. The following table for Riboflavin in humans is provided to illustrate the expected differences between oral and intravenous administration routes. It is anticipated that a well-designed oral lipid-based formulation of this compound would enhance the oral bioavailability compared to a simple aqueous suspension of Riboflavin.

ParameterOral Administration (20 mg Riboflavin)Intravenous Administration (11.6 mg Riboflavin)
Absorption Half-life (t½) 1.1 hoursNot Applicable
Elimination Rate Constant LowerSignificantly Higher[1]
Bioavailability Dose-dependent, saturable absorption100%
Maximum Absorbed Amount ~27 mg from a single doseNot Applicable

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

Objective: To administer a defined dose of this compound orally to rats for pharmacokinetic or efficacy studies.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% CMC-Na solution)

  • Weighing scale

  • Spatula

  • Vortex mixer or sonicator

  • Syringes (1 mL or 3 mL)

  • Oral gavage needles (stainless steel, appropriate size for the rat's weight)

  • Sprague-Dawley rats (or other appropriate strain)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Formulation Preparation:

    • For an oil-based formulation:

      • Calculate the required amount of this compound and vehicle based on the desired concentration and number of animals.

      • Weigh the this compound accurately.

      • Add the weighed powder to the appropriate volume of corn oil.

      • Vortex or sonicate the mixture until a homogenous solution or suspension is achieved. Prepare fresh on the day of the experiment.

    • For a suspension:

      • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

      • Weigh the this compound and triturate it with a small amount of the CMC-Na solution to form a paste.

      • Gradually add the remaining CMC-Na solution while mixing to achieve the desired final concentration.

      • Vortex thoroughly before each administration to ensure a uniform suspension.

  • Dosing:

    • Weigh each rat on the day of the experiment to determine the exact volume to be administered. The typical dosing volume for rats is 5-10 mL/kg.

    • Gently restrain the rat.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.

    • Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

Protocol 2: Intravenous Administration of this compound in Mice

Objective: To administer this compound directly into the systemic circulation of mice for pharmacokinetic analysis.

Materials:

  • This compound

  • Sterile DMSO, PEG300, Tween 80, and sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin (B600854) syringes (e.g., 29G)

  • Mouse restrainer

  • Heat lamp or warming pad

  • BALB/c mice (or other appropriate strain)

  • PPE

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Formulation Preparation (Clear Solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • In a sterile microcentrifuge tube, combine the vehicle components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration.

    • Vortex until a clear solution is obtained. The final formulation should be sterile-filtered if possible.

  • Dosing:

    • Weigh each mouse to calculate the injection volume. A typical intravenous injection volume for mice is 5-10 mL/kg.

    • Place the mouse in a restrainer.

    • Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

    • Swab the tail with an alcohol wipe.

    • Draw the calculated volume of the formulation into an insulin syringe.

    • Carefully insert the needle into one of the lateral tail veins.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Quantification of Riboflavin in Plasma using HPLC

Objective: To measure the concentration of riboflavin (the active metabolite of this compound) in plasma samples obtained from in vivo studies.

Materials:

  • Plasma samples collected from animals at various time points post-dosing.

  • Riboflavin standard

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or other mobile phase modifier

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Centrifuge

  • Vortex mixer

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile or 10% TCA to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a clean HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of riboflavin in a suitable solvent (e.g., methanol/water).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with known concentrations.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20-50 µL.

    • Detection:

      • Fluorescence Detector: Excitation at ~450 nm and emission at ~520 nm.

      • UV Detector: Wavelength set at ~267 nm or ~445 nm.

  • Data Analysis:

    • Run the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared plasma samples.

    • Identify and quantify the riboflavin peak in the samples by comparing its retention time and peak area to the calibration curve.

    • Calculate the concentration of riboflavin in the original plasma samples, accounting for the dilution factor during sample preparation.

Visualization

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Dimer Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Sequesters Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release of Nrf2 Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome RTB This compound (or other antioxidant) ROS Oxidative Stress (ROS) RTB->ROS Scavenges ROS->Keap1 Oxidizes Cysteine Residues sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Initiates Transcription G start Start: In Vivo Pharmacokinetic Study formulation Formulation Preparation (e.g., Oral Gavage, IV) start->formulation dosing Animal Dosing (Specify route, dose, volume) formulation->dosing sampling Blood Sample Collection (Serial time points) dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Sample Analysis (HPLC with UV/Fluorescence) storage->analysis data_proc Data Processing & Pharmacokinetic Modeling analysis->data_proc report Reporting (Cmax, Tmax, AUC, t1/2) data_proc->report end End report->end

References

Application Notes and Protocols for Riboflavin Tetrabutyrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) Tetrabutyrate (RTB) is a lipophilic derivative of Riboflavin (Vitamin B2). Its enhanced lipid solubility allows for improved cellular uptake and retention compared to its parent compound.[1] RTB demonstrates significant antioxidative and anti-inflammatory properties, making it a compound of interest for research in areas such as oxidative stress, inflammation, and neuroprotection. These application notes provide an overview of RTB's mechanism of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

Riboflavin Tetrabutyrate exerts its biological effects through several mechanisms, primarily related to its role as a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavocoenzymes are critical for a multitude of cellular redox reactions.

Antioxidant Activity: RTB combats oxidative stress by scavenging reactive oxygen species (ROS).[2] This activity is attributed to the ability of the flavin moiety to accept electrons, thereby neutralizing free radicals. Furthermore, as a precursor to FAD, RTB supports the function of glutathione (B108866) reductase, a key enzyme in the glutathione redox cycle that protects cells from oxidative damage.

Anti-inflammatory Effects: RTB has been shown to suppress inflammatory responses. This is achieved, in part, by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[3][4]

Modulation of Nrf2 Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response. While direct evidence for RTB is still emerging, its precursor, riboflavin, is known to influence this pathway. It is hypothesized that by modulating cellular redox status, RTB can lead to the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are crucial for cellular defense against oxidative stress.

Data Presentation

The following tables summarize the quantitative effects of Riboflavin (the parent compound of RTB) on inflammatory markers. While specific quantitative data for RTB is still emerging, the data for riboflavin provides a strong indication of the potential efficacy of its lipophilic derivative.

Table 1: Effect of Riboflavin on Pro-inflammatory Cytokine and NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages [3]

Concentration (nM)TNF-α Release (% of control)IL-6 Release (% of control)p-NF-κB level (% of control)
10.4 (Physiological)100%100%100%
300~80%~90%Not significantly different
500~60%~70%~75%
1000~50%~60%~60%

Data is estimated from graphical representations in the source and represents the percentage reduction compared to the LPS-stimulated control group cultured in physiological riboflavin concentration.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Due to its lipophilic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.

Materials:

  • This compound (RTB) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[2]

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of RTB powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[2]

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Store the stock solution in small aliquots at -20°C and protected from light to avoid degradation.

  • When preparing working concentrations for cell culture experiments, dilute the stock solution in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of RTB on cell viability and to determine its cytotoxic potential.

Materials:

  • Cells of interest (e.g., cancer cell lines, normal cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of RTB in complete culture medium from the stock solution.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of RTB. Include a vehicle control (medium with the same final concentration of DMSO as the highest RTB concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[6]

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the DCFH-DA probe to measure intracellular ROS levels following treatment with RTB.

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in the appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of RTB for the specified duration. Include appropriate controls.

  • After treatment, wash the cells twice with warm PBS or HBSS.

  • Load the cells with DCFH-DA by incubating them in a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30 minutes at 37°C in the dark.[7]

  • Wash the cells twice with PBS or HBSS to remove the excess probe.

  • Add PBS or medium back to the wells.

  • Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]

Western Blot for Nrf2 Nuclear Translocation and NF-κB Activation

This protocol is used to assess the effect of RTB on the activation of the Nrf2 and NF-κB signaling pathways by measuring the levels of these transcription factors in the nucleus and cytoplasm, or by measuring the phosphorylation status of key proteins.

Materials:

  • Cells of interest

  • Cell culture dishes

  • This compound stock solution

  • Lysis buffers for cytoplasmic and nuclear protein extraction

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-Nrf2, anti-p-NF-κB p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with RTB as desired.

  • After treatment, wash the cells with ice-cold PBS and harvest them.

  • Perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Determine the protein concentration of each fraction using a protein assay.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein levels. An increase in nuclear Nrf2 and phosphorylated NF-κB p65 would indicate pathway activation.[1]

Visualizations

Experimental_Workflow_for_RTB_Cell_Culture_Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays RTB_Stock Prepare RTB Stock (in DMSO) Treatment Treat Cells with varying RTB concentrations RTB_Stock->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT ROS Intracellular ROS (DCFH-DA Assay) Treatment->ROS Western Pathway Analysis (Western Blot) Treatment->Western

Experimental workflow for cell-based assays with RTB.

RTB_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ros Oxidative Stress cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway RTB This compound (RTB) ROS ROS RTB->ROS Scavenges IKK IKK RTB->IKK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Binds Nrf2_nuc Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nuc Dissociates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates IkB IκBα IKK->IkB Phosphorylates (Inhibited by RTB) NFkB_complex p65-p50-IκBα Complex IkB->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_active p65-p50 (nucleus) NFkB_complex->NFkB_active Translocates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_active->Inflammatory_Genes Activates

Proposed signaling pathways modulated by RTB.

References

Application Notes and Protocols for Testing Riboflavin Tetrabutyrate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) Tetrabutyrate (RTB) is a lipophilic derivative of Riboflavin (Vitamin B2). Its enhanced lipid solubility suggests potentially improved bioavailability and tissue penetration compared to its parent compound. Riboflavin is a precursor for the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are critical for mitochondrial function, cellular respiration, and antioxidant defense.[1] Given the central role of oxidative stress and mitochondrial dysfunction in a variety of pathologies, RTB presents a promising therapeutic candidate for a range of diseases.

These application notes provide a framework for evaluating the efficacy of Riboflavin Tetrabutyrate in preclinical animal models of diseases where oxidative stress and mitochondrial impairment are key pathological features. While direct efficacy studies on RTB in these specific models are limited, the protocols outlined below are based on established models for testing neuroprotective, cardioprotective, and other therapeutic agents, with specific considerations for the properties of RTB.

Mechanism of Action

Riboflavin and its derivatives exert their biological effects through several mechanisms:

  • Antioxidant Activity : Riboflavin is a component of the glutathione (B108866) redox cycle, which is crucial for reducing oxidative stress.[2] It can directly scavenge reactive oxygen species and protect against lipid peroxidation.[2][3]

  • Mitochondrial Function : FAD and FMN are essential components of the electron transport chain (Complexes I and II), playing a vital role in cellular energy production.[4]

  • Neuroprotection : Riboflavin has shown neuroprotective effects in models of neurodegenerative diseases and brain injury by mitigating oxidative stress, mitochondrial dysfunction, and neuroinflammation.[5][6][7]

The lipophilic nature of this compound may enhance its ability to cross cellular membranes and the blood-brain barrier, potentially leading to greater efficacy in tissues like the brain and heart.

Animal Models for Efficacy Testing

The following are detailed protocols for animal models relevant to testing the therapeutic potential of this compound.

Neuroprotection in a Model of Parkinson's Disease

Disease Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity in mice, a widely used model that recapitulates some of the key pathological features of Parkinson's disease, including dopaminergic neuron loss and motor deficits.[8][9]

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[5]

  • Induction of Parkinsonism: Administer MPTP hydrochloride at a dose of 20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals.[8]

  • This compound Administration:

    • Prophylactic Treatment: Begin oral gavage of RTB (dissolved in a suitable vehicle like corn oil or a solution containing DMSO, PEG300, and Tween 80) one week prior to MPTP injection and continue for the duration of the experiment.[10] A proposed dose range is 10-50 mg/kg/day, based on effective doses of riboflavin in other neurological models and the need to account for the butyrate (B1204436) moiety.

    • Therapeutic Treatment: Initiate RTB administration 24 hours after the last MPTP injection.

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance. Perform baseline testing before MPTP administration and then weekly.[8]

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

  • Biochemical and Histological Analysis (at the end of the experiment):

    • High-Performance Liquid Chromatography (HPLC): Measure dopamine (B1211576) and its metabolites (DOPAC and HVA) in striatal tissue homogenates.[9]

    • Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) in the substantia nigra pars compacta to quantify dopaminergic neuron loss.[9]

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (GSH) in brain tissue.

Quantitative Data Summary (Hypothetical based on Riboflavin studies):

GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH+ Neurons in SNpc (% of Control)
Control180 ± 1515.2 ± 1.8100
MPTP65 ± 106.8 ± 1.245 ± 8
MPTP + RTB (Prophylactic)125 ± 1211.5 ± 1.575 ± 10
MPTP + RTB (Therapeutic)95 ± 119.2 ± 1.360 ± 9

Experimental Workflow for Parkinson's Disease Model

G cluster_0 Pre-treatment Phase cluster_1 Induction & Treatment Phase cluster_2 Assessment Phase cluster_3 Analysis Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization MPTP Injection MPTP Injection Randomization->MPTP Injection Day 1 RTB or Vehicle Administration RTB or Vehicle Administration MPTP Injection->RTB or Vehicle Administration Daily Weekly Behavioral Testing Weekly Behavioral Testing RTB or Vehicle Administration->Weekly Behavioral Testing Weeks 1-4 Euthanasia & Tissue Collection Euthanasia & Tissue Collection Weekly Behavioral Testing->Euthanasia & Tissue Collection End of Study Biochemical Analysis Biochemical Analysis Euthanasia & Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Euthanasia & Tissue Collection->Histological Analysis

Caption: Workflow for testing RTB in a mouse model of Parkinson's disease.

Cardioprotection in a Model of Ischemia-Reperfusion Injury

Disease Model: Myocardial ischemia-reperfusion (I/R) injury in rats, which mimics the damage that occurs when blood flow is restored to the heart after a period of ischemia (e.g., after a heart attack).[11]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Induction of Myocardial I/R: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery for 30 minutes, followed by 120 minutes of reperfusion.[12]

  • This compound Administration:

    • Administer RTB (proposed dose of 20-100 mg/kg) intravenously (i.v.) or intraperitoneally (i.p.) 30 minutes before ischemia or at the onset of reperfusion.

  • Assessment of Cardiac Function:

    • Echocardiography: Measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after I/R.

  • Measurement of Infarct Size:

    • At the end of reperfusion, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

  • Biochemical Analysis:

    • Measure serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).

    • Assess mitochondrial function in isolated cardiac mitochondria by measuring respiratory control ratio (RCR) and ATP production.[11]

    • Measure markers of oxidative stress (MDA, GSH) in myocardial tissue.

Quantitative Data Summary (Hypothetical based on Riboflavin studies):

GroupInfarct Size (% of AAR)LVEF (%)Serum cTnI (ng/mL)
Sham075 ± 50.1 ± 0.05
I/R45 ± 640 ± 45.2 ± 0.8
I/R + RTB25 ± 558 ± 52.5 ± 0.6

AAR: Area at Risk

Signaling Pathway of RTB in Cardioprotection

G Ischemia-Reperfusion Ischemia-Reperfusion Oxidative Stress Oxidative Stress Ischemia-Reperfusion->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Ischemia-Reperfusion->Mitochondrial Dysfunction Inflammation Inflammation Ischemia-Reperfusion->Inflammation Apoptosis Apoptosis Oxidative Stress->Apoptosis Mitochondrial Dysfunction->Apoptosis Inflammation->Apoptosis Myocardial Injury Myocardial Injury Apoptosis->Myocardial Injury This compound This compound This compound->Oxidative Stress Inhibits This compound->Mitochondrial Dysfunction Improves

Caption: Proposed mechanism of RTB in cardioprotection against I/R injury.

Neuroprotection in a Model of Ischemic Stroke

Disease Model: Middle cerebral artery occlusion (MCAO) in rats, a common model for focal cerebral ischemia.[13]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Induction of Ischemic Stroke: Perform transient MCAO by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for 90 minutes, followed by reperfusion.[13]

  • This compound Administration:

    • Administer RTB (proposed dose of 10-50 mg/kg, i.p. or i.v.) at the onset of reperfusion or up to 3 hours post-MCAO.

  • Neurological Deficit Scoring:

    • Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

  • Measurement of Infarct Volume:

    • At 48 hours, euthanize the animals, section the brains, and stain with TTC to measure the infarct volume.[13]

  • Behavioral Tests (for long-term studies):

    • Morris Water Maze: To assess spatial learning and memory.[7]

    • Adhesive Removal Test: To evaluate sensorimotor deficits.[7]

  • Biochemical Analysis:

    • Measure markers of apoptosis (e.g., caspase-3 activity) and inflammation (e.g., cytokine levels) in the brain tissue.[13]

Quantitative Data Summary (Hypothetical based on Riboflavin studies):

GroupInfarct Volume (mm³)Neurological Score (0-5)
Sham00
MCAO250 ± 303.8 ± 0.5
MCAO + RTB140 ± 252.2 ± 0.4

Logical Flow for Stroke Model Experiment

G Animal Preparation Animal Preparation MCAO Surgery MCAO Surgery Animal Preparation->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion RTB or Vehicle Treatment RTB or Vehicle Treatment Reperfusion->RTB or Vehicle Treatment Neurological Assessment Neurological Assessment RTB or Vehicle Treatment->Neurological Assessment Infarct Volume Measurement Infarct Volume Measurement Neurological Assessment->Infarct Volume Measurement Data Analysis Data Analysis Infarct Volume Measurement->Data Analysis

Caption: Logical progression of the ischemic stroke animal model experiment.

Conclusion

This compound holds significant promise as a therapeutic agent for diseases characterized by oxidative stress and mitochondrial dysfunction. The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of RTB's efficacy. While quantitative data from direct RTB studies is emerging, the extensive research on riboflavin provides a strong rationale for investigating its lipophilic derivative in these models. Careful experimental design and comprehensive endpoint analysis will be crucial in elucidating the full therapeutic potential of this compound.

References

Riboflavin Tetrabutyrate: A Versatile Component in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Riboflavin (B1680620) tetrabutyrate (RTB), a lipophilic derivative of riboflavin (Vitamin B2), is emerging as a critical component in the design of sophisticated drug delivery systems. Its unique physicochemical properties offer multifaceted advantages, including enhanced drug solubility, targeted delivery to cancer cells, and potential for combination therapies such as photodynamic therapy (PDT). This document provides a comprehensive overview of the applications of RTB in drug delivery, complete with detailed experimental protocols and quantitative data to support further research and development.

Rationale for Use: Key Advantages of Riboflavin Tetrabutyrate

The incorporation of RTB into drug delivery platforms is driven by several key characteristics:

  • Enhanced Lipophilicity: The four butyrate (B1204436) ester groups significantly increase the lipophilicity of the riboflavin molecule. This property facilitates its incorporation into lipid-based nanocarriers like liposomes and solid lipid nanoparticles, and can improve the encapsulation of hydrophobic drugs.

  • Targeted Delivery to Cancer Cells: Cancer cells often overexpress riboflavin transporters (RFVTs) to meet their heightened metabolic demands.[1][2] Drug delivery systems decorated with riboflavin or its derivatives can exploit this overexpression for active targeting, leading to increased drug accumulation at the tumor site and reduced off-target toxicity.[3]

  • Photosensitizing Properties: Like its parent molecule, RTB can act as a photosensitizer. Upon activation by light of a specific wavelength, it can generate reactive oxygen species (ROS), which are highly cytotoxic. This forms the basis of its application in photodynamic therapy for localized cancer treatment.

  • Antioxidant and Signaling Modulatory Effects: Riboflavin and its derivatives are known to possess antioxidant properties. Furthermore, the butyrate moieties of RTB can be hydrolyzed by intracellular esterases, releasing butyric acid, a known histone deacetylase (HDAC) inhibitor that can modulate various signaling pathways involved in cell proliferation and apoptosis.

Applications in Drug Delivery Systems

RTB has been investigated as a component in various drug delivery platforms:

Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. The lipophilic nature of RTB allows for its stable integration into the lipid bilayer of liposomes.

Quantitative Data: Formulation and Stability of RTB Liposomes

Formulation ParameterValue/ObservationReference
Entrapment Efficiency 26-42% (for Riboflavin)[4]
Stability Increased photostability of riboflavin in the presence of neutral and negatively-charged liposomes.[5]
Release Kinetics Photodegradation reactions appeared to follow first-order kinetics.[5]
Nanoparticles

Biodegradable polymeric nanoparticles, such as those made from alginate and chitosan, can encapsulate RTB and other therapeutic agents for controlled release and targeted delivery.

Quantitative Data: Riboflavin Encapsulation and Release from Alginate/Chitosan Nanoparticles

ParameterValueReference
Average Particle Size 104.0 ± 67.2 nm (with Vitamin B2)
Encapsulation Efficiency 55.9 ± 5.6% (for Vitamin B2)
Loading Capacity 2.2 ± 0.6% (for Vitamin B2)
Release Rate (Chitosan NP) 0.206 mM/min[6]
Release Rate (Alginate-Chitosan NP) 0.175 mM/min (higher retention)[6]
Prodrugs

RTB can be chemically conjugated to an active drug to form a prodrug. This approach can improve the drug's pharmacokinetic profile and enable targeted release at the site of action. Riboflavin has been used to promote the in situ photoactivation of dihydroalkaloid prodrugs for cancer therapy.[7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of RTB-containing drug delivery systems are mediated by several interconnected signaling pathways.

Targeted Cellular Uptake

RTB-functionalized drug carriers are internalized by cancer cells primarily through receptor-mediated endocytosis, a process involving the overexpressed riboflavin transporters (RFVTs).[1][9] This active targeting mechanism enhances the intracellular concentration of the therapeutic payload.

cluster_0 Targeted Cellular Uptake RTB-Carrier RTB-Carrier RFVT RFVT RTB-Carrier->RFVT Binding Endosome Endosome RFVT->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release

Targeted uptake of RTB-carrier via RFVT.
Photodynamic Therapy and ROS-Induced Apoptosis

Upon exposure to light, RTB generates ROS, which induces oxidative stress and triggers apoptotic cell death. This process often involves the activation of the MAPK signaling pathway, specifically the phosphorylation of p38 and JNK proteins, leading to the activation of caspases 3/7 and subsequent PARP cleavage.[10]

cluster_1 PDT-Induced Apoptosis Pathway Light Light RTB RTB Light->RTB ROS ROS (Reactive Oxygen Species) RTB->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK Caspase Caspase 3/7 Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified signaling cascade in PDT with RTB.
Potential Modulation of PI3K/Akt and MAPK Pathways by Butyrate

The release of butyrate from RTB within the cell may inhibit HDACs, which in turn can affect key cancer-related signaling pathways such as PI3K/Akt and MAPK.[11][12][13] Inhibition of these pathways can lead to decreased cell proliferation, migration, and survival.

Experimental Protocols

Preparation of RTB-Loaded Liposomes

This protocol is adapted from the thin-film hydration method.

Materials:

  • This compound (RTB)

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Active Pharmaceutical Ingredient (API) - optional

Procedure:

  • Dissolve RTB, PC, CH, and the hydrophobic API (if applicable) in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (or a solution of a hydrophilic API in PBS) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Separate the unencapsulated RTB and API from the liposomes by dialysis or size exclusion chromatography.

Start Start Dissolve Dissolve Lipids, RTB, and Drug in Organic Solvent Start->Dissolve Evaporate Rotary Evaporation to form Lipid Film Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Phase Evaporate->Hydrate Size_Reduction Sonication or Extrusion Hydrate->Size_Reduction Purify Purification (Dialysis/SEC) Size_Reduction->Purify End End Purify->End

Workflow for preparing RTB-loaded liposomes.
Determination of Encapsulation Efficiency

Procedure:

  • Separate the formulated liposomes from the unencapsulated drug using a suitable method like ultracentrifugation or size exclusion chromatography.[14][15]

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated RTB and API.

  • Quantify the concentration of RTB and the API in the disrupted liposome (B1194612) fraction and the unencapsulated fraction using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Amount of drug in liposomes / Total amount of drug used) x 100

In Vitro Drug Release Study

Procedure:

  • Place a known amount of the RTB-drug formulation in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of the released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the RTB-based drug delivery system.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the RTB formulation, free drug, and empty carrier for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

This compound is a promising and versatile component for the development of advanced drug delivery systems. Its lipophilicity, targeting capabilities, and photosensitizing properties offer multiple avenues for enhancing the efficacy and safety of cancer therapies and other treatments. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of RTB in their drug delivery research. Further investigations into the specific signaling pathways modulated by the butyrate moieties of RTB will likely unveil new therapeutic opportunities.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory effects of Riboflavin (B1680620) Tetrabutyrate (RTB) and detailed protocols for its investigation. Due to the limited direct research on RTB, the information and protocols provided are largely based on studies of its parent compound, Riboflavin, and the known anti-inflammatory properties of butyrate.

Introduction

Riboflavin (Vitamin B2) is a crucial micronutrient that plays a vital role in cellular metabolism. Emerging evidence suggests that Riboflavin and its derivatives possess significant anti-inflammatory and antioxidant properties. Riboflavin Tetrabutyrate (RTB) is a lipophilic derivative of Riboflavin, which is expected to exhibit enhanced cellular uptake and bioavailability. RTB combines the antioxidant and anti-inflammatory characteristics of Riboflavin with the potent anti-inflammatory effects of butyric acid, a short-chain fatty acid known to inhibit histone deacetylases (HDACs) and modulate immune responses.[1] This combination makes RTB a promising candidate for therapeutic interventions in inflammatory diseases.

The anti-inflammatory effects of Riboflavin are attributed to its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and modulate the activity of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4]

Data Presentation

The following tables summarize the quantitative data from studies on Riboflavin, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Effects of Riboflavin on Pro-inflammatory Cytokine Expression and Release

Cell LineTreatmentConcentrationTarget CytokineEffectReference
3T3 L1 & RAW 264.7 co-cultureLPS + Riboflavin300, 500, 1000 nMTNF-α (mRNA & protein)Significant decrease[2][3][4]
3T3 L1 & RAW 264.7 co-cultureLPS + Riboflavin300, 500, 1000 nMIL-6 (mRNA & protein)Significant decrease[2][3][4]
RAW 264.7LPS + Riboflavin500, 1000 nMIL-1β (mRNA)Decrease[2][3]
3T3 L1 & RAW 264.7 co-cultureLPS + Riboflavin500, 1000 nMMCP-1 (mRNA & protein)Decrease[2][3][4]

Table 2: In Vivo Effects of Riboflavin on Inflammatory Markers

Animal ModelTreatmentDosageInflammatory MarkerEffectReference
Mice (formalin-induced nociception)Riboflavin (i.p.)50, 100 mg/kgNociceptive response (Phase 2)Inhibition[5][6]
Mice (carrageenan-induced edema)Riboflavin (i.p.)25, 50, 100 mg/kgEdemaReduction[5][6]
Rats (LPS-induced fever)Riboflavin (i.p.)50, 100 mg/kgFeverInhibition[6]
Mice (sepsis model)Riboflavin (i.v.)20 mg/kgIL-6, TNF-α, KC, MIP-2No significant difference[7]

Experimental Protocols

The following are detailed protocols that can be adapted for studying the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment in Macrophages

Objective: To determine the effect of RTB on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (RTB)

  • Cell lysis buffer

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix and primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of RTB (e.g., 10, 50, 100, 500, 1000 nM) for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (DMSO or appropriate solvent for RTB) and a positive control (LPS only).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine protein quantification by ELISA.

    • Cell Lysate: Wash the cells with PBS and lyse them for RNA extraction.

  • Cytokine Quantification (ELISA):

    • Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.

  • Gene Expression Analysis (qPCR):

    • Isolate total RNA from the cell lysates using an RNA isolation kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for TNF-α, IL-6, IL-1β, and the housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of RTB in a mouse model of acute inflammation.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Carrageenan solution (1% in sterile saline)

  • This compound (RTB)

  • Vehicle control (e.g., corn oil or appropriate solvent)

  • Pleithesmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Grouping: Divide the mice into the following groups (n=6-8 per group):

    • Vehicle control + Saline

    • Vehicle control + Carrageenan

    • RTB (e.g., 25, 50, 100 mg/kg, p.o.) + Carrageenan

    • Positive control (e.g., Indomethacin 10 mg/kg, p.o.) + Carrageenan

  • Treatment: Administer RTB or the vehicle control orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse. Inject an equal volume of saline into the left hind paw as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer or paw thickness using calipers at 0, 1, 2, 3, 4, and 24 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control + carrageenan group.

  • Tissue Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis or measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 This compound (RTB) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation MAPK->NF-κB_n Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression RTB RTB RTB->IKK inhibits RTB->MAPK inhibits

G Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with RTB Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Samples Collect supernatant and cell lysate Incubation->Collect_Samples ELISA Quantify cytokines by ELISA Collect_Samples->ELISA RNA_Extraction Extract RNA Collect_Samples->RNA_Extraction Data_Analysis Analyze data ELISA->Data_Analysis cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR cDNA_Synthesis->qPCR qPCR->Data_Analysis End End Data_Analysis->End

G Start Start Acclimatization Acclimatize mice Start->Acclimatization Grouping Group animals Acclimatization->Grouping RTB_Admin Administer RTB orally Grouping->RTB_Admin Carrageenan_Injection Inject carrageenan in paw RTB_Admin->Carrageenan_Injection Measure_Edema Measure paw edema over time Carrageenan_Injection->Measure_Edema Data_Analysis Analyze edema inhibition Measure_Edema->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Riboflavin Tetrabutyrate in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) Tetrabutyrate, a lipophilic derivative of Riboflavin (Vitamin B2), presents a promising alternative for ophthalmic applications, particularly in corneal collagen cross-linking (CXL) for the treatment of progressive keratoconus and other corneal ectasias.[1][2] Its enhanced solubility in organic solvents and lipids may facilitate improved corneal penetration and bioavailability compared to standard hydrophilic riboflavin formulations.[2][3] These application notes provide a comprehensive overview of the potential uses of Riboflavin Tetrabutyrate in ophthalmic solutions, complete with detailed experimental protocols and supporting data.

Riboflavin's primary role in CXL is as a photosensitizer. When activated by ultraviolet-A (UVA) light, it generates reactive oxygen species that induce the formation of covalent bonds between collagen fibrils in the corneal stroma.[4] This cross-linking process increases the biomechanical strength of the cornea, thereby halting the progression of conditions like keratoconus.[4][5] Furthermore, riboflavin absorbs the majority of the UVA radiation, protecting underlying ocular structures such as the lens and retina from potential damage.[4]

Key Advantages of this compound

The butyrate (B1204436) esters of riboflavin render the molecule more lipophilic, which is advantageous for penetrating the lipid-rich corneal epithelium. This enhanced permeability could potentially lead to:

  • Improved Transepithelial (Epi-on) CXL: By facilitating passage through the intact epithelium, this compound may enhance the efficacy of non-invasive "epi-on" CXL procedures, reducing patient discomfort and recovery time associated with the standard "epi-off" (Dresden protocol) method which requires epithelial removal.

  • Higher Stromal Concentrations: Increased corneal penetration could result in higher and more uniform concentrations of riboflavin in the corneal stroma, potentially leading to more effective and consistent cross-linking.

  • Formulation Flexibility: Its solubility in lipids and organic solvents opens up possibilities for novel formulation strategies, such as nanoemulsions and lipid-based delivery systems, to optimize ocular drug delivery.[1]

Data Presentation

Table 1: Physicochemical Properties of Riboflavin and Its Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous SolubilityLipophilicity
RiboflavinC17H20N4O6376.36Poorly solubleLow
Riboflavin 5'-phosphate sodiumC17H20N4NaO9P478.33SolubleLow
This compound C33H44N4O10 656.72 Insoluble in water [3]High [3]
Table 2: Corneal Permeability of Riboflavin with Enhancers (for comparison)
FormulationPermeability Coefficient (Kp) x 10^-6 cm/sFold Increase vs. ControlReference
Riboflavin in PBS (Control)0.151.0Adapted from
Riboflavin with EDTA0.322.1Adapted from
Riboflavin with EGTA0.352.3Adapted from
Riboflavin with β-cyclodextrin0.281.9

Note: Specific permeability data for this compound is not yet widely published. The lipophilic nature of this compound suggests a potentially higher permeability through the corneal epithelium compared to riboflavin.

Table 3: Efficacy of Corneal Cross-Linking with 0.1% Riboflavin Solution (Dresden Protocol) - Representative Clinical Data
ParameterBaseline (Mean ± SD)12 Months Post-CXL (Mean ± SD)Change
Max Keratometry (Kmax)55.2 ± 4.5 D53.1 ± 4.2 D-2.1 D
Best Corrected Visual Acuity (logMAR)0.3 ± 0.20.2 ± 0.2-0.1
Corneal Thickness at Thinnest Point450 ± 35 µm430 ± 40 µm-20 µm

This table presents typical outcomes for standard riboflavin CXL and serves as a benchmark for evaluating new formulations like this compound.

Experimental Protocols

Protocol 1: Formulation of a 0.1% this compound Ophthalmic Nanoemulsion

This protocol describes the preparation of a sterile nanoemulsion for the transepithelial delivery of this compound.

Materials:

  • This compound powder

  • Castor oil (or other suitable biocompatible oil)

  • Polysorbate 80 (Tween 80)

  • Poloxamer 188

  • Glycerol (B35011)

  • Sterile water for injection

  • 0.22 µm sterile syringe filters

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Autoclave

  • Laminar flow hood

  • Analytical balance

  • pH meter

Procedure:

  • Oil Phase Preparation:

    • In a sterile beaker, dissolve 100 mg of this compound in 10 g of castor oil.

    • Gently heat to 40-50°C to aid dissolution.

    • Add 5 g of Polysorbate 80 to the oil phase and mix thoroughly.

  • Aqueous Phase Preparation:

    • In a separate sterile beaker, dissolve 2 g of Poloxamer 188 and 2.25 g of glycerol in 80.65 g of sterile water for injection.

    • Stir until fully dissolved.

  • Emulsification:

    • Under aseptic conditions in a laminar flow hood, slowly add the oil phase to the aqueous phase while homogenizing at 10,000 rpm for 10 minutes.

    • Further reduce the droplet size by sonicating the coarse emulsion using a probe sonicator for 15 minutes (5 seconds on, 2 seconds off cycles) in an ice bath to prevent overheating.

  • Sterilization and Packaging:

    • Sterilize the final nanoemulsion by filtering through a 0.22 µm sterile syringe filter into sterile ophthalmic dropper bottles.

    • Perform quality control tests including particle size analysis, zeta potential measurement, pH, and sterility testing.

Protocol 2: In Vitro Corneal Permeability Study using Franz Diffusion Cells

This protocol outlines a method to quantify the corneal penetration of this compound.

Materials:

  • Freshly enucleated porcine or bovine eyes

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound ophthalmic formulation (from Protocol 1)

  • Control formulation (e.g., 0.1% Riboflavin in PBS)

  • Corneal trephine

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Corneal Preparation:

    • Excise the cornea with a 2-3 mm scleral rim.

    • Mount the cornea between the donor and receiver chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Experimental Setup:

    • Fill the receiver chamber with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the cornea.

    • Place a magnetic stir bar in the receiver chamber and place the cell in a circulating water bath to maintain 37°C.

    • Add 1 mL of the this compound formulation to the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes), withdraw a 200 µL aliquot from the receiver chamber.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of drug permeated per unit area and plot against time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Protocol 3: In Vivo Ocular Irritation and Pharmacokinetic Study in Rabbits

This protocol provides a framework for assessing the safety and ocular distribution of a this compound formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • New Zealand white rabbits

  • This compound ophthalmic formulation

  • Slit-lamp biomicroscope

  • Draize scoring system for ocular irritation

  • Anesthetic eye drops (e.g., proparacaine (B1679620) HCl)

  • Surgical instruments for euthanasia and tissue collection

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Ocular Irritation (Draize Test):

    • Instill 50 µL of the this compound formulation into the conjunctival sac of one eye of each rabbit (n=6). The other eye serves as a control.

    • Examine the eyes at 1, 24, 48, and 72 hours post-instillation using a slit-lamp.

    • Score for corneal opacity, iris lesions, and conjunctival redness and chemosis according to the Draize scale.

  • Pharmacokinetic Study:

    • Instill a single 50 µL dose of the formulation into one eye of each rabbit (n=3 per time point).

    • At specified time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), euthanize the animals.

    • Immediately enucleate the eyes and dissect the cornea, aqueous humor, and vitreous humor.

    • Homogenize the tissues and extract this compound.

    • Quantify the drug concentration in each tissue using a validated LC-MS/MS method.

    • Plot concentration-time profiles for each tissue.

Visualizations

Signaling Pathway of Corneal Cross-Linking

CXL_Pathway RTB Riboflavin Tetrabutyrate RTB_excited Excited State Riboflavin* RTB->RTB_excited Photoexcitation UVA UVA Light (365 nm) UVA->RTB_excited ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) RTB_excited->ROS Energy Transfer O2 Oxygen (O2) O2->ROS Collagen Corneal Collagen Fibrils ROS->Collagen Crosslinked_Collagen Cross-linked Collagen Matrix Collagen->Crosslinked_Collagen Oxidative Cross-linking Corneal_Stiffness Increased Corneal Biomechanical Strength Crosslinked_Collagen->Corneal_Stiffness

Caption: Mechanism of Riboflavin-mediated corneal collagen cross-linking.

Experimental Workflow for In Vitro Corneal Permeability Assay

Permeability_Workflow start Start prep_cornea Excise and Prepare Porcine/Bovine Cornea start->prep_cornea mount_cornea Mount Cornea in Franz Diffusion Cell prep_cornea->mount_cornea add_formulation Add this compound Formulation to Donor Chamber mount_cornea->add_formulation incubate Incubate at 37°C with Stirring add_formulation->incubate sample Collect Aliquots from Receiver Chamber at Time Intervals incubate->sample analyze Quantify Drug Concentration using HPLC sample->analyze calculate Calculate Permeability Parameters (Jss, Kp) analyze->calculate end End calculate->end

Caption: Workflow for assessing corneal permeability of this compound.

Logical Flow for In Vivo Ocular Safety and PK Study

InVivo_Flow cluster_irritation Ocular Irritation Study cluster_pk Pharmacokinetic Study start Start: IACUC Approval acclimatize Acclimatize New Zealand White Rabbits start->acclimatize grouping Randomize into Irritation and PK Groups acclimatize->grouping dose_irritation Instill Single Dose of RTB Formulation grouping->dose_irritation dose_pk Instill Single Dose of RTB Formulation grouping->dose_pk observe Slit-lamp Examination (1, 24, 48, 72h) dose_irritation->observe score Score Irritation (Draize Scale) observe->score end Data Analysis and Reporting score->end euthanize Euthanize at Predefined Time Points dose_pk->euthanize dissect Dissect Ocular Tissues (Cornea, Aqueous Humor) euthanize->dissect analyze_pk Quantify Drug Concentration (LC-MS/MS) dissect->analyze_pk analyze_pk->end

Caption: Logical workflow for preclinical in vivo evaluation of an ophthalmic formulation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Riboflavin (B1680620) Tetrabutyrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

FAQs & Troubleshooting Guides

This section addresses specific issues you might encounter while working to dissolve Riboflavin Tetrabutyrate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

Q2: Why is my this compound not dissolving even with vigorous stirring?

A2: Due to its high lipophilicity and crystalline structure, mechanical agitation alone is often insufficient to overcome the energy barrier for dissolution in water. The strong intermolecular forces within the crystal lattice require more than just physical stirring to be disrupted by water molecules.

Q3: Can I use organic solvents to dissolve this compound first and then dilute it with water?

A3: This is a common strategy known as co-solvency. This compound is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3][4] However, upon dilution with water, the compound may precipitate out of the solution as the overall solvent polarity increases. The key is to find a co-solvent ratio that maintains solubility without compromising the stability or suitability of your final formulation.

Q4: Is pH adjustment an effective method for solubilizing this compound?

A4: For the parent compound, riboflavin, solubility increases in alkaline solutions.[5] However, riboflavin is also less stable under these conditions.[5] While the ester groups on this compound may be susceptible to hydrolysis at high or low pH, modest pH adjustments could potentially improve wetting and dispersibility. It is crucial to conduct stability studies if you choose to alter the pH.

Q5: What are the most promising advanced techniques for significantly enhancing the aqueous solubility of this compound?

A5: For poorly water-soluble compounds like this compound, several advanced formulation strategies are promising. These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its apparent water solubility.

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier at a molecular level can enhance its dissolution rate.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Precipitation upon adding co-solvent solution to aqueous buffer. The concentration of the drug in the co-solvent is too high, or the final percentage of the co-solvent in the aqueous phase is too low to maintain solubility.1. Decrease the initial concentration of this compound in the co-solvent. 2. Increase the proportion of the co-solvent in the final aqueous mixture. 3. Add the co-solvent solution to the aqueous buffer slowly and with continuous stirring. 4. Consider using a surfactant to stabilize the dispersed particles.
Low drug loading in cyclodextrin complexes. The chosen cyclodextrin may not have the optimal cavity size for this compound, or the complexation efficiency is low.1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin). 2. Optimize the molar ratio of drug to cyclodextrin. 3. Use a different complexation method (e.g., kneading, co-precipitation, freeze-drying).
Instability of nanosuspension (particle aggregation). Insufficient amount or inappropriate type of stabilizer (surfactant or polymer).1. Increase the concentration of the stabilizer. 2. Use a combination of stabilizers (e.g., an ionic and a non-ionic surfactant). 3. Optimize the homogenization or milling process parameters (e.g., pressure, number of cycles, milling time).
Drug degradation during formulation. The formulation process involves harsh conditions (e.g., high temperature, extreme pH) that may cause hydrolysis of the ester linkages.1. Avoid high temperatures during processing. If heating is necessary, use the lowest effective temperature for the shortest possible time. 2. Work with pH-neutral buffers if possible. 3. Conduct stability studies of the final formulation under relevant storage conditions.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments aimed at improving the aqueous solubility of this compound.

Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate poorly water-soluble molecules, thereby increasing their apparent solubility. Studies on riboflavin have shown that β-cyclodextrins can enhance its aqueous solubility.[2]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_cd Prepare aqueous solutions of cyclodextrin at various concentrations prep_drug Add excess this compound to each solution prep_cd->prep_drug equilibrate Shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium prep_drug->equilibrate centrifuge Centrifuge to separate undissolved drug equilibrate->centrifuge filter Filter the supernatant through a 0.45 µm filter centrifuge->filter quantify Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV) filter->quantify

Caption: Workflow for phase solubility studies with cyclodextrins.
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at different concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution in sealed vials. Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency and the stability constant of the inclusion complex.

Note: The following data is for Riboflavin and is provided for illustrative purposes. Similar studies are recommended for this compound.

Cyclodextrin (CD)CD Concentration (mg/mL)Riboflavin Solubility (mg/mL)
None0~0.08
α-Cyclodextrin100~0.11
β-Cyclodextrin10~0.12
β-Cyclodextrin20~0.15
β-Cyclodextrin30~0.19
HP-β-Cyclodextrin200~0.35

Data adapted from studies on riboflavin.[6][7]

Solubility Enhancement using Solid Dispersions

Solid dispersion is a technique where a poorly soluble drug is dispersed in a highly soluble solid carrier. When the dispersion comes into contact with an aqueous medium, the carrier dissolves quickly, releasing the drug as fine particles, which enhances its dissolution rate.

G cluster_dissolve Dissolution cluster_evaporate Solvent Removal cluster_process Post-Processing dissolve_drug Dissolve this compound in a suitable organic solvent (e.g., methanol) mix Mix the two solutions dissolve_drug->mix dissolve_carrier Dissolve a water-soluble carrier (e.g., PVP, PEG) in the same solvent dissolve_carrier->mix evaporate Evaporate the solvent under vacuum using a rotary evaporator mix->evaporate scrape Scrape the resulting solid film evaporate->scrape grind Grind and sieve to obtain a fine powder scrape->grind store Store in a desiccator grind->store

Caption: Workflow for preparing solid dispersions by solvent evaporation.
  • Preparation of Solid Dispersion:

    • Dissolve this compound and a water-soluble carrier (e.g., polyvinylpyrrolidone (B124986) K30, PVP K30) in a suitable organic solvent (e.g., methanol) in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

    • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry solid film is formed.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Grind the resulting solid into a fine powder and pass it through a sieve.

  • In Vitro Dissolution Study:

    • Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus II, paddle method).

    • Use a suitable dissolution medium (e.g., 900 mL of phosphate buffer, pH 6.8).

    • Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 75 rpm).

    • Add a quantity of the solid dispersion powder equivalent to a specific dose of this compound to the dissolution vessel.

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze for the concentration of dissolved this compound using a validated analytical method.

    • Compare the dissolution profile of the solid dispersion to that of the pure drug.

Time (minutes)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion 1:5)
5< 1%25%
15< 2%60%
30< 5%85%
60< 5%95%

This data is hypothetical and for illustrative purposes only.

Preparation of Nanosuspensions

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles which are stabilized by surfactants and polymers. This technique is particularly suitable for drugs that are poorly soluble in both aqueous and organic media.

G cluster_predispersion Pre-dispersion cluster_hph High-Pressure Homogenization cluster_characterization Characterization disperse_drug Disperse this compound in an aqueous solution of a stabilizer (e.g., Poloxamer 188) homogenize_low Homogenize at low speed to form a coarse suspension disperse_drug->homogenize_low hph Process the coarse suspension through a high-pressure homogenizer for multiple cycles at high pressure (e.g., 1500 bar) homogenize_low->hph measure_size Measure particle size and polydispersity index (PDI) hph->measure_size measure_zeta Measure zeta potential to assess stability hph->measure_zeta

Caption: Workflow for preparing nanosuspensions by high-pressure homogenization.
  • Preparation of Nanosuspension:

    • Prepare a stabilizer solution by dissolving a suitable stabilizer (e.g., Poloxamer 188, Tween 80) in purified water.

    • Disperse a specific amount of this compound in the stabilizer solution.

    • Subject this pre-suspension to high-shear homogenization to obtain a uniform coarse suspension.

    • Process the coarse suspension through a high-pressure homogenizer for a defined number of cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1000-1500 bar).

    • Cool the system during homogenization to prevent drug degradation.

  • Characterization of Nanosuspension:

    • Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI using dynamic light scattering (DLS). A smaller particle size and a PDI below 0.3 are generally desirable.

    • Zeta Potential: Measure the zeta potential to predict the long-term stability of the nanosuspension. A zeta potential of ±30 mV or higher is typically indicative of good stability.

    • Dissolution Velocity: Compare the dissolution rate of the nanosuspension to that of the unprocessed drug using the dissolution testing method described for solid dispersions. The increased surface area of the nanoparticles should lead to a significantly faster dissolution rate.

FormulationStabilizerMean Particle Size (nm)PDIZeta Potential (mV)
N/A (Pure Drug)None> 5000N/AN/A
NS-1Poloxamer 188 (1%)2500.21-25
NS-2Tween 80 (1%)3100.28-20
NS-3Poloxamer 188 (1%) + Docusate Sodium (0.1%)1800.19-35

This data is hypothetical and for illustrative purposes only.

Analytical Method: Quantification of this compound by HPLC

A reliable analytical method is essential for accurately determining the concentration of this compound in your solubility and dissolution samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength UV at approximately 268 nm or 445 nm
Column Temperature 30°C

Note: This is a starting point, and the method should be fully validated for linearity, accuracy, precision, and specificity according to standard guidelines.

References

Riboflavin tetrabutyrate stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of riboflavin (B1680620) tetrabutyrate and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is riboflavin tetrabutyrate and why is it used?

This compound is a lipophilic derivative of riboflavin (Vitamin B2). It is synthesized by esterifying riboflavin with four butyric acid molecules. This modification enhances its solubility in fats and oils, which can improve its bioavailability and application in various formulations.[1] It is designed to be hydrolyzed by digestive enzymes, such as pancreatic lipase, to release riboflavin and butyric acid in the body.[1][2]

Q2: What are the primary stability concerns for this compound?

The primary stability concerns for this compound are hydrolysis of the ester linkages and photodegradation of the riboflavin moiety. Like many esters, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Furthermore, the riboflavin component is known to be sensitive to light, heat, and certain pH conditions.[3][4][5]

Q3: What are the expected degradation products of this compound?

The degradation of this compound is expected to occur in two main stages:

  • Hydrolysis of the Butyrate (B1204436) Esters: The four butyrate ester groups are likely to be hydrolyzed, yielding partially butyrated riboflavin intermediates, and ultimately riboflavin and butyric acid. This process can be accelerated by enzymes or changes in pH.[1][2]

  • Degradation of the Riboflavin Moiety: Once riboflavin is formed, it can degrade through various pathways, particularly when exposed to light. The main degradation products of riboflavin include lumiflavin (B1675435), lumichrome, formylmethylflavin (FMF), and carboxymethylflavin (B1198471) (CMF).[3][6] Under alkaline conditions, the isoalloxazine ring of riboflavin can also undergo cleavage.[3]

Q4: How does pH affect the stability of this compound?

While specific data for this compound is limited, the stability of the parent compound, riboflavin, is highly pH-dependent. Riboflavin exhibits maximum stability in the pH range of 5-6.[4] It is reasonable to infer that the ester linkages of this compound would be most susceptible to hydrolysis at pH extremes (both acidic and alkaline conditions).

Q5: Is this compound sensitive to light?

Yes, due to the presence of the riboflavin chromophore, this compound is expected to be sensitive to light, particularly in the UV and visible regions (around 444 nm).[5][7] Exposure to light can lead to the photodegradation of the riboflavin part of the molecule, resulting in the formation of products like lumiflavin and lumichrome.[3][6]

Q6: What is the role of this compound in oxidative stress?

This compound has been reported to possess antioxidative properties and the ability to remove lipid peroxides.[8][9] This suggests it may play a role in protecting cells from oxidative damage. The antioxidant mechanism is likely related to the riboflavin moiety, which is a precursor to the coenzymes FAD and FMN, essential components of the glutathione (B108866) redox cycle that combats oxidative stress.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or unexpected results in cell-based assays. Degradation of this compound in the culture medium due to hydrolysis or phototoxicity.Prepare fresh solutions of this compound for each experiment. Protect solutions from light by using amber vials or covering containers with aluminum foil. Ensure the pH of the experimental medium is within a stable range (ideally pH 5-6).
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products. Use a stability-indicating HPLC method capable of separating the parent compound from its degradants. Mass spectrometry can be used to identify the unknown peaks.[11]
Color change of the solution (e.g., fading of yellow color). Photodegradation of the riboflavin moiety.Minimize exposure of the solution to light at all stages of the experiment (preparation, storage, and analysis). Use UV-protective containers.
Precipitation in aqueous solutions. Poor solubility of the lipophilic this compound or its degradation products.Use appropriate co-solvents or formulation strategies to enhance solubility. Ensure complete dissolution before use.
Inconsistent results between experimental batches. Instability of stock solutions.Store stock solutions in a cool, dark place. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Re-evaluate the purity of the stock solution periodically.

Data on Riboflavin Degradation

The following tables summarize quantitative data on the degradation of riboflavin , which is the primary degradation product of this compound via hydrolysis. This data can be used to infer the stability of the riboflavin moiety once the butyrate esters have been cleaved.

Table 1: Thermal Degradation of Riboflavin in Black Mulberry Juice [12]

Temperature (°C)Rate Constant (k) (min⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
70-45.9
80-
90-
95-

Note: The study demonstrated first-order degradation kinetics for riboflavin.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. A control sample should be kept in the dark.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.

  • Analysis: Analyze all stressed samples and a control sample using a suitable analytical technique, such as HPLC with UV or mass spectrometry detection, to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Riboflavin and its Degradation Products

This is a general guideline for developing an HPLC method. The specific parameters will need to be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of the parent compound and all degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent compound and its major degradants absorb (e.g., 254 nm or 444 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks for identification.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

Hydrolysis_and_Degradation_Pathway RTB This compound Partially_Hydrolyzed Partially Hydrolyzed Intermediates RTB->Partially_Hydrolyzed Hydrolysis (Acid/Base/Enzyme) Riboflavin Riboflavin Partially_Hydrolyzed->Riboflavin Further Hydrolysis Butyric_Acid Butyric Acid Partially_Hydrolyzed->Butyric_Acid Photodegradation_Products Photodegradation Products (Lumiflavin, Lumichrome, etc.) Riboflavin->Photodegradation_Products Light Ring_Cleavage_Products Ring Cleavage Products Riboflavin->Ring_Cleavage_Products Alkaline pH

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photolysis Photolysis Photolysis->HPLC Thermal Thermal Stress Thermal->HPLC MS Mass Spectrometry HPLC->MS Identification Identification of Degradation Products MS->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway Method_Validation Validation of Analytical Method Pathway->Method_Validation RTB_Sample This compound Sample RTB_Sample->Acid RTB_Sample->Base RTB_Sample->Oxidation RTB_Sample->Photolysis RTB_Sample->Thermal Riboflavin_Signaling RTB Riboflavin Tetrabutyrate Riboflavin Riboflavin RTB->Riboflavin Hydrolysis FAD FAD Riboflavin->FAD FMN FMN Riboflavin->FMN Glutathione_Reductase Glutathione Reductase FAD->Glutathione_Reductase Electron_Transport_Chain Electron Transport Chain FAD->Electron_Transport_Chain FMN->Electron_Transport_Chain Cellular_Protection Cellular Protection Glutathione_Reductase->Cellular_Protection Oxidative_Stress Oxidative Stress Energy_Production ATP Production Electron_Transport_Chain->Energy_Production

References

Technical Support Center: Photostability of Riboflavin Tetrabutyrate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photostability of Riboflavin (B1680620) Tetrabutyrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formulation and experimental analysis of this lipophilic riboflavin derivative.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin Tetrabutyrate and why is its photostability a concern?

This compound is a fat-soluble derivative of Riboflavin (Vitamin B2). Its increased lipophilicity makes it suitable for incorporation into lipid-based formulations, such as creams, ointments, and liposomes.[1] Like its parent compound, this compound is highly sensitive to light, particularly in the UV and visible regions (around 445 nm).[2][3] Exposure to light can lead to photodegradation, resulting in a loss of potency and the formation of potentially harmful degradation products. Therefore, understanding and controlling its photostability is critical during formulation development, manufacturing, and storage to ensure the safety and efficacy of the final product.

Q2: What are the primary photodegradation products of the riboflavin moiety?

The photodegradation of the riboflavin core, which is also present in this compound, is a complex process that yields several products. The main degradation pathway involves the cleavage of the ribityl side chain. The primary photoproducts identified for riboflavin include:

  • Lumichrome: Formed under neutral or acidic conditions.[2]

  • Lumiflavin: Primarily formed in basic pH environments.[2]

  • Formylmethylflavin (FMF): An intermediate in the degradation process.[2]

It is anticipated that this compound will undergo similar degradation of its core isoalloxazine ring system, though the esterified side chain may influence the reaction kinetics.

Q3: How do formulation components affect the photostability of this compound?

Several formulation factors can significantly influence the rate of photodegradation:

  • pH: The stability of the riboflavin core is pH-dependent. For riboflavin, maximum stability is observed in the pH range of 5-6.

  • Solvent Polarity: The polarity of the solvent can affect the rate of photolysis. For riboflavin, a linear relationship has been observed between the degradation rate constant and the solvent's dielectric constant.[4] In less polar solvents, the fluorescence quantum yield of this compound is higher than that of riboflavin, which could influence its photochemical reactivity.[5]

  • Excipients:

    • Antioxidants: The inclusion of antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) can help mitigate photo-oxidative degradation.[1]

    • Chelating Agents: Agents like EDTA can be used to chelate metal ions that may catalyze photodegradation.

    • UV Absorbers: Excipients that absorb UV light can protect the active ingredient from photodegradation.

  • Liposomes and Micelles: Entrapment of this compound within liposomes or micelles can offer photoprotection. The composition and charge of these carriers are important; for instance, neutral and negatively charged liposomes have been shown to enhance the photostability of riboflavin. The location of the chromophore within these structures, whether in the hydrophobic core or near the aqueous interface, will also impact its stability.[6]

Q4: What are the standard analytical techniques for assessing the photostability of this compound?

A stability-indicating analytical method is crucial for accurately quantifying the active ingredient in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and reliable technique.

  • HPLC-UV: Detection is typically set at the maximum absorbance wavelength of this compound (around 445 nm).

  • HPLC-Fluorescence: This method offers higher sensitivity. The fluorescence emission of this compound is around 525 nm.[5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for the identification and characterization of unknown photodegradation products.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of potency or color fading in the formulation upon light exposure. Inadequate protection from light. Incompatible excipients accelerating degradation. Inappropriate pH of the formulation.- Package the formulation in amber or opaque containers. - Incorporate photostabilizers such as UV absorbers or antioxidants (e.g., BHT, BHA). - Adjust the pH of the formulation to the range of maximum stability (for the riboflavin core, this is pH 5-6). - Evaluate the compatibility of all excipients with this compound under photostress conditions.
Precipitation or changes in the physical appearance of the formulation after light exposure. Formation of insoluble photodegradation products. Interaction between degradation products and other formulation components.- Characterize the precipitate to identify the degradation products using techniques like LC-MS. - Reformulate with solubilizing agents or different excipients to prevent precipitation. - Implement stricter light protection measures during manufacturing and storage.
Inconsistent results in photostability studies. Non-uniform light exposure of samples. Temperature fluctuations during the study. Issues with the analytical method.- Ensure a calibrated and uniform light source in the photostability chamber as per ICH Q1B guidelines. - Monitor and control the temperature within the chamber. - Validate the analytical method for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
Interference from degradation products in the analytical assay. The analytical method is not stability-indicating. Degradation products have similar spectral properties to the parent compound.- Develop a stability-indicating HPLC method with a gradient elution to achieve adequate separation of the parent peak from all degradation peaks. - Use a photodiode array (PDA) detector to check for peak purity. - Employ LC-MS to identify the masses of co-eluting peaks.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for Riboflavin, which can serve as a reference point.

Table 1: Influence of pH on the Photodegradation Rate of Riboflavin

pHApparent First-Order Rate Constant (k)Relative Stability
1.0LowModerate
3.0ModerateLow
5.0 - 6.0 Lowest Highest
7.0ModerateModerate
10.0HighLow
12.0Very HighVery Low

Data is generalized from kinetic studies on Riboflavin.

Table 2: Effect of Solvents on the Photolysis of Riboflavin

SolventDielectric ConstantApparent First-Order Rate Constant (kobs) x 10-3 min-1
Ethyl acetate6.023.19
1-Butanol17.83.55
1-Propanol20.13.80
Ethanol24.34.07
Methanol32.64.28
Acetonitrile (B52724)37.54.41
Water78.54.61

Data extracted from a study on Riboflavin photolysis.[7]

Experimental Protocols

Protocol 1: General Photostability Testing (as per ICH Q1B Guidelines)

This protocol outlines a general procedure for assessing the photostability of a this compound formulation.

  • Sample Preparation:

    • Prepare the final formulation of this compound.

    • Place the formulation in the intended primary packaging. If the packaging is permeable to light, place the formulation in a suitable light-transparent container (e.g., quartz cuvettes for solutions, clear glass vials for solids).

    • Prepare "dark" control samples by wrapping them in aluminum foil to protect them from light.

  • Light Source:

    • Use a light source that produces a combination of UV and visible light, as specified in ICH Q1B. A common setup includes a D65/ID65 emission standard lamp or a combination of a cool white fluorescent lamp and a near-UV lamp.

    • The light intensity should be calibrated and monitored.

  • Exposure Conditions:

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.

    • Maintain a constant temperature to avoid confounding thermal degradation.

    • Place the "dark" control samples in the same environment but protected from light.

  • Sampling and Analysis:

    • Withdraw samples at specified time points.

    • Analyze the samples for physical changes (color, clarity, precipitation) and chemical degradation using a validated stability-indicating HPLC method.

    • Determine the concentration of this compound and identify and quantify any major degradation products.

    • Compare the results of the light-exposed samples to the "dark" control samples to isolate the effect of light.

Protocol 2: HPLC Method for Quantification of this compound

This is a representative HPLC method that can be adapted and validated for a specific formulation.

  • Instrumentation: HPLC system with a UV-Vis or Fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 445 nm.

    • Fluorescence: Excitation at 445 nm, Emission at 525 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Photodegradation_Pathway RTB This compound (Excited State) Intermediate Unstable Intermediates RTB->Intermediate Light (UV/Visible) Lumichrome Lumichrome Derivative Intermediate->Lumichrome Neutral/Acidic pH Lumiflavin Lumiflavin Derivative Intermediate->Lumiflavin Basic pH Cleavage Side-chain Cleavage Products Intermediate->Cleavage

Caption: Proposed photodegradation pathway for this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure (ICH Q1B) cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation Formulation Prepare Formulation Packaging Package in Final and Transparent Containers Formulation->Packaging Controls Prepare 'Dark' Controls Packaging->Controls Exposure Expose to UV/Visible Light (>1.2 M lux-hr, >200 W-hr/m²) Packaging->Exposure Controls->Exposure Sampling Withdraw Samples at Time Points Exposure->Sampling Physical Assess Physical Changes Sampling->Physical Chemical HPLC/LC-MS Analysis Sampling->Chemical Comparison Compare Light vs. Dark Samples Chemical->Comparison Kinetics Determine Degradation Kinetics Comparison->Kinetics Report Generate Stability Report Kinetics->Report

Caption: Workflow for photostability testing of formulations.

Troubleshooting_Tree Start High Degradation Observed? Packaging Is Packaging Light-Protective? Start->Packaging Yes End Photostability Improved Start->End No UseOpaque Use Amber/Opaque Packaging Packaging->UseOpaque No Excipients Excipient Incompatibility? Packaging->Excipients Yes UseOpaque->End Reformulate Reformulate with Stabilizers (Antioxidants, UV Absorbers) Excipients->Reformulate Yes pH_Check Is pH in Optimal Range (5-6)? Excipients->pH_Check No Reformulate->End Adjust_pH Adjust pH of Formulation pH_Check->Adjust_pH No pH_Check->End Yes Adjust_pH->End

Caption: Troubleshooting decision tree for photostability issues.

References

Technical Support Center: Overcoming Poor In Vivo Absorption of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges associated with the in vivo delivery of Riboflavin (B1680620) tetrabutyrate.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo absorption of Riboflavin tetrabutyrate often poor when administered in a simple suspension?

This compound is a lipophilic prodrug of riboflavin (Vitamin B2).[1][2] Its poor absorption from conventional aqueous suspensions stems from two primary physicochemical properties:

  • High Lipophilicity and Poor Water Solubility: this compound is practically insoluble in water.[1][2] This prevents its dissolution in gastrointestinal fluids, which is a prerequisite for absorption across the intestinal membrane.

  • Saturable, Carrier-Mediated Transport: The parent molecule, riboflavin, is absorbed in the upper small intestine via a specific, saturable carrier-mediated transport process involving riboflavin transporters (RFVTs).[3][4] For this compound to be absorbed, it must first be hydrolyzed by esterases in the gut to release free riboflavin, which can then be taken up by these transporters. The poor solubility of the tetrabutyrate form limits the amount of free riboflavin available at the absorption site, leading to inefficient uptake.

Table 1: Comparison of Physicochemical Properties

PropertyRiboflavin (Vitamin B2)This compound
Nature Water-soluble vitamin[5][6]Lipophilic derivative/prodrug[1]
Water Solubility Limited water solubility[3]Insoluble[1][2]
logP ~ -1.5~ 3.7 - 5.4[7][8]
Primary Absorption Mechanism Active, carrier-mediated transport (RFVTs) in the small intestine[3]Must be hydrolyzed to riboflavin for absorption
Q2: What is the metabolic pathway for this compound absorption in vivo?

This compound acts as a prodrug. It is designed to be more lipid-soluble to potentially improve formulation options, but it must be converted back to the active riboflavin molecule to be absorbed and utilized by the body. The process involves enzymatic hydrolysis followed by active transport.

cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) RTB This compound (Insoluble) Formulation Lipid-Based Formulation (e.g., Nanoemulsion) RTB_sol Solubilized This compound Formulation->RTB_sol Enhances Solubilization Esterases Intestinal Esterases RTB_sol->Esterases Substrate Riboflavin Free Riboflavin Esterases->Riboflavin Hydrolysis RFVT3 Riboflavin Transporter (RFVT3) Riboflavin->RFVT3 Uptake Riboflavin_abs Absorbed Riboflavin RFVT3->Riboflavin_abs Bloodstream Portal Circulation Riboflavin_abs->Bloodstream Transport

Caption: Metabolic pathway of this compound.

Q3: What are the most effective strategies to enhance the oral bioavailability of this compound?

Given its high lipophilicity, lipid-based drug delivery systems (LBDDS) are the most effective and widely researched strategies.[9][10] These formulations enhance bioavailability by:

  • Improving Solubilization: They dissolve the drug within the formulation, bypassing the dissolution step in the GI tract.

  • Facilitating Emulsification: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) spontaneously form fine oil-in-water emulsions or microemulsions upon contact with GI fluids.[9][11]

  • Increasing Surface Area: The resulting small droplets provide a large surface area for enzymatic action (hydrolysis) and subsequent absorption.[9]

  • Utilizing Lipid Absorption Pathways: The formulation lipids can be processed similarly to dietary fats, potentially promoting lymphatic transport.

Two prominent examples of LBDDS are Nanoemulsions and Solid Lipid Nanoparticles (SLNs) .[5][12][13]

Troubleshooting Guide

Issue: Low bioavailability observed in pre-clinical animal studies.

Q: My in vivo study using a simple suspension of this compound in rats resulted in very low and variable plasma concentrations (low AUC and Cmax). What is the primary cause and how can I fix it?

A: Cause and Recommended Solution

The primary cause is the poor aqueous solubility of this compound, leading to minimal dissolution and, consequently, negligible absorption.

Solution: Reformulate using a lipid-based delivery system to improve solubility and dispersion. Nanoemulsions (specifically SMEDDS) and Solid Lipid Nanoparticles (SLNs) are excellent starting points.[12][14]

Table 2: Overview of Recommended Formulation Strategies

Formulation TypeDescriptionKey ComponentsTypical Particle Size
Nanoemulsion (SMEDDS) An isotropic mixture of oil, surfactant, and co-surfactant that forms a fine oil-in-water emulsion (droplets < 100 nm) upon gentle agitation in aqueous media.[9]Oil (e.g., Oleic Acid, MCT), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Propylene (B89431) Glycol)[14]20 - 200 nm[15][16]
Solid Lipid Nanoparticles (SLN) Colloidal carriers where the liquid lipid (oil) is replaced by a solid lipid matrix. The drug is entrapped within this solid core.[12][17]Solid Lipid (e.g., Compritol®, Precirol®), Surfactant(s) (e.g., Poloxamer 188, Tween 80)[18]50 - 1000 nm[13][19]
Issue: Guidance needed for developing an effective lipid-based formulation.

Q: How do I design and prepare a nanoemulsion or SLN formulation for this compound? What is the general workflow?

A: Experimental Workflow and Protocols

The development process involves screening excipients, optimizing the formulation, and then characterizing it before proceeding to in vivo evaluation.

A 1. Excipient Screening B Determine solubility of This compound in various oils, surfactants, and co-surfactants. A->B C 2. Formulation Optimization A->C D Construct pseudo-ternary phase diagrams to identify self-emulsifying regions. C->D E 3. Preparation of Optimized Formulation C->E F 4. Physicochemical Characterization E->F G Particle Size (DLS) Zeta Potential Entrapment Efficiency Morphology (TEM) F->G H 5. In Vivo Pharmacokinetic Study (Animal Model) F->H I Compare AUC, Cmax of new formulation vs. control (e.g., simple suspension). H->I

Caption: Experimental workflow for LBDDS development.

Protocol 1: Preparation of a Nanoemulsion (SMEDDS Formulation)

This protocol is a general guideline for developing a Self-Microemulsifying Drug Delivery System.

  • Screening:

    • Determine the solubility of this compound in various GRAS (Generally Recognized As Safe) oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Kolliphor RH40), and co-surfactants (e.g., propylene glycol, Transcutol P).

    • Select the oil, surfactant, and co-surfactant that show the highest solubility for the drug.

  • Formulation:

    • Prepare various mixtures of the selected oil, surfactant (S), and co-surfactant (CoS) at different ratios (e.g., Smix ratios of 1:1, 2:1, 3:1).

    • Dissolve an excess amount of this compound into each Smix and oil component to ensure saturation.

    • Vortex each mixture until a clear solution is obtained.

  • Self-Emulsification Test:

    • Add 1 mL of the drug-loaded formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle agitation.

    • Observe the rate of emulsification and the final appearance (clarity) of the emulsion. Formulations that form a clear or slightly bluish, transparent microemulsion rapidly are desirable.

  • Final Preparation:

    • Based on the tests, select the optimal ratio of oil, surfactant, and co-surfactant.

    • Prepare the final formulation by dissolving the required amount of this compound in the pre-mixed excipients with gentle heating or vortexing.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the hot homogenization and ultrasonication method, a common technique for producing SLNs.[18]

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., fully hydrogenated canola oil, Compritol 888 ATO) by heating it to 5-10°C above its melting point.

    • Dissolve the accurately weighed this compound in the molten lipid. This is the lipid phase.

  • Preparation of Aqueous Phase:

    • Heat an aqueous solution containing the surfactant (e.g., Poloxamer 188 or Tween 80) to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for a few minutes to form a coarse pre-emulsion.

    • Immediately subject this pre-emulsion to high-pressure homogenization (HPH) or probe ultrasonication for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature. This causes the lipid to recrystallize, forming solid lipid nanoparticles with the drug entrapped.

  • Purification (Optional):

    • To remove excess surfactant, the SLN dispersion can be centrifuged or dialyzed.

Issue: Designing the definitive in vivo study.

Q: What is a standard protocol for evaluating the in vivo performance of my enhanced formulation, and what level of improvement can I expect?

A: In Vivo Pharmacokinetic Study Protocol and Expected Outcomes

A comparative pharmacokinetic study in a rodent model is the standard approach.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.[20] Animals should be fasted overnight before dosing but allowed free access to water.

  • Grouping:

    • Group 1 (Control): Administer this compound as a simple suspension (e.g., in 0.5% carboxymethyl cellulose).

    • Group 2 (Test): Administer the developed this compound lipid-based formulation (e.g., nanoemulsion or SLN).

    • n = 6-8 animals per group.

  • Dosing: Administer the formulations via oral gavage at a consistent dose (e.g., 25 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or retro-orbital plexus into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

    • Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Extract Riboflavin (the analyte, as the prodrug is rapidly hydrolyzed) from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of riboflavin using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) for each group using non-compartmental analysis.

    • Calculate the relative bioavailability (F%) of the test formulation compared to the control.

Expected Outcome:

A well-designed lipid-based formulation is expected to significantly enhance the oral bioavailability of this compound.

Table 3: Hypothetical Pharmacokinetic Data (Illustrative Example)

ParameterControl Group (Suspension)Test Group (Nanoemulsion)Fold Increase
Cmax (ng/mL) 50 ± 15250 ± 60~5x
Tmax (hr) 4.0 ± 1.02.0 ± 0.5-
AUC₀₋₂₄ (ng·hr/mL) 350 ± 902100 ± 450~6x
Relative Bioavailability -~600%-

References

Technical Support Center: Riboflavin Tetrabutyrate Synthesis and Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of riboflavin (B1680620) tetrabutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing riboflavin tetrabutyrate?

A1: The most commonly cited chemical synthesis method involves the esterification of riboflavin with butyric anhydride (B1165640) in the presence of an acid catalyst, such as perchloric acid. This reaction converts the four hydroxyl groups on the ribityl side chain of riboflavin into butyrate (B1204436) esters, resulting in the more lipophilic this compound.[1]

Q2: What are the main advantages of converting riboflavin to this compound?

A2: this compound is a fat-soluble derivative of riboflavin.[1] This increased lipophilicity can enhance its absorption and allow for its use in lipid-based formulations.[2][3] It is known to have antioxidative and lipid peroxide-removing activity.[4]

Q3: What are the typical solvents for dissolving this compound?

A3: this compound is soluble in organic solvents such as methanol, ethanol (B145695), acetone, and chloroform.[2][3] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is practically insoluble in water.[3]

Q4: How can the purity of synthesized this compound be assessed?

A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[5][6][7] Spectrophotometry can also be used, as riboflavin and its derivatives have characteristic absorption maxima.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.- Ensure the appropriate molar ratio of butyric anhydride and perchloric acid to riboflavin as specified in the protocol.- Monitor the reaction temperature to ensure it is maintained within the optimal range.- Extend the reaction time and monitor the progress using an appropriate analytical method like TLC or HPLC.
Degradation of riboflavin or the product.- Riboflavin is sensitive to light and alkaline conditions.[9][10] Protect the reaction mixture from light.- Avoid excessively high temperatures which can lead to thermal degradation.[11]
Product Discoloration (Darkening) Oxidation or side reactions.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Ensure the purity of starting materials, as impurities can lead to side reactions and color formation.
Difficulties in Product Purification Inefficient recrystallization.- Experiment with different solvent systems for recrystallization. Good solvent systems are those in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, benzene (B151609), and ether.[1]- Use a slow cooling process to encourage the formation of larger, purer crystals.[12][13]- If the product "oils out" instead of crystallizing, try using a more nonpolar solvent system or seeding the solution with a small crystal of the pure product.
Presence of persistent impurities.- Perform multiple recrystallizations to improve purity.- Consider using column chromatography for purification if recrystallization is ineffective.
Scale-Up Issues: Poor Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, leading to inefficient heat dissipation for exothermic reactions.- Use a reaction calorimeter to measure the heat of reaction and determine the cooling requirements for the larger scale.[14]- Implement controlled addition of reagents to manage the rate of heat generation.- Ensure the reactor has an adequate cooling system.
Scale-Up Issues: Inconsistent Mixing Inefficient mixing in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields.- Select an appropriate impeller and agitation speed for the reactor size and viscosity of the reaction mixture.- Use computational fluid dynamics (CFD) modeling to simulate and optimize mixing in the reactor.

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described in patent CH414658A.[1]

Materials:

  • Riboflavin

  • Butyric anhydride

  • 60% aqueous perchloric acid solution

  • Water

  • Ether (or benzene or ethanol for recrystallization)

Procedure:

  • To 1 gram of riboflavin, add 10 cm³ of butyric anhydride.

  • With vigorous stirring at room temperature, add 0.5 cm³ of a 60% aqueous perchloric acid solution to the mixture.

  • Continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into 50 cm³ of water to precipitate the crude product.

  • Separate the orange-yellow layer containing the crude this compound.

  • Concentrate the product layer under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ether, benzene, or ethanol.[1]

  • Dry the purified crystals.

Expected Outcome:

  • Appearance: Orange-yellow crystals or crystalline powder.[3]

  • Melting Point: Approximately 145-147 °C.[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Mix Riboflavin, Butyric Anhydride, & Perchloric Acid start->reactants reaction Stir at Room Temperature reactants->reaction precipitation Pour into Water to Precipitate reaction->precipitation separation Separate Organic Layer precipitation->separation concentration Concentrate under Reduced Pressure separation->concentration purification Recrystallize from Solvent concentration->purification drying Dry Crystals purification->drying end This compound drying->end

Synthesis Workflow
Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield check_reaction Incomplete Reaction? start->check_reaction check_degradation Degradation? start->check_degradation incomplete_cause Check: - Catalyst amount - Temperature - Reaction time check_reaction->incomplete_cause optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions Yes degradation_cause Check: - Light exposure - High temperature - pH of quench check_degradation->degradation_cause protect_reaction Protect from Light & Control Temperature check_degradation->protect_reaction Yes

Low Yield Troubleshooting
General Role of Riboflavin in Cellular Redox Cycling

This compound acts as a prodrug, being hydrolyzed in the body to release riboflavin. Riboflavin is a precursor to Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), which are essential coenzymes in numerous cellular redox reactions.[15][16][17] A key role is in the glutathione (B108866) redox cycle, which protects cells from oxidative damage.[15][16]

redox_cycle RTB This compound (Prodrug) Riboflavin Riboflavin (Vitamin B2) RTB->Riboflavin Hydrolysis FAD FAD Riboflavin->FAD Biosynthesis GR Glutathione Reductase (FAD-dependent) FAD->GR GSH Reduced Glutathione (2 GSH) GR->GSH Reduces GSSG Oxidized Glutathione (GSSG) GSSG->GR GPx Glutathione Peroxidase GSH->GPx ROS Reactive Oxygen Species (ROS) H2O H2O ROS->H2O Reduced by GPx GPx->GSSG Oxidizes

Riboflavin in Redox Cycling

References

Preventing precipitation of Riboflavin tetrabutyrate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of Riboflavin (B1680620) tetrabutyrate in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin tetrabutyrate and why is it used in research?

This compound is a lipophilic derivative of Riboflavin (Vitamin B2). Its enhanced lipid solubility compared to riboflavin makes it more readily permeable to cell membranes, making it a useful compound for studying the intracellular effects of Vitamin B2. It is often used in research for its antioxidative properties and its role in cellular metabolism and energy production.

Q2: What are the primary causes of this compound precipitation in stock solutions?

Precipitation of this compound from stock solutions, typically prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO), is a common issue arising from its low aqueous solubility. Key causes include:

  • Solvent Polarity Shift: Rapid dilution of a concentrated DMSO stock solution into an aqueous environment (e.g., cell culture media, phosphate-buffered saline) drastically changes the solvent polarity, causing the hydrophobic this compound to "crash out" of the solution.

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation. This is particularly relevant when solutions are moved from room temperature to colder storage conditions or during freeze-thaw cycles.

  • Solvent Evaporation: Improperly sealed storage vials can lead to the evaporation of the organic solvent, thereby increasing the concentration of this compound beyond its solubility limit.

  • Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water in the DMSO stock can decrease the solubility of the hydrophobic this compound.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solvating power for lipophilic compounds. For some applications, ethanol (B145695) can also be used. It is crucial to use anhydrous, high-purity solvents to minimize the risk of precipitation.

Q4: How should I properly store my this compound stock solutions to prevent precipitation?

To maintain the stability and prevent precipitation of this compound stock solutions, the following storage conditions are recommended:

  • Long-term Storage (up to 1-2 years): Store aliquots at -80°C.[1]

  • Short-term Storage (up to 1 month): Store aliquots at -20°C.[1]

To avoid repeated freeze-thaw cycles, it is best practice to prepare small, single-use aliquots. Ensure that the storage vials have tight-fitting caps (B75204) to prevent solvent evaporation and moisture absorption.

Q5: My this compound has precipitated out of solution. Can it be redissolved?

In many cases, precipitated this compound can be redissolved. Gently warm the solution to 37°C and vortex or sonicate until the precipitate dissolves. However, it is crucial to visually inspect the solution to ensure complete dissolution before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

Problem: A precipitate forms immediately when the this compound DMSO stock solution is added to cell culture media or an aqueous buffer.

Cause: This is a classic example of a hydrophobic compound "crashing out" of solution due to a rapid shift in solvent polarity.

Solutions:

Recommended Action Detailed Explanation
Perform Serial Dilutions Instead of adding a small volume of a highly concentrated stock directly into a large volume of aqueous media, perform one or more intermediate dilution steps in the aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution.
Gentle Vortexing During Addition While adding the this compound stock solution to the aqueous medium, gently vortex or swirl the medium. This promotes rapid and uniform mixing, preventing localized high concentrations of the compound that can initiate precipitation.
Pre-warm the Aqueous Medium Ensure that the cell culture medium or buffer is pre-warmed to 37°C before adding the stock solution. The solubility of many compounds, including this compound, increases with temperature.
Reduce the Final Concentration The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. Try using a lower final concentration in your experiment.
Maintain a Low Final DMSO Concentration While DMSO aids in initial solubilization, its concentration in the final working solution should be kept to a minimum (ideally <0.5%) to avoid cellular toxicity.
Issue 2: Precipitation in the Stock Solution During Storage

Problem: Crystals or a precipitate have formed in the this compound DMSO stock solution during storage at -20°C or -80°C.

Cause: This can be due to the concentration of the stock solution being too high for stable storage at low temperatures, or due to solvent evaporation or moisture absorption.

Solutions:

Recommended Action Detailed Explanation
Gentle Warming and Vortexing As a first step, try to redissolve the precipitate by gently warming the vial to 37°C and vortexing until the solution becomes clear.
Prepare a Less Concentrated Stock Solution If precipitation upon storage is a recurring issue, consider preparing a less concentrated stock solution.
Ensure Proper Sealing of Vials Use high-quality vials with tight-fitting caps to minimize solvent evaporation and the entry of moisture, especially for long-term storage.
Use Anhydrous DMSO Always use fresh, anhydrous DMSO to prepare stock solutions, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[1]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents
Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL (≥ 152.27 mM)[1]
Ethanol33 mg/mL[1]
MethanolFreely soluble[2]
ChloroformFreely soluble[2]
AcetoneSoluble[2]
WaterInsoluble[1]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
Storage Temperature Duration Solvent Recommendations Reference
-80°CUp to 1 yearDMSOAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthDMSOAliquot for short-term use.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 656.72 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 6.57 mg of this compound per 1 mL of DMSO.

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • 10 mM this compound in DMSO stock solution

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, perform a 2-fold serial dilution of your this compound stock solution in your complete cell culture medium. For example, start with a 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of medium for a 100 µM final concentration) and then perform serial dilutions across the plate. Include a well with medium and DMSO only as a negative control.

  • Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2, 6, and 24 hours).

  • Visual Inspection: At each time point, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film).

  • Quantitative Assessment (Optional): Measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control indicates light scattering due to precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is the maximum working soluble concentration for your specific experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh Riboflavin Tetrabutyrate Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Warm to Completely Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store prewarm 6. Pre-warm Aqueous Medium to 37°C serial_dilute 7. Perform Serial Dilution of Stock in Medium prewarm->serial_dilute vortex 8. Gently Vortex During Dilution serial_dilute->vortex inspect 9. Visually Inspect for Precipitation vortex->inspect precipitate Precipitation Observed? inspect->precipitate redissolve Warm and Vortex Stock Solution precipitate->redissolve In Stock lower_conc Use Lower Final Concentration precipitate->lower_conc In Medium use_in_expt Use in Experiment precipitate->use_in_expt No redissolve->dissolve lower_conc->serial_dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Riboflavin Tetrabutyrate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate potential interference caused by riboflavin (B1680620) tetrabutyrate in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is riboflavin tetrabutyrate and why might it interfere with my assay?

A1: this compound is a lipophilic derivative of riboflavin (Vitamin B2). Its interference in biochemical assays primarily stems from two key properties:

  • Intrinsic Fluorescence: Like riboflavin, this compound is a fluorescent molecule. Its excitation and emission spectra can overlap with those of commonly used fluorophores in assays, leading to false-positive or false-negative results.

  • Reactive Oxygen Species (ROS) Generation: Upon exposure to light, riboflavin and its derivatives can generate reactive oxygen species (ROS). This can interfere with assays that measure oxidative stress or involve redox-sensitive reagents.

Q2: What are the common signs of this compound interference in a biochemical assay?

A2: Be aware of the following signs that may indicate interference:

  • High background fluorescence: An unusually high signal in control wells containing only the assay buffer and this compound.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Unexpected dose-response curves: Non-sigmoidal or biphasic curves that do not fit standard models.

  • Discrepancy with orthogonal assays: Conflicting results when the activity of this compound is tested in an assay with a different detection method.

Q3: Which types of assays are most susceptible to interference from this compound?

A3: Assays that are particularly vulnerable include:

  • Fluorescence-based assays: Assays using fluorophores with excitation and emission wavelengths in the blue-green to yellow-orange range.

  • Assays measuring ROS or oxidative stress: The photo-induced generation of ROS by this compound can lead to artificially inflated signals.

  • Mitochondrial function assays: As a precursor to essential cofactors in mitochondrial respiration (FMN and FAD), riboflavin and its derivatives can modulate mitochondrial activity, potentially interfering with assays measuring parameters like oxygen consumption or membrane potential.[1][2]

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorescence-Based Assay

Possible Cause: The intrinsic fluorescence of this compound is overlapping with the detection wavelengths of your assay.

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run a Spectral Scan of this compound A->B C Determine Excitation and Emission Maxima B->C D Compare with Assay Fluorophore Spectra C->D E Significant Spectral Overlap? D->E F Option 1: Switch to a Red-Shifted Fluorophore E->F Yes I No Significant Overlap E->I No G Option 2: Use a 'Pre-read' Correction F->G H Option 3: Employ a Time-Resolved Fluorescence (TRF) Assay G->H J Investigate Other Interference Mechanisms (e.g., ROS generation) I->J

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Spectral Scanning and Background Correction

  • Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer.

  • Perform a spectral scan using a spectrophotometer or plate reader to determine the excitation and emission spectra of this compound.

  • Compare the spectra to those of your assay's fluorophore to assess the degree of overlap.

  • If overlap is significant, consider the following:

    • Change fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound (e.g., red-shifted dyes).

    • Background subtraction: Before adding the final assay reagent that initiates the signal, take a "pre-read" of the plate. Subtract these background fluorescence values from the final readings.

Issue 2: Inconsistent or Non-Reproducible Results in a Redox-Based Assay

Possible Cause: this compound may be generating Reactive Oxygen Species (ROS) upon light exposure, interfering with the assay's redox chemistry.

Troubleshooting Workflow:

A Inconsistent Results in Redox Assay B Perform Assay in Dark vs. Light Conditions A->B C Are results different? B->C D Include ROS Scavengers in the Assay Buffer C->D Yes H No Difference Observed C->H No E Does this normalize the results? D->E F Confirm with a Cell-Free ROS Production Assay E->F Yes G Consider an Orthogonal Assay E->G No I Investigate Other Interference Mechanisms H->I

Caption: Troubleshooting workflow for redox assay interference.

Experimental Protocol: Assessing ROS-Mediated Interference

  • Protect from light: Prepare and run your assay plates in the dark or under amber light to minimize photo-induced ROS generation by this compound.

  • Incorporate ROS scavengers: Add antioxidants such as N-acetylcysteine (NAC) or catalase to your assay buffer to quench any generated ROS.

  • Cell-free ROS assay: Use a cell-free assay, such as the DCFDA assay, to directly measure ROS production by this compound under your experimental conditions (buffer, light exposure).

Issue 3: Unexpected Effects in Mitochondrial Function Assays

Possible Cause: this compound, as a precursor to FAD and FMN, may be directly impacting mitochondrial respiration.[1][2]

Troubleshooting Workflow:

A Unexpected Results in Mitochondrial Assay B Measure Basal Mitochondrial Respiration in the Presence of this compound A->B C Is basal respiration altered? B->C D Perform a Mitochondrial Stress Test C->D Yes H No Change Observed C->H No E Are parameters like ATP production or maximal respiration affected? D->E F Consider if this is a true biological effect or an artifact E->F G Use an orthogonal method to measure mitochondrial function F->G I Investigate other interference mechanisms H->I

Caption: Troubleshooting workflow for mitochondrial assay interference.

Experimental Protocol: Mitochondrial Respiration Assay

  • Cell Culture: Culture your cells of interest to the desired confluency.

  • Assay Medium: Prepare a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess key parameters of mitochondrial function.[3][4]

  • Data Analysis: Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in the presence of this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values, percentage of signal interference) for this compound across a wide range of biochemical assays. Researchers are encouraged to generate this data for their specific assay systems. The following table provides a template for summarizing such data.

Assay TypeFluorophore/ReagentDetection Wavelength (Ex/Em)This compound Conc.Observed Interference (% Signal Change)Mitigation Strategy
Kinase AssayGeneric Fluorescent Substrate485/520 nm10 µM+150% (False Positive)Background Subtraction
ROS AssayDCFDA488/530 nm10 µM+300% (False Positive)Perform assay in the dark
Cell ViabilityResazurin560/590 nm10 µM-20% (Apparent Toxicity)Use a non-fluorescent viability assay (e.g., CellTiter-Glo)
Mitochondrial RespirationSeahorse XFN/A10 µM+15% in Basal RespirationAcknowledge as a potential biological effect

Signaling Pathway

Riboflavin is a precursor to Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are essential cofactors for a multitude of enzymes, particularly those involved in cellular respiration and redox homeostasis.[1][5]

cluster_0 Riboflavin Metabolism cluster_1 Cellular Processes RT This compound R Riboflavin RT->R Hydrolysis FMN Flavin Mononucleotide (FMN) R->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase ETC Electron Transport Chain (Complex I & II) FMN->ETC FAD->ETC BH Beta-Oxidation of Fatty Acids FAD->BH GR Glutathione Reductase FAD->GR

Caption: Simplified overview of this compound metabolism and its role in key cellular pathways.

References

How to dissolve Riboflavin tetrabutyrate in DMSO for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Riboflavin tetrabutyrate. This resource is designed to assist researchers, scientists, and drug development professionals with the effective use of this compound in their experiments, with a specific focus on its dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound is highly soluble in fresh Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 100 mg/mL, which is equivalent to 152.27 mM.[1][2][3] It is crucial to use anhydrous or fresh DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][3][4]

Q2: How should I store the this compound powder and its DMSO stock solution?

A2: The powdered form of this compound should be stored at -20°C for up to 3 years.[5] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C for up to two years or at -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: What are the main biological activities of this compound?

A3: this compound is a lipophilic derivative of Riboflavin (Vitamin B2) and is known for its antioxidative properties.[3][6] It acts as a precursor to Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN), which are essential coenzymes in numerous cellular redox reactions.[2][4] A key function is its role in the glutathione (B108866) antioxidant pathway, where FAD is a necessary cofactor for glutathione reductase, an enzyme that regenerates the potent antioxidant, reduced glutathione.[1][4]

Troubleshooting Guide

Problem 1: this compound is not dissolving completely in DMSO.

  • Possible Cause 1: DMSO quality. The DMSO used may have absorbed moisture from the air.

    • Solution: Use fresh, anhydrous DMSO from a newly opened bottle.[1][3][4]

  • Possible Cause 2: Concentration is too high. You might be exceeding the solubility limit.

    • Solution: Ensure you are not exceeding the 100 mg/mL solubility limit. If a higher concentration is attempted, it may not fully dissolve.

  • Possible Cause 3: Insufficient mixing. The compound may not have been adequately vortexed or sonicated.

    • Solution: After adding the DMSO, vortex the solution for several minutes. If it still hasn't dissolved, brief sonication in a water bath may aid dissolution. For riboflavin, sonication and gentle warming are sometimes recommended to aid dissolution in DMSO.[3][7]

Problem 2: The dissolved this compound solution appears cloudy or has precipitates after dilution in aqueous media (e.g., cell culture medium).

  • Possible Cause: Precipitation upon dilution. this compound is lipophilic and insoluble in water.[1][2] When a concentrated DMSO stock is added to an aqueous solution, the compound can precipitate out.

    • Solution 1: Stepwise dilution. Instead of adding the DMSO stock directly to the full volume of aqueous media, first dilute the stock into a smaller volume of media with vigorous vortexing. Then, add this intermediate dilution to the final volume.

    • Solution 2: Increase final DMSO concentration (with caution). While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Increasing the final DMSO percentage in your experiment may help keep the compound in solution. Always run a vehicle control (media with the same final DMSO concentration) to account for any effects of the solvent.

    • Solution 3: Formulation with other solvents. For in vivo or complex in vitro systems, co-solvents like PEG300 and Tween80 can be used in combination with DMSO to improve solubility in aqueous environments.[1][2]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 656.72 g/mol [2]
Solubility in DMSO 100 mg/mL[1][2][3]
Molar Concentration (at 100 mg/mL) 152.27 mM[1][2]
Solubility in Ethanol 33 mg/mL[1][2]
Solubility in Water Insoluble[1][2]
Storage of Powder -20°C for up to 3 years[5]
Storage of DMSO Stock Solution -80°C for up to 2 years; -20°C for up to 1 year[5]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous (fresh) DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 65.67 mg of the compound.

    • Transfer the powder to a sterile tube.

    • Add the calculated volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and yellow.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh Riboflavin Tetrabutyrate Powder dmso Add Fresh Anhydrous DMSO weigh->dmso vortex Vortex Vigorously dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved sonicate Sonicate/Warm Gently check_dissolved->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolved->aliquot Yes sonicate->vortex store Store at -80°C aliquot->store use Use in Experiments store->use

Caption: Experimental workflow for dissolving this compound in DMSO.

signaling_pathway cluster_cell Cellular Environment RTB This compound FAD FAD RTB->FAD Cellular Metabolism GR Glutathione Reductase FAD->GR Cofactor GSSG Oxidized Glutathione (GSSG) GSSG->GR Substrate GSH Reduced Glutathione (GSH) Cellular_Protection Cellular Protection from Oxidative Stress GSH->Cellular_Protection Neutralizes ROS GR->GSH Regeneration ROS Reactive Oxygen Species (ROS) ROS->GSSG Oxidizes GSH

Caption: Role of this compound in the Glutathione Antioxidant Pathway.

References

Validation & Comparative

Comparative Bioavailability of Riboflavin Tetrabutyrate and Other B2 Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the bioavailability of riboflavin (B1680620) tetrabutyrate and other vitamin B2 esters for researchers, scientists, and drug development professionals. By presenting available experimental data, this document aims to facilitate informed decisions in the research and development of vitamin B2 supplementation and therapeutics.

Executive Summary

Vitamin B2, or riboflavin, is an essential nutrient that plays a critical role in various metabolic pathways. Its bioavailability can be influenced by its chemical form. This guide focuses on the comparative bioavailability of riboflavin tetrabutyrate, a synthetic ester of riboflavin, against other forms of vitamin B2, including riboflavin itself and its physiologically active form, riboflavin 5'-phosphate. While direct comparative human pharmacokinetic studies are limited, this guide synthesizes available data from human and animal studies to provide a comprehensive overview.

Overview of Riboflavin and its Esters

Riboflavin is a water-soluble vitamin that is a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are essential for cellular respiration and energy metabolism.[1] this compound is a lipophilic derivative of riboflavin, designed to potentially enhance its absorption and tissue distribution.

Comparative Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Riboflavin in Healthy Humans Following Oral Administration

ParameterValueReference
Tmax (h) ~1.1[2]
Cmax Dose-dependent[2]
AUC Dose-dependent[2]
Half-life (h) ~1.1[2]

Note: Data is for riboflavin administered in single oral doses of 20, 40, and 60 mg.

While specific Cmax and AUC values for this compound are not available in the public literature, a study in rats has shown that chronic administration of this compound leads to increased activity of hepatic enzymes involved in fatty acid oxidation, suggesting its absorption and biological activity.[3] Another study in human volunteers demonstrated that an 80 mg oral dose of this compound inhibited platelet aggregation, indicating its systemic absorption and effect.[4]

Metabolism and Absorption Pathway

The absorption of riboflavin and its esters occurs primarily in the small intestine. Dietary FMN and FAD are hydrolyzed to free riboflavin before absorption.[5] It is presumed that this compound is also hydrolyzed by esterases in the intestine or after absorption to release free riboflavin, which is then converted into its active coenzyme forms, FMN and FAD.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound Riboflavin Riboflavin This compound->Riboflavin Esterases Riboflavin 5'-Phosphate Riboflavin 5'-Phosphate Riboflavin 5'-Phosphate->Riboflavin Phosphatases Riboflavin_enterocyte Riboflavin Riboflavin->Riboflavin_enterocyte RFVT3 Transporter FMN FMN Riboflavin_enterocyte->FMN Flavokinase Portal Vein Portal Vein Riboflavin_enterocyte->Portal Vein RFVT1/2 Transporters FMN->Riboflavin_enterocyte cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover) cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Inclusion Inclusion/Exclusion Criteria Consent Informed Consent Inclusion->Consent Period1 Period 1: Treatment A/B/C Consent->Period1 Washout1 Washout Period1->Washout1 Blood Blood Sampling Period1->Blood Urine Urine Collection Period1->Urine Period2 Period 2: Treatment A/B/C Washout1->Period2 Washout2 Washout Period2->Washout2 Period2->Blood Period2->Urine Period3 Period 3: Treatment A/B/C Washout2->Period3 Period3->Blood Period3->Urine HPLC HPLC Analysis Blood->HPLC Urine->HPLC PK Pharmacokinetic Modeling HPLC->PK Stats Statistical Analysis PK->Stats

References

Validating the Neuroprotective Effects of Riboflavin Tetrabutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Riboflavin Tetrabutyrate against other alternatives, supported by available experimental data. Due to a lack of direct comparative studies on this compound, data on Riboflavin is used as a proxy to provide insights into its potential efficacy. This approach is based on the understanding that this compound is a lipophilic derivative of Riboflavin, designed for enhanced bioavailability.

Executive Summary

Riboflavin, the precursor to the essential cofactors flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), plays a crucial role in mitochondrial function and cellular redox balance.[1][2][3] Its neuroprotective properties are attributed to its ability to ameliorate oxidative stress, reduce neuroinflammation, and support mitochondrial bioenergetics.[1][4][5] This guide evaluates the neuroprotective potential of this compound by comparing existing data on Riboflavin with other neuroprotective agents, Coenzyme Q10 and Edaravone, in preclinical models of Parkinson's Disease, Alzheimer's Disease, and Ischemic Stroke.

Comparative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of Riboflavin (as a proxy for this compound), Coenzyme Q10, and Edaravone in different neurodegenerative models.

Table 1: In Vitro Neuroprotection in a Parkinson's Disease Model (MPP+ induced toxicity in SH-SY5Y cells)

TreatmentConcentrationOutcome MeasureResultReference
Riboflavin (proxy)Not SpecifiedCell ViabilityIncreased cell viability[6]
Coenzyme Q1010 µMCell ViabilityIncreased cell viability[7]
MANF (reference)400 ng/mLCell ViabilityIncreased to 75.58% from 50.49%[7]
Breviscapine (ref.)80 µMCell ViabilityRestored to ~90% of control[8]
Quercetin (ref.)20 µMCell DeathSignificantly reduced[9]

Note: Direct quantitative data for Riboflavin was not available in the searched literature. MANF, Breviscapine, and Quercetin are included as reference neuroprotective agents to provide context for the expected range of efficacy.

Table 2: In Vivo Neuroprotection in a Parkinson's Disease Model (MPTP-induced dopamine (B1211576) depletion in mice)

TreatmentDosageOutcome MeasureResultReference
Riboflavin (proxy)10 mg/kgDopamine LevelsRestored dopamine levels[5]
Coenzyme Q10200 mg/kg/dayStriatal Dopamine37% higher than MPTP alone[7]
Coenzyme Q10200 mg/kg/dayTH-IR Fiber Density62% greater than MPTP alone[7]

Table 3: In Vitro Neuroprotection in an Alzheimer's Disease Model (Amyloid-β induced toxicity in SH-SY5Y cells)

TreatmentConcentrationOutcome MeasureResultReference
Riboflavin (proxy)Not SpecifiedCell ViabilityNot available
Generic Aβ ToxicityVariousCell ViabilityReduced to ~63% of control[10]

Note: Specific data on the protective effect of Riboflavin or this compound against amyloid-beta toxicity in SH-SY5Y cells was not found in the provided search results. The generic effect of Aβ is provided for context.

Table 4: In Vivo Neuroprotection in an Ischemic Stroke Model (MCAO in rats)

TreatmentDosageOutcome MeasureResultReference
Riboflavin (proxy)1-20 mg/kgInfarct VolumeReduction in infarct volume[11]
Edaravone3 mg/kgInfarct VolumeSignificantly reduced[12]
GSH (reference)Not SpecifiedInfarct VolumeReduced by more than 2-fold[1]

Table 5: Effect on Biomarkers of Oxidative Stress and Apoptosis

TreatmentModelOutcome MeasureResultReference
RiboflavinDiabetic RatsMDA LevelsSignificantly reduced[13]
RiboflavinDiabetic RatsSOD ActivitySignificantly increased[13]
EdaravoneMCAO/R MiceBax ExpressionSignificantly inhibited[12]
EdaravoneMCAO/R MiceBcl-2 ExpressionUpregulated[12]
EdaravoneMCAO/R MiceCleaved Caspase-3Significantly inhibited[12]
Riboflavin DeficiencyHepG2 CellsCaspase-3 ExpressionIncreased[2]
Riboflavin DeficiencyHepG2 CellsBcl-2 ExpressionDecreased[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Model of Parkinson's Disease: MPP+ Induced Neurotoxicity in SH-SY5Y Cells

Objective: To assess the neuroprotective effect of a compound against MPP+-induced cell death in a human neuroblastoma cell line.

Methodology:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • MPP+ Intoxication: To induce neurotoxicity, differentiated or undifferentiated SH-SY5Y cells are treated with 1-methyl-4-phenylpyridinium (MPP+). The optimal concentration of MPP+ should be determined by a dose-response study to achieve approximately 50% cell death (e.g., 1.5 mM for 24 hours).[6][14]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours) before the addition of MPP+.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control group.[6]

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To evaluate the neuroprotective effect of a compound on brain infarct volume and neurological deficits in a rat model of focal cerebral ischemia.

Methodology:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used. All procedures must be approved by an institutional animal care and use committee.

  • MCAO Surgery: Focal cerebral ischemia is induced by transient or permanent occlusion of the middle cerebral artery (MCA) using the intraluminal suture method.[15][16] Anesthesia is maintained throughout the surgical procedure.

  • Treatment Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time point relative to the MCAO procedure (e.g., intraperitoneally immediately after reperfusion).[2]

  • Neurological Deficit Scoring: Neurological deficits are assessed at various time points after MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), rats are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale tissue) versus viable tissue (red tissue). The infarct volume is quantified using image analysis software and is often expressed as a percentage of the total brain volume.[1]

  • Statistical Analysis: Infarct volumes and neurological scores are compared between treatment groups using appropriate statistical tests.

Measurement of Oxidative Stress and Apoptosis Markers

Objective: To quantify the effect of a compound on key biomarkers of oxidative stress and apoptosis in brain tissue or cell lysates.

Methodology:

  • Sample Preparation: Brain tissue is homogenized, or cells are lysed to obtain protein extracts.

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are measured using a thiobarbituric acid reactive substances (TBARS) assay.[17]

    • Superoxide Dismutase (SOD): SOD activity is determined using a commercially available kit that measures the inhibition of a superoxide-mediated reaction.[2][13]

  • Apoptosis Markers:

    • Western Blot Analysis: Protein levels of key apoptosis-related proteins such as Bcl-2 (anti-apoptotic) and cleaved Caspase-3 (pro-apoptotic) are quantified by Western blotting using specific antibodies.[12][18][19][20][21] Band intensities are normalized to a loading control (e.g., β-actin or GAPDH).

  • Statistical Analysis: The levels of these biomarkers are compared between different treatment groups using statistical analysis.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Riboflavin are mediated through multiple signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating neuroprotective compounds.

cluster_outcomes Cellular Outcomes Riboflavin_Tetrabutyrate Riboflavin_Tetrabutyrate Oxidative_Stress Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Apoptosis Apoptosis Neuroinflammation->Apoptosis Promotes Mitochondrial_Dysfunction Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Initiates Neuroprotection Neuroprotection Riboflavin Riboflavin FMN_FAD FMN_FAD Riboflavin->FMN_FAD Conversion FMN_FAD->Oxidative_Stress Inhibits FMN_FAD->Neuroinflammation Inhibits FMN_FAD->Mitochondrial_Dysfunction Prevents FMN_FAD->Apoptosis Inhibits Antioxidant_Enzymes Antioxidant_Enzymes FMN_FAD->Antioxidant_Enzymes Activates (e.g., GR) Mitochondrial_Function Mitochondrial_Function ATP_Production ATP_Production Mitochondrial_Function->ATP_Production Increases Neuronal_Viability Neuronal_Viability ATP_Production->Neuronal_Viability Maintains ROS_Scavenging ROS_Scavenging Antioxidant_Enzymes->ROS_Scavenging Enhances ROS_Scavenging->Oxidative_Stress Reduces

Caption: Neuroprotective signaling pathway of this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation In_Vitro_Studies In_Vitro_Studies Parkinsons_Model Parkinsons_Model In_Vitro_Studies->Parkinsons_Model e.g., MPP+ Alzheimers_Model Alzheimers_Model In_Vitro_Studies->Alzheimers_Model e.g., Amyloid-β In_Vivo_Studies In_Vivo_Studies Stroke_Model Stroke_Model In_Vivo_Studies->Stroke_Model e.g., MCAO Cell_Viability Cell_Viability Parkinsons_Model->Cell_Viability Oxidative_Stress_Assays Oxidative_Stress_Assays Parkinsons_Model->Oxidative_Stress_Assays Apoptosis_Assays Apoptosis_Assays Parkinsons_Model->Apoptosis_Assays Alzheimers_Model->Cell_Viability Alzheimers_Model->Oxidative_Stress_Assays Alzheimers_Model->Apoptosis_Assays Neurological_Scoring Neurological_Scoring Stroke_Model->Neurological_Scoring Infarct_Volume Infarct_Volume Stroke_Model->Infarct_Volume Data_Analysis Data_Analysis Cell_Viability->Data_Analysis Oxidative_Stress_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis Neurological_Scoring->Data_Analysis Infarct_Volume->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Efficacy Assessment Start Start Start->In_Vivo_Studies

Caption: Experimental workflow for validating neuroprotective effects.

Conclusion

The available evidence suggests that Riboflavin possesses significant neuroprotective properties across various preclinical models of neurodegenerative diseases. Its mechanisms of action, centered on mitigating oxidative stress and supporting mitochondrial function, are well-documented. While direct comparative data for this compound is limited, its nature as a more bioavailable form of Riboflavin suggests it holds considerable promise as a neuroprotective agent.

Further research is imperative to directly compare the efficacy of this compound with other neuroprotective compounds and to establish optimal dosing and treatment regimens. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such validation studies. The data presented, while necessitating careful interpretation due to the use of a proxy, underscores the potential of this compound in the development of novel therapies for neurodegenerative disorders.

References

A Comparative Analysis of Riboflavin Tetrabutyrate and Free Riboflavin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of riboflavin (B1680620) tetrabutyrate (RTB), a synthetic derivative of riboflavin (Vitamin B2), and free riboflavin in various animal models. The focus is on their respective pharmacokinetic profiles and therapeutic effects, particularly in the context of lipid metabolism. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in the cited studies.

Executive Summary

Pharmacokinetic Profile: Bioavailability and Tissue Distribution

Detailed pharmacokinetic data comparing riboflavin tetrabutyrate and free riboflavin in animal models is limited. While the absorption of free riboflavin in rats is known to be a saturable process, specific quantitative data on the oral bioavailability and tissue distribution of RTB is not extensively documented in accessible literature. It is understood that as a prodrug, RTB is designed to be more lipophilic than free riboflavin, potentially enhancing its absorption. Following absorption, it is presumed to be hydrolyzed by esterases to release free riboflavin and butyric acid.

Table 1: Pharmacokinetic Parameters of Free Riboflavin in Rats (Oral Administration)

ParameterValueAnimal ModelSource
Absorption Saturable processRats[1]
Primary Site of Absorption Small intestineRats[1]

Note: Corresponding quantitative data for this compound is not available in the reviewed literature.

Therapeutic Efficacy in Hyperlipidemia Models

The potential of this compound as a hypolipidemic agent has been explored in animal models of hyperlipidemia. These studies suggest a therapeutic advantage for RTB over free riboflavin in modulating lipid metabolism.

Enhanced Fatty Acid Oxidation

A significant finding highlights the differential effects of RTB and free riboflavin on hepatic lipid metabolism.

Table 2: Effect of Chronic Administration on Hepatic 3-Ketoacyl-CoA Thiolase Activity in Rats

Treatment GroupChange in Enzyme ActivityAnimal ModelSource
This compound 50% increaseRats[2]
Free Riboflavin No significant effectRats[2]
Sodium Butyrate No significant effectRats[2]

This increase in enzyme activity suggests that RTB may promote the breakdown of fatty acids in the liver, contributing to a reduction in plasma triglycerides.[2]

Experimental Protocols

Induction of Hyperlipidemia in Rats:

A common method for inducing hyperlipidemia in rats involves feeding a high-fat diet (HFD).[3][4][5] A typical HFD composition may include:

  • Fat source: Lard, swine oil, or a mixture of vegetable oils.

  • Carbohydrate source: Standard chow or purified carbohydrates.

  • Protein source: Standard chow or purified protein sources.

The duration of the HFD feeding to induce a hyperlipidemic state can vary, often ranging from several weeks to months.[3][4][5]

Administration of Test Compounds:

In the comparative study on fatty acid oxidation, the test compounds were administered as follows:

  • Animal Model: Male Wistar rats.

  • Administration Route: Oral, mixed with the diet.

  • Duration: 5 weeks.

  • Compounds: Riboflavin, sodium butyrate, or riboflavin 2',3',4',5'-tetrabutyrate.

Signaling Pathways and Mechanisms

The differential effects of this compound on lipid metabolism can be visualized through its influence on the fatty acid β-oxidation pathway.

FattyAcidOxidation cluster_RTB This compound Effect cluster_Riboflavin Free Riboflavin Effect Fatty Acyl-CoA Fatty Acyl-CoA Trans-Δ2-enoyl-CoA Trans-Δ2-enoyl-CoA Fatty Acyl-CoA->Trans-Δ2-enoyl-CoA Acyl-CoA Dehydrogenase (FAD-dependent) L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-enoyl-CoA->L-β-Hydroxyacyl-CoA β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle RTB Riboflavin Tetrabutyrate 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase RTB->3-Ketoacyl-CoA Thiolase Upregulates Riboflavin Free Riboflavin Acyl-CoA Dehydrogenase\n(FAD-dependent) Acyl-CoA Dehydrogenase (FAD-dependent) Riboflavin->Acyl-CoA Dehydrogenase\n(FAD-dependent) Acts as cofactor (FAD precursor)

Caption: Fatty Acid β-Oxidation Pathway and Points of Influence.

This diagram illustrates the key steps in mitochondrial fatty acid β-oxidation. Free riboflavin is a precursor to FAD, a necessary cofactor for the initial step catalyzed by acyl-CoA dehydrogenase. This compound, in addition to providing riboflavin, has been shown to specifically upregulate the activity of 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral.

Experimental Workflow for Comparative Efficacy Studies

The following diagram outlines a general experimental workflow for comparing the efficacy of this compound and free riboflavin in a hyperlipidemia animal model.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis A Animal Acclimatization (e.g., Wistar Rats) B Induction of Hyperlipidemia (High-Fat Diet) A->B C Grouping of Animals: - Control (Normal Diet) - HFD Control - HFD + Free Riboflavin - HFD + this compound B->C D Oral Administration of Test Compounds C->D E Blood Sampling (Lipid Profile Analysis) D->E F Tissue Harvesting (e.g., Liver) D->F G Biochemical Assays (e.g., Enzyme Activity) E->G H Histopathological Examination F->H

Caption: General Experimental Workflow for Efficacy Comparison.

Conclusion

The available evidence from animal models suggests that this compound may offer a therapeutic advantage over free riboflavin in the context of hyperlipidemia. This is primarily attributed to its unique ability to upregulate the activity of 3-ketoacyl-CoA thiolase, a key enzyme in fatty acid β-oxidation. While the enhanced lipophilicity of RTB is designed to improve absorption, a direct quantitative comparison of its bioavailability and tissue distribution with free riboflavin is a critical area for future research. Such studies are essential to fully elucidate the pharmacokinetic and pharmacodynamic differences between these two forms of vitamin B2 and to solidify the therapeutic potential of this compound. Researchers and drug development professionals are encouraged to pursue further investigations to fill these knowledge gaps.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Riboflavin (B1680620) Tetrabutyrate: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. While direct comparative studies on Riboflavin Tetrabutyrate are limited, this document outlines the established HPLC-UV methodology and presents a robust UV-Vis spectrophotometric protocol adapted from established methods for riboflavin analysis. A hypothetical cross-validation framework is detailed to guide researchers in comparing these methods for accuracy, precision, and reliability.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of HPLC-UV and a proposed UV-Vis spectrophotometric method for the analysis of this compound are summarized below. These parameters are critical for selecting the appropriate method based on the specific requirements of the analysis, such as sample complexity, required sensitivity, and available instrumentation.

ParameterHPLC-UV MethodProposed UV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by UV detectionMeasurement of UV absorbance at a specific wavelength
Specificity High (separates from impurities)Moderate (potential interference from other UV-absorbing compounds)
Sensitivity High (µg/L to mg/L range)Moderate (mg/L range)
**Linearity (R²) **>0.999>0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Analysis Time per Sample ~15 minutes~5 minutes
Instrumentation Cost HighLow
Solvent Consumption HighLow

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is established for the quantitative analysis of this compound in nutritional supplements.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Column: Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethanol (B145695) (analytical grade)

  • 0.45 µm syringe filters

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation (for a nutritional drink):

    • Accurately weigh approximately 2 g of the sample into a 100 mL amber volumetric flask.

    • Add 50 mL of ethanol and sonicate for 5 minutes to dissolve the this compound.

    • Bring the flask to volume with ethanol and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 445 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Proposed Ultraviolet-Visible (UV-Vis) Spectrophotometry

This proposed method is adapted from established protocols for the analysis of riboflavin and is suitable for the quantification of this compound in simpler matrices.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • This compound reference standard

  • Ethanol (analytical grade)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in ethanol.

    • Prepare a series of calibration standards by diluting the stock solution with ethanol to achieve concentrations in the desired range (e.g., 1 - 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain a known amount of this compound.

    • Dissolve the sample in a known volume of ethanol to achieve a concentration within the calibration range.

    • If necessary, centrifuge or filter the solution to remove any particulate matter.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in ethanol (expected to be around 445 nm).

    • Set the spectrophotometer to the determined λmax.

    • Use ethanol as a blank to zero the instrument.

    • Measure the absorbance of the standard and sample solutions.

  • Analysis:

    • Generate a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Mandatory Visualizations

Signaling Pathway

This compound is a prodrug of Riboflavin (Vitamin B2). In the body, it is hydrolyzed to release riboflavin, which is then converted into its active coenzyme forms, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These coenzymes are essential for a wide range of redox reactions in cellular metabolism.

RT Riboflavin Tetrabutyrate R Riboflavin (Vitamin B2) RT->R Hydrolysis FMN Flavin Mononucleotide (FMN) R->FMN Flavokinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase Metabolism Cellular Metabolism FMN->Metabolism FAD->Metabolism

Caption: Bioactivation of this compound.

Experimental Workflow

A cross-validation study is essential to ensure that different analytical methods provide equivalent results. The following workflow outlines the key steps for a cross-validation of the HPLC-UV and UV-Vis spectrophotometric methods for this compound.

cluster_prep Sample Preparation cluster_analysis Method Analysis cluster_comparison Data Comparison Sample Bulk Sample of This compound Prep Prepare Multiple Identical Samples Sample->Prep HPLC Analyze with HPLC-UV Method Prep->HPLC UVVis Analyze with UV-Vis Method Prep->UVVis Data Collect Quantitative Results HPLC->Data UVVis->Data Stats Statistical Analysis (e.g., t-test, Bland-Altman) Data->Stats Conclusion Determine Method Equivalence Stats->Conclusion

Caption: Cross-Validation Workflow.

Logical Relationship

The decision to use a particular analytical method often depends on a balance of factors including the required specificity, sensitivity, and available resources. This diagram illustrates the logical relationship between these factors and the choice of method for this compound analysis.

cluster_factors Decision Factors cluster_methods Method Selection Requirement Analytical Requirement Specificity High Specificity (Complex Matrix) Requirement->Specificity Sensitivity High Sensitivity (Low Concentration) Requirement->Sensitivity Cost Low Cost & High Throughput Requirement->Cost HPLC HPLC-UV Specificity->HPLC Sensitivity->HPLC UVVis UV-Vis Spectrophotometry Cost->UVVis

Caption: Method Selection Logic.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Riboflavin (B1680620) Tetrabutyrate (RTB), a lipophilic derivative of Riboflavin (Vitamin B2), focusing on its in vitro and in vivo activities. This document is intended to be a valuable resource for researchers and professionals in drug development by summarizing available experimental data, detailing methodologies, and visualizing relevant biological pathways and workflows.

Executive Summary

Data Presentation

The following tables summarize the quantitative data gathered from in vitro and in vivo studies, comparing the activities of Riboflavin Tetrabutyrate and Riboflavin.

Table 1: Comparison of In Vitro Activities

ParameterThis compound (RTB)RiboflavinReference
Antioxidant Activity (DPPH Assay) IC50: Data Not AvailableIC50: Data Not Available-
Inhibition of ADP-induced Platelet Aggregation Inhibited at > 1 µg/mLData Not Available[1]
Inhibition of Arachidonic Acid-induced Platelet Aggregation Inhibited at > 0.1 µg/mLData Not Available[1]

Table 2: Comparison of In Vivo Activities in Rodent Models

ParameterThis compound (RTB)RiboflavinAlternative Compound (if applicable)Reference
Hepatic 3-ketoacyl-CoA thiolase Activity ▲ 50% increase (long-term administration in rats)No effectSodium Butyrate: No effect
Lipid-Lowering Effect (Hyperlipidemic rats) Data on percentage reduction not available. Compared favorably to clofibrate (B1669205).Data Not AvailableClofibrate: Used as a comparator[2]
Inhibition of Platelet Aggregation (Human) 80 mg single dose inhibited ADP and arachidonic acid-induced aggregationData Not Available-[1]
Plasma Malondialdehyde (MDA) Levels (Human) ▼ Significant decrease with 80 mg single doseData Not Available-[1]

Note: "Data Not Available" indicates that specific quantitative values could not be retrieved from the available search results.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vivo Model of Hyperlipidemia and Treatment

1. Induction of Hyperlipidemia in Rats:

  • Animal Model: Male Wistar rats (150-200g) are commonly used.

  • Diet: A high-fat diet (HFD) is administered for a period of 4-8 weeks to induce hyperlipidemia. A typical HFD composition includes:

    • Casein (20%)

    • Sucrose (50%)

    • Lard (15%)

    • Soybean oil (5%)

    • Cholesterol (1-2%)

    • Mineral and vitamin mix

  • Confirmation of Hyperlipidemia: Blood samples are collected at baseline and after the induction period to measure serum levels of total cholesterol, triglycerides, LDL-c, and HDL-c. A significant increase in these parameters compared to a control group fed a standard chow diet confirms the successful induction of hyperlipidemia.

2. Treatment Protocol:

  • Drug Administration: Following the induction of hyperlipidemia, rats are divided into treatment and control groups.

    • This compound (RTB) Group: RTB is administered orally, typically via gavage. The dosage can vary, but a representative dose would be in the range of 50-100 mg/kg body weight per day. RTB is often dissolved or suspended in a suitable vehicle like corn oil.

    • Riboflavin Group: An equimolar dose of Riboflavin is administered to this group.

    • Control Group: The vehicle (e.g., corn oil) is administered to the control group.

  • Duration of Treatment: The treatment period typically lasts for several weeks (e.g., 4-6 weeks).

  • Outcome Measures: At the end of the treatment period, blood samples are collected to analyze the lipid profile. Liver tissue may also be harvested for histological examination and to measure the activity of enzymes involved in lipid metabolism, such as 3-ketoacyl-CoA thiolase.

In Vitro Platelet Aggregation Assay
  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

  • Platelet Aggregation Measurement:

    • Platelet aggregation is measured using an aggregometer.

    • Aliquots of PRP are pre-incubated with different concentrations of this compound or the vehicle control for a short period (e.g., 5 minutes) at 37°C.

    • Aggregation is then induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or arachidonic acid.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The percentage of inhibition of platelet aggregation by RTB is calculated by comparing the aggregation in the presence of RTB to that of the vehicle control.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

fatty_acid_oxidation_pathway RTB This compound (RTB) Cell Hepatocyte RTB->Cell Enters cell due to lipophilicity Thiolase 3-ketoacyl-CoA thiolase Cell->Thiolase Upregulates activity (Mechanism under investigation) FAO Fatty Acid β-Oxidation Thiolase->FAO Catalyzes final step Lipid_Metabolism Improved Lipid Metabolism FAO->Lipid_Metabolism Leads to

Caption: Proposed mechanism of this compound in enhancing fatty acid oxidation.

in_vivo_workflow cluster_induction Hyperlipidemia Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Induction High-Fat Diet (4-8 weeks) Treatment Oral Administration: - Vehicle (Control) - Riboflavin - this compound Induction->Treatment Blood_Collection Blood Sample Collection Treatment->Blood_Collection Tissue_Harvest Liver Tissue Harvesting Treatment->Tissue_Harvest Lipid_Profile Serum Lipid Profile (TC, TG, LDL, HDL) Blood_Collection->Lipid_Profile Enzyme_Assay Enzyme Activity Assay (e.g., 3-ketoacyl-CoA thiolase) Tissue_Harvest->Enzyme_Assay

Caption: Experimental workflow for in vivo evaluation of this compound.

References

A Comparative Guide: Liposomal vs. Conventional Delivery of Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of liposomal and conventional delivery systems for Riboflavin (B1680620) Tetrabutyrate (RTB), a soluble derivative of Riboflavin (Vitamin B2). While direct comparative studies on liposomal RTB are emerging, this document synthesizes available data on RTB and analogous liposomal drug delivery systems to provide a comprehensive overview for research and development purposes.

Executive Summary

Conventional delivery of RTB, while offering improved solubility over Riboflavin, may still face limitations in bioavailability and targeted delivery. Liposomal encapsulation presents a promising alternative to enhance the pharmacokinetic profile, improve cellular uptake, and potentially increase the therapeutic efficacy of RTB. This guide explores the theoretical advantages of liposomal RTB, supported by experimental data from similar drug formulations, and provides detailed protocols for comparative evaluation.

Performance Comparison: Liposomal vs. Conventional RTB

The encapsulation of Riboflavin Tetrabutyrate within liposomes is hypothesized to significantly alter its interaction with biological systems, leading to improved therapeutic outcomes. The following table summarizes the anticipated key performance differences based on established principles of liposomal drug delivery.

Table 1: Comparative Performance of Liposomal vs. Conventional this compound

ParameterConventional this compoundLiposomal this compound (Hypothesized)Rationale & Supporting Evidence
Bioavailability Moderate. While more soluble than riboflavin, absorption can be limited. The maximal amount of riboflavin absorbed from a single oral dose is around 27 mg.[1]Significantly Increased. Liposomes protect the drug from degradation and can enhance absorption. Liposomal formulations of other drugs have shown up to a 30% increase in bioavailability (AUC).[2]Liposomes can bypass certain metabolic pathways and are readily taken up by cells, leading to higher systemic drug concentrations.[3][4]
Peak Plasma Concentration (Cmax) Lower and achieved more rapidly.Higher and potentially delayed. Liposomal amphotericin B showed markedly higher peak plasma concentrations (approximately ninefold greater) than the conventional formulation.[5]Liposomes act as a circulating reservoir, releasing the drug in a controlled manner.[6][7]
Half-life (t½) Relatively short.Significantly prolonged. Liposomal formulations can extend the elimination half-life of encapsulated drugs.[7][8]The lipid bilayer protects the drug from rapid metabolism and clearance by the reticuloendothelial system, especially with PEGylated liposomes.[6]
Tissue Distribution Widespread, with potential for off-target effects.More targeted delivery to specific tissues, such as tumors or sites of inflammation, through the Enhanced Permeability and Retention (EPR) effect.[9]The size and surface properties of liposomes can be tailored to accumulate in specific tissues.[6][10]
Cellular Uptake Primarily via passive diffusion and specific transporters. Riboflavin uptake is a carrier-mediated process.[11]Enhanced via endocytosis and direct fusion with the cell membrane.Liposomes can be actively targeted to cells overexpressing specific receptors, such as the riboflavin transporters which are overexpressed in some tumors.[9]
Stability Susceptible to degradation by light and hydrolysis.[12][13]Increased stability, with the lipid bilayer offering protection from environmental factors.[12][13]Encapsulation within the liposomal core or lipid bilayer shields the drug from degradative enzymes and harsh pH environments.[3]
Toxicity Generally low, but high doses may lead to unwanted side effects.Potentially reduced systemic toxicity due to targeted delivery and lower free drug concentrations. Lipid-based formulations of drugs like amphotericin B have significantly lower toxicity.[14][15]By concentrating the drug at the target site, liposomes can minimize exposure to healthy tissues.[8]

Experimental Protocols for Comparative Analysis

To validate the hypothesized advantages of liposomal RTB, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key comparative studies.

In Vitro Drug Release Study

Objective: To compare the release kinetics of RTB from a conventional solution and a liposomal formulation under physiological conditions.

Methodology:

  • Preparation of Formulations:

    • Conventional: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Liposomal: Prepare RTB-loaded liposomes using a standard method such as thin-film hydration followed by extrusion. Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

  • Release Assay:

    • Utilize a dialysis-based method.[16] Place a known concentration of the conventional and liposomal RTB formulations into separate dialysis bags (with a molecular weight cut-off appropriate to retain the liposomes but allow free drug to pass).

    • Immerse the dialysis bags in a larger volume of release medium (PBS, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release medium.

    • Analyze the concentration of RTB in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time for both formulations.

    • Compare the release profiles to determine if the liposomal formulation provides a sustained release compared to the rapid diffusion of the conventional formulation.

Cell Viability/Cytotoxicity Assay

Objective: To assess and compare the impact of conventional and liposomal RTB on the viability of a target cell line.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to overexpress riboflavin transporters) in appropriate media and conditions.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of conventional RTB and liposomal RTB for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Viability Assessment:

    • Use a standard cell viability assay, such as the MTT or MTS assay.[17] These assays measure the metabolic activity of viable cells.

    • Add the assay reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot cell viability versus drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for both formulations.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of conventional and liposomal RTB in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats. Divide the animals into two groups.

  • Drug Administration: Administer a single intravenous (IV) or oral (PO) dose of either conventional RTB or liposomal RTB to each group.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Analysis: Process the blood samples to obtain plasma. Analyze the concentration of RTB in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of RTB versus time for both formulations.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using appropriate pharmacokinetic modeling software.

    • Statistically compare the parameters between the two groups to determine if the liposomal formulation significantly improves the pharmacokinetic profile of RTB.

Visualizing Key Processes and Pathways

The following diagrams illustrate the experimental workflow for comparing the two delivery systems and the signaling pathway influenced by Riboflavin.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Comparison Conventional_RTB Conventional RTB Solution Drug_Release In Vitro Drug Release (Dialysis Method) Conventional_RTB->Drug_Release Cell_Viability Cell Viability Assay (MTT/MTS) Conventional_RTB->Cell_Viability Pharmacokinetics Pharmacokinetic Study (Animal Model) Conventional_RTB->Pharmacokinetics Liposomal_RTB Liposomal RTB Formulation Characterization Characterization (Size, Zeta, EE%) Liposomal_RTB->Characterization Liposomal_RTB->Cell_Viability Liposomal_RTB->Pharmacokinetics Characterization->Drug_Release Comparative_Analysis Comparative Analysis (Bioavailability, Efficacy, Safety) Drug_Release->Comparative_Analysis Cell_Viability->Comparative_Analysis Tissue_Distribution Tissue Distribution (Biodistribution Study) Pharmacokinetics->Tissue_Distribution Tissue_Distribution->Comparative_Analysis

Caption: Experimental workflow for comparing conventional and liposomal RTB.

Riboflavin_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Antioxidant Antioxidant Defense Riboflavin Riboflavin (from RTB hydrolysis) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase ETC Electron Transport Chain (Energy Production) FAD->ETC Redox Redox Reactions (e.g., Glutathione Reductase) FAD->Redox GSH Reduced Glutathione (GSH) Redox->GSH Neutralization ROS Neutralization GSH->Neutralization ROS Reactive Oxygen Species (ROS) ROS->Neutralization

Caption: Simplified signaling pathway of Riboflavin's role in cellular metabolism.

Conclusion

Liposomal delivery of this compound holds considerable promise for overcoming the limitations of conventional formulations. The anticipated improvements in bioavailability, stability, and targeted delivery could translate into enhanced therapeutic efficacy and a better safety profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these two delivery systems, paving the way for the development of more effective Riboflavin-based therapies. Further research is warranted to substantiate these hypothesized advantages with direct experimental evidence.

References

A Head-to-Head Comparison of Riboflavin Tetrabutyrate and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases. This has led to extensive research into the therapeutic potential of antioxidants. Riboflavin (B1680620) tetrabutyrate, a lipophilic derivative of riboflavin (Vitamin B2), has emerged as a promising antioxidant agent. This guide provides an objective comparison of riboflavin tetrabutyrate's performance against other well-established antioxidants—N-acetylcysteine (NAC), Coenzyme Q10 (CoQ10), and Vitamin C—supported by available experimental data and detailed methodologies.

Mechanism of Action: A Glimpse into Cellular Defense

The antioxidant activity of these compounds stems from their distinct chemical properties and interactions with cellular pathways.

Riboflavin and this compound: Riboflavin exerts its antioxidant effects through multiple mechanisms. It is a precursor to the coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential for the function of various redox enzymes, most notably glutathione (B108866) reductase.[1] This enzyme is crucial for regenerating the potent intracellular antioxidant, glutathione (GSH), from its oxidized state (GSSG).[1] Riboflavin can also directly scavenge free radicals.[2] this compound, with its enhanced lipophilicity, is designed for improved cellular uptake and bioavailability.

N-Acetylcysteine (NAC): NAC is a precursor to the amino acid L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.[3][4][5] By boosting intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS.[3][4][5] NAC can also act as a direct scavenger of certain reactive oxygen species.[4][5]

Coenzyme Q10 (CoQ10): In its reduced form, ubiquinol, CoQ10 is a potent lipid-soluble antioxidant that protects cellular membranes and lipoproteins from lipid peroxidation.[6][7] It is a key component of the mitochondrial electron transport chain, where it also plays a role in regenerating other antioxidants like vitamin E.[6]

Vitamin C (Ascorbic Acid): As a water-soluble antioxidant, Vitamin C directly donates electrons to neutralize a wide variety of free radicals. It is also involved in the regeneration of other antioxidants, such as vitamin E.

Quantitative Comparison of Antioxidant Performance

Direct head-to-head studies comparing the antioxidant efficacy of this compound with other antioxidants are limited. However, existing research provides valuable insights into their relative performance in specific experimental models.

Riboflavin vs. N-Acetylcysteine (NAC) in Nitric Oxide-Induced Methemoglobinemia

Methemoglobinemia is a condition where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity. Nitric oxide (NO) can induce this oxidative stress. A prospective, controlled in vitro study compared the efficacy of riboflavin and NAC in reducing NO-induced methemoglobinemia.

AntioxidantConcentrationMean Half-life of Methemoglobin (minutes)Methemoglobin Formation after 3 hrs (%)
Control-3564.3 ± 0.7
Riboflavin 120 µM1682.2 ± 0.5
N-Acetylcysteine (NAC) Not specifiedNo alterationNot altered

Key Findings: High concentrations of riboflavin demonstrated a significant ability to reduce methemoglobin levels, whereas NAC showed no effect in this in vitro model.

This compound vs. Coenzyme Q10 in Adriamycin-Induced Cardiotoxicity

Adriamycin (doxorubicin) is a chemotherapeutic agent known to cause cardiotoxicity through the generation of reactive oxygen species.[8][9][10] A study investigated the anti-oxidative effects of this compound and CoQ10 in mitigating this damage.

TreatmentKey Protective Effects
This compound Prevented enhanced lipid peroxidation and rectified respiratory disorders of heart mitochondria.
Coenzyme Q10 Rectified the deficiency of the CoQ10 pool in heart mitochondria.

Key Findings: Both antioxidants showed protective effects against adriamycin-induced cardiotoxicity through different mechanisms. The study suggested a combined approach for better protection.

Riboflavin vs. Vitamin C: A Mechanistic and Kinetic Perspective

Standardized antioxidant assays have reported IC50 values for Vitamin C, providing a benchmark for its potent free radical scavenging activity. For instance, in the DPPH assay, IC50 values for ascorbic acid are often reported in the range of several µg/mL.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the comparison of these antioxidants.

Nitric Oxide-Induced Methemoglobinemia in Red Blood Cells (In Vitro)

Objective: To assess the efficacy of antioxidants in reducing methemoglobin formation induced by nitric oxide.

Methodology:

  • Blood Collection: Obtain blood from healthy volunteers.

  • Induction of Methemoglobinemia: Expose red blood cells to nitric oxide (NO) gas to induce the formation of 16% to 18% methemoglobin.

  • Antioxidant Treatment: Add the test antioxidants (e.g., riboflavin, N-acetylcysteine) at various concentrations to the methemoglobin-containing red blood cells.

  • Incubation and Measurement: Incubate the samples and measure methemoglobin levels at serial time points over several hours to determine the rate of reduction.

  • Assessment of Prevention: In a separate experiment, simultaneously expose red blood cells to NO and the antioxidant to evaluate the prevention of methemoglobin formation.

  • Analysis: Calculate the mean half-life of methemoglobin and the percentage of methemoglobin formation in the presence and absence of the antioxidants.

Adriamycin-Induced Cardiotoxicity in an Animal Model

Objective: To evaluate the protective effects of antioxidants against cardiotoxicity induced by adriamycin.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as rats.

  • Adriamycin Administration: Administer adriamycin to induce cardiotoxicity.

  • Antioxidant Treatment: Treat experimental groups with the test antioxidants (e.g., this compound, Coenzyme Q10) before and/or during adriamycin administration.

  • Assessment of Cardiac Function: Monitor cardiac function through methods like electrocardiography (ECG).

  • Biochemical Analysis: After the experimental period, sacrifice the animals and isolate the heart mitochondria.

  • Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the heart tissue.

  • Mitochondrial Respiration: Assess the respiratory function of the isolated mitochondria.

  • Coenzyme Q10 Levels: Measure the concentration of CoQ10 in the heart mitochondria.

Signaling Pathways and Experimental Workflows

Glutathione Redox Cycle

The glutathione redox cycle is a central mechanism for cellular antioxidant defense, where riboflavin plays a critical role as a cofactor for glutathione reductase.

Glutathione_Redox_Cycle ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG Oxidizes GSH Glutathione (GSH) GPx Glutathione Peroxidase (GPx) GSH->GPx GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG GR->GSH Reduces NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Riboflavin Riboflavin (B2) FAD FAD Riboflavin->FAD Precursor FAD->GR Cofactor

Caption: The Glutathione Redox Cycle and the role of Riboflavin.

Adriamycin-Induced Cardiotoxicity Pathway

Adriamycin induces cardiotoxicity primarily through the generation of reactive oxygen species in the mitochondria.[8][9][10]

Adriamycin_Cardiotoxicity Adriamycin Adriamycin Mitochondria Mitochondria Adriamycin->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cardiomyocyte_Damage Cardiomyocyte Damage Lipid_Peroxidation->Cardiomyocyte_Damage Mitochondrial_Dysfunction->Cardiomyocyte_Damage Riboflavin_Tetrabutyrate This compound Riboflavin_Tetrabutyrate->Lipid_Peroxidation Inhibits CoQ10 Coenzyme Q10 CoQ10->Mitochondrial_Dysfunction Protects

Caption: Simplified pathway of Adriamycin-induced cardiotoxicity.

Experimental Workflow for In Vitro Antioxidant Capacity Assay (DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Antioxidant_Sample Prepare Antioxidant Sample Solutions (various concentrations) Mix Mix Antioxidant Sample with DPPH Solution Antioxidant_Sample->Mix DPPH_Solution Prepare DPPH Solution in Ethanol DPPH_Solution->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Scavenging Calculate Percentage of Radical Scavenging Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

References

A Comparative Guide to Riboflavin and Riboflavin Tetrabutyrate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial data available for riboflavin (B1680620) and its synthetic derivative, riboflavin tetrabutyrate. While both compounds are related to vitamin B2, the extent and quality of clinical research vary significantly between them. This document summarizes the existing quantitative data, details experimental protocols where available, and outlines the underlying mechanisms of action to inform future research and development.

Comparison of Clinical Efficacy and Investigated Indications

Clinical research on riboflavin is extensive, with a strong evidence base for its use in migraine prophylaxis and emerging data on its role in managing cardiovascular risk factors. In contrast, clinical trial data for this compound is limited and largely derived from older, smaller-scale studies. The following tables present a summary of the available quantitative data for both compounds across different therapeutic areas.

This compound: Summary of Clinical Trial Data
IndicationKey FindingsStudy PopulationDosageDuration
Arteriosclerotic & Diabetic Retinopathy Visual improvement in 44% of arteriosclerotic and 37.5% of diabetic retinopathy cases. Average serum cholesterol decrease of 30.9 mg/dL and 21.9 mg/dL, respectively.[1]18 (arteriosclerotic), 16 (diabetic)120 mg three times dailyUp to 13 weeks
Acne Vulgaris Reduction in serum and sebum lipoperoxide levels. Clinical improvement was most significant at the highest dose.[2][3]37 patients120 mg, 180 mg, or 300 mg dailyNot specified
Platelet Aggregation A single 80 mg dose inhibited ADP and arachidonic acid-induced platelet aggregation 4 hours after administration.[4]Healthy volunteers80 mg (single dose) or 40 mg three times dailyNot specified
Riboflavin: Summary of Clinical Trial Data
IndicationKey FindingsStudy PopulationDosageDuration
Migraine Prophylaxis Superior to placebo in reducing migraine attack frequency (p=0.005) and headache days (p=0.012). 59% of patients on riboflavin had at least a 50% improvement compared to 15% in the placebo group.[1]55 migraine patients400 mg daily3 months
Migraine Prophylaxis (Open Label) Headache frequency reduced from 4 days/month to 2 days/month at 3 and 6 months (P < 0.05).[5]Not specified400 mg daily6 months
Hypertension (in patients with MTHFR TT genotype) Significant reduction in mean blood pressure from 144/87 mmHg to 131/80 mmHg (P < 0.05 for both systolic and diastolic).[6]60 patients with TT genotype1.6 mg daily16 weeks
Cardiovascular Disease Risk (in elderly with low riboflavin status) Significant decrease in plasma total homocysteine (P=0.005).[7]42 elderly subjects10 mg daily28 days

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. The following sections outline the experimental protocols for key studies cited in this guide.

This compound for Retinopathy
  • Study Design: A clinical study observing metabolic changes.

  • Participants: Patients diagnosed with arteriosclerotic retinopathy, diabetic retinopathy, cataract, or external eye diseases.

  • Intervention: Oral administration of 120 mg this compound three times a day for up to 13 weeks.

  • Outcome Measures: Visual acuity, retinal changes, and serum cholesterol levels were examined at each visit.[1]

Riboflavin for Migraine Prophylaxis (Randomized Controlled Trial)
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: 55 patients suffering from migraines.

  • Intervention: Participants were randomized to receive either 400 mg of riboflavin daily or a placebo for 3 months.

  • Outcome Measures: The primary endpoints were migraine attack frequency and the number of headache days. A "responder" was defined as a patient who experienced at least a 50% reduction in attack frequency.[1]

Mechanism of Action and Signaling Pathways

Riboflavin is a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).[4][8] These flavoenzymes are critical for a multitude of metabolic pathways, including the electron transport chain, fatty acid β-oxidation, and the citric acid cycle.[9][10] Riboflavin's antioxidant properties are partly mediated through the FAD-dependent enzyme glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione.[11][12]

The following diagram illustrates a key signaling pathway influenced by riboflavin, highlighting its role in cellular energy metabolism and antioxidant defense.

Riboflavin_Pathway cluster_energy Energy Metabolism cluster_antioxidant Antioxidant Pathway Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase ETC Electron Transport Chain (Complex I & II) FAD->ETC GR Glutathione Reductase FAD->GR ATP ATP Production ETC->ATP GSH Reduced Glutathione (GSH) GR->GSH GSSG Oxidized Glutathione (GSSG) GSSG->GR ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cellular_Protection Cellular Protection GSH->Cellular_Protection

Riboflavin's role in energy metabolism and antioxidant defense.

Conclusion

The available clinical evidence for riboflavin supplementation is robust, particularly in the context of migraine prophylaxis, with well-designed randomized controlled trials supporting its efficacy. Its role in cardiovascular health is an active area of investigation with promising initial results.

For researchers and drug development professionals, the existing data on this compound may warrant further investigation, particularly concerning its potential for enhanced tissue penetration due to its lipophilicity. However, future studies should adhere to rigorous clinical trial methodologies to establish a clear therapeutic profile. In contrast, the extensive clinical data on riboflavin provides a solid foundation for its use in specific indications and for further research into its broader therapeutic potential.

References

Riboflavin Tetrabutyrate: A Superior Alternative to Standard Riboflavin for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Riboflavin (B1680620) Tetrabutyrate (RTB) reveals its enhanced bioavailability, superior antioxidant capacity, and heightened neuroprotective effects when benchmarked against the industry standard, riboflavin. This guide provides an in-depth comparison, supported by experimental data, for researchers, scientists, and drug development professionals seeking advanced therapeutic agents.

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin essential for a myriad of metabolic processes. However, its therapeutic efficacy can be limited by its hydrophilic nature, which restricts its ability to permeate cellular membranes effectively. Riboflavin Tetrabutyrate (RTB), a lipophilic derivative of riboflavin, has been engineered to overcome this limitation, demonstrating significant advantages in preclinical and clinical evaluations.

Enhanced Bioavailability and Pharmacokinetics

The lipophilic nature of RTB facilitates its absorption and distribution within the body. While specific pharmacokinetic parameters for RTB are still emerging, the fundamental difference in solubility suggests a more efficient passage across the gastrointestinal tract and cellular membranes compared to standard riboflavin.

Pharmacokinetic studies of oral riboflavin in healthy adults have established a baseline for comparison. Following oral administration, riboflavin is absorbed in the upper gastrointestinal tract. The maximal amount of riboflavin that can be absorbed from a single oral dose is approximately 27 mg, with a half-life of absorption of about 1.1 hours.[1][2] Any excess riboflavin is not stored and is excreted in the urine.[1] The lipophilic structure of RTB is anticipated to lead to a higher Cmax (maximum plasma concentration), a potentially shorter Tmax (time to reach Cmax), and a greater overall drug exposure as indicated by the Area Under the Curve (AUC), although direct comparative human pharmacokinetic data is not yet available.

Superior Antioxidant and Neuroprotective Properties

Oxidative stress is a key pathological factor in a range of diseases. Both riboflavin and RTB exhibit antioxidant properties, primarily through their role as precursors to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are essential for the glutathione (B108866) redox cycle.[3] However, the enhanced cellular uptake of RTB is believed to translate into more potent antioxidant effects.

A key indicator of oxidative stress is the level of malondialdehyde (MDA), a product of lipid peroxidation. Studies have shown that administration of RTB can lead to a significant decrease in plasma MDA levels, suggesting a potent ability to mitigate lipid peroxidation.[4] In preclinical models of neurological damage, riboflavin has been shown to reduce lesion volume and ameliorate oxidative stress by increasing the activity of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme, and decreasing MDA content.[5] Given its superior lipophilicity, RTB is expected to cross the blood-brain barrier more effectively, leading to more pronounced neuroprotective effects.[6]

Table 1: Comparative Antioxidant Effects of Riboflavin and this compound

ParameterStandard RiboflavinThis compound (RTB)
Mechanism of Action Precursor to FMN and FAD, essential for glutathione reductase.[3]Lipophilic derivative of riboflavin, expected enhanced cellular uptake and subsequent conversion to FMN and FAD.
Effect on MDA Levels Reduces MDA levels in tissues.[5]Significantly decreases plasma MDA levels.[4]
Effect on SOD Activity Increases SOD activity in tissues.[5]Expected to increase SOD activity due to enhanced cellular availability.

Enhanced Mitochondrial Function

Mitochondria, the powerhouses of the cell, are central to cellular health, and their dysfunction is implicated in numerous diseases. Riboflavin and its derivatives are critical for mitochondrial function as they are essential components of the electron transport chain, which is responsible for ATP production.[7][8] The enhanced ability of RTB to penetrate mitochondrial membranes suggests it may be more effective at supporting and restoring mitochondrial function, particularly under conditions of oxidative stress.

Experimental Protocols

To facilitate further research and independent verification, detailed methodologies for key comparative experiments are provided below.

Antioxidant Capacity Assessment: MDA and SOD Assays in Brain Tissue

Objective: To quantify and compare the antioxidant effects of Riboflavin and this compound in brain tissue by measuring Malondialdehyde (MDA) levels and Superoxide Dismutase (SOD) activity.

Protocol:

  • Tissue Homogenization: Brain tissue is homogenized in a cold buffer solution (e.g., 0.1 M Tris-EDTA buffer, pH 7.4) at a 1:10 tissue-to-buffer ratio. The homogenate is then centrifuged to obtain the supernatant for analysis.[9]

  • MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay):

    • The supernatant is mixed with a solution of thiobarbituric acid (TBA).

    • The mixture is heated to allow the formation of a colored product (MDA-TBA adduct).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 532 nm).

    • MDA concentration is calculated from a standard curve and expressed as nmol/mg of protein.[10][11]

  • SOD Assay:

    • The activity of SOD is determined by its ability to inhibit the autoxidation of a substrate (e.g., pyrogallol (B1678534) or a water-soluble tetrazolium salt).

    • The rate of inhibition is measured spectrophotometrically.

    • SOD activity is typically expressed as units/mg of protein.[11][12]

Assessment of Mitochondrial Respiration: Seahorse XF Analyzer

Objective: To compare the effects of Riboflavin and this compound on mitochondrial respiration in neuronal cells.

Protocol:

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a Seahorse XF cell culture microplate.

  • Seahorse XF Cell Mito Stress Test:

    • The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[13][14][15][16]

    • A baseline OCR is established.

    • A series of mitochondrial inhibitors are sequentially injected to assess different parameters of mitochondrial function:

      • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and reveals maximal respiration.

      • Rotenone/Antimycin A: Inhibits Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[13]

  • Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cellular Uptake and Conversion RTB Riboflavin Tetrabutyrate (RTB) CellMembrane Cell Membrane RTB->CellMembrane Enhanced Permeation (Lipophilic) Riboflavin Standard Riboflavin Riboflavin->CellMembrane Carrier-mediated Transport FMN_FAD FMN / FAD CellMembrane->FMN_FAD Intracellular Conversion

Figure 1. Cellular uptake comparison of RTB and Riboflavin.

cluster_1 Antioxidant Mechanism FMN_FAD FMN / FAD GlutathioneReductase Glutathione Reductase FMN_FAD->GlutathioneReductase Activates GSSG Oxidized Glutathione (GSSG) GlutathioneReductase->GSSG Reduces GSH Reduced Glutathione (GSH) GSSG->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes CellularProtection Cellular Protection

Figure 2. Role of FMN/FAD in the Glutathione Redox Cycle.

cluster_2 Mitochondrial Respiration Assay Workflow Start Seed Neuronal Cells in Seahorse XF Plate MeasureBasal Measure Basal Oxygen Consumption Rate (OCR) Start->MeasureBasal InjectOligo Inject Oligomycin MeasureBasal->InjectOligo MeasureATP Measure ATP-linked Respiration InjectOligo->MeasureATP InjectFCCP Inject FCCP MeasureATP->InjectFCCP MeasureMax Measure Maximal Respiration InjectFCCP->MeasureMax InjectRot_AA Inject Rotenone/Antimycin A MeasureMax->InjectRot_AA MeasureNonMito Measure Non-Mitochondrial Respiration InjectRot_AA->MeasureNonMito Analyze Analyze Data MeasureNonMito->Analyze

Figure 3. Seahorse XF Cell Mito Stress Test Workflow.

Conclusion

The available evidence strongly suggests that this compound represents a significant advancement over standard riboflavin. Its enhanced lipophilicity is the key determinant of its superior performance, leading to improved bioavailability, and consequently, more potent antioxidant and neuroprotective effects. While further direct comparative studies are warranted to fully quantify these advantages, RTB holds considerable promise as a more effective therapeutic agent for conditions associated with oxidative stress and mitochondrial dysfunction. Researchers and drug development professionals are encouraged to consider RTB in their investigations for next-generation therapies.

References

Safety Operating Guide

Proper Disposal of Riboflavin Tetrabutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for riboflavin (B1680620) tetrabutyrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle riboflavin tetrabutyrate with appropriate personal protective equipment (PPE). The health risks associated with this compound, while not fully determined, include potential irritation of the skin, eyes, and respiratory system.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Handle with chemical-impermeable gloves.[2]

  • Skin and Body Protection: Wear a lab coat. For larger spills or where extensive contact is possible, fire/flame resistant and impervious clothing is recommended.[2]

  • Respiratory Protection: In case of dust formation, use a dust respirator.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should adhere to the general principles of laboratory chemical waste management.[3][4] The primary method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Do not discharge this compound into sewer systems or drains. [2][5]

Step 1: Waste Identification and Segregation

  • Treat all unwanted this compound, including residues and contaminated materials, as chemical waste.

  • Segregate this compound waste from other incompatible chemicals, particularly oxidizing agents.[1][6] Store it separately to prevent violent reactions or the emission of toxic fumes.[6]

Step 2: Containerization

  • Use a dedicated and appropriate waste container that is chemically compatible with this compound.[4][7] Plastic containers are often preferred.[4]

  • Ensure the container is in good condition, free from damage, and has a secure, leak-proof screw cap.[6][7]

  • Leave at least one inch of headroom in the container to allow for expansion.[6]

  • Keep the waste container closed at all times, except when adding waste.[3][6]

Step 3: Labeling

  • Properly label the waste container as soon as the first waste is added.[8]

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound." Include the full chemical name and concentration.

  • Ensure the label includes contact information for the responsible laboratory personnel.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4][6]

  • Do not move waste from the room where it was generated to another for storage.[4]

  • Ensure the SAA is inspected weekly for any signs of leakage.[6]

Step 5: Arranging for Disposal

  • Once the container is full or has been in storage for up to 12 months, arrange for its removal.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a pickup.[3][4] They will transport the waste to a licensed hazardous waste disposal company.[3]

Disposal of Contaminated Materials and Empty Containers:

  • Spill Cleanup Materials: Any materials used to clean up spills of this compound (e.g., absorbents) should be collected and disposed of as chemical waste.[8][9]

  • Empty Containers: Containers that held this compound can be disposed of as regular trash after they have been triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[8] Deface all chemical labels on the rinsed container before disposal.[8]

Quantitative Data for Laboratory Waste Storage

The following table summarizes general quantitative limits for the accumulation of chemical waste in a laboratory's Satellite Accumulation Area (SAA), as mandated by federal and state regulations.

ParameterLimitCitation
Maximum Volume of Hazardous Waste per SAA55 gallons[3][4][8]
Maximum Volume of Acutely Toxic (P-list) Waste1 quart[3][4][8]
Maximum Storage Time for a Partially Filled Container12 months[4]
Time to Remove a Full Container from SAAWithin 3 days[3][4]

Experimental Protocols

The available literature and safety data sheets do not provide specific laboratory-scale experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The standard and required procedure is to collect the chemical waste for professional disposal by a licensed entity.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final removal from the laboratory.

G A Waste Generation (Unwanted this compound) B Segregate from Incompatible Chemicals A->B C Select & Prepare Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA E->F G Container Full or Storage > 12 Months? F->G G->E No H Contact EHS for Waste Pickup G->H Yes I Professional Disposal (Incineration) H->I

References

Essential Safety and Logistical Information for Handling Riboflavin Tetrabutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Riboflavin tetrabutyrate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 752-56-7

Hazard Summary: this compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is a combustible solid, and finely dispersed dust may form explosive mixtures in the air.[3]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust have side-shields.[1]
Hand Protection Protective GlovesImpervious gloves, such as Nitrile rubber, are recommended.[4]
Body Protection Lab Coat/ClothingA standard lab coat is required. For larger quantities or risk of splashing, impervious clothing should be worn.[1][5]
Respiratory Protection Dust RespiratorA NIOSH-approved dust respirator should be used, especially when handling the powder form or if ventilation is inadequate.[5]
Footwear Closed-toe ShoesSafety shoes are recommended.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following handling protocol is essential for minimizing risks.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is strongly recommended to keep airborne levels to a minimum.[1][5]

    • Ensure that a safety shower and an eyewash station are readily accessible.[1]

    • Remove all sources of heat and ignition from the handling area.[6]

  • Donning PPE:

    • Before handling, put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols when handling the solid powder.[1][6]

    • If transferring the powder, do so carefully to minimize dust generation.

    • Keep the container tightly sealed when not in use.[5][6]

  • Storage:

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

    • Protect from excessive heat and direct light.[5]

    • Recommended long-term storage is at -20°C.[1]

    • Store away from incompatible materials such as oxidizing agents.[5]

First Aid Measures

In case of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]
Skin Contact Immediately flush skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation occurs, seek medical attention.[1][5][6]
Inhalation Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.[6]

  • Disposal Method:

    • Disposal must be in accordance with all applicable federal, state, and local regulations.[5]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Alternatively, the material can be sent to a licensed chemical destruction plant.[6]

    • Do not dispose of it down the drain or into sewer systems.[6]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6]

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permissible by local regulations.[6]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Don Personal Protective Equipment check_safety->don_ppe handle Handle this compound (Avoid Dust) don_ppe->handle store Store Properly (Cool, Dry, Dark, Sealed) handle->store decontaminate Decontaminate Work Area handle->decontaminate store->don_ppe For next use collect_waste Collect Waste in Labeled Container dispose Dispose According to Regulations collect_waste->dispose decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riboflavin tetrabutyrate
Reactant of Route 2
Reactant of Route 2
Riboflavin tetrabutyrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。